2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8/h1-4,8,11-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZZBUDMXMVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695970 | |
| Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-10-3 | |
| Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Pyrrolidine Scaffolds and Nosyl Protection in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique stereochemical arrangements that can significantly influence biological activity.[1] This makes the pyrrolidine scaffold a highly sought-after motif in the design of novel therapeutics targeting a wide array of diseases.
This guide focuses on the synthesis of a key building block, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide . This compound is of particular interest as it combines the valuable pyrrolidine moiety with a 2-nitrobenzenesulfonyl (nosyl) protecting group. The nosyl group is an excellent choice for amine protection in multi-step syntheses due to its facile cleavage under mild conditions, offering orthogonality to other common protecting groups like Boc and Cbz.[2][3] The strong electron-withdrawing nature of the nitro group also acidifies the sulfonamide N-H proton, which can facilitate subsequent N-alkylation reactions.[2][3]
This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the analytical methods for its characterization. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[4][5]
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is a straightforward yet elegant example of sulfonamide bond formation. The primary disconnection in a retrosynthetic analysis lies at the sulfur-nitrogen bond, leading to two readily available starting materials: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves the nucleophilic attack of the primary amine of 3-aminopyrrolidine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[6]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-Aminopyrrolidine | 79286-79-6 | 86.14 | Corrosive, hygroscopic liquid |
| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 | Moisture-sensitive solid |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | Corrosive, flammable liquid |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | Basic solution for workup |
| Brine (saturated NaCl solution) | - | - | For workup |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrrolidine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
Caption: Experimental workflow for the synthesis.
Characterization and Analytical Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₀H₁₃N₃O₄S
-
Molecular Weight: 271.29 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, typically in the range of 7.5-8.2 ppm. The protons of the pyrrolidine ring will appear in the aliphatic region, generally between 1.5 and 3.5 ppm. The N-H proton of the sulfonamide will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will resonate in the aliphatic region.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule. The expected [M+H]⁺ ion would be at m/z 272.0654.
Safety Considerations
-
2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Aminopyrrolidine is a corrosive and hygroscopic liquid. Handle with care in a well-ventilated area and wear appropriate PPE.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for drug discovery and development. The presence of the versatile pyrrolidine scaffold and the strategically employed nosyl protecting group makes this compound an important intermediate for the synthesis of more complex and biologically active molecules. This guide provides a solid foundation for researchers to confidently synthesize and utilize this key chemical entity in their research endeavors.
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"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" mechanism of action
Mechanism of Action of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs—the 2-nitrophenylsulfonamide and the pyrrolidine ring—to postulate plausible biological activities and molecular targets. We present a series of robust, field-proven experimental strategies designed to systematically investigate these hypotheses, offering detailed protocols and the underlying scientific rationale. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering the exploration of new chemical spaces and uncovering novel therapeutic pathways.
Introduction: Deconstructing a Molecule of Interest
This compound is a small molecule characterized by two key pharmacophoric features: a 2-nitrophenylsulfonamide group and a pyrrolidine ring. While the specific biological activities of this compound remain uncharted territory, an analysis of its constituent parts provides a fertile ground for hypothesis-driven investigation.[1]
-
The 2-Nitrophenylsulfonamide Moiety: The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The addition of a nitro group, a well-known pharmacophore, can significantly modulate a molecule's biological profile.[1] The nitroaromatic group is often associated with mechanisms involving bioreduction to reactive intermediates, which can induce cellular damage in target organisms.[1][3]
-
The Pyrrolidine Ring: The five-membered pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products.[4][5][6] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space and can contribute significantly to a molecule's stereochemistry and, consequently, its target selectivity.[4][7] The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets, and the scaffold can enhance aqueous solubility.[8]
This guide will, therefore, explore potential mechanisms of action for this compound based on these foundational chemical features and outline a comprehensive strategy for their experimental validation.
Postulated Mechanisms of Action: A Synthesis of Probabilities
Based on the known bioactivities of its structural components, we can hypothesize several potential mechanisms of action for this compound.
Induction of Oxidative and Nitrosative Stress
A compelling hypothesis is that the 2-nitro group undergoes intracellular reduction, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is a known mechanism for other nitroaromatic compounds.[1][3] A closely related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani that was linked to an increase in nitric oxide (NO) and ROS.[9][10]
The proposed pathway involves the enzymatic reduction of the nitro group to a nitroso intermediate, which can lead to the generation of superoxide radicals and subsequently other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Postulated pathway of ROS/RNS induction.
Enzyme Inhibition
The sulfonamide group is a well-established zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors.[2] It is plausible that this compound could target specific enzymes, with the pyrrolidine and nitrophenyl groups contributing to binding affinity and selectivity. Potential enzyme targets could include:
-
Carbonic Anhydrases: Involved in pH regulation, and their inhibition has therapeutic applications in various diseases.
-
Kinases: The pyrrolidine scaffold is present in some kinase inhibitors, and the overall shape of the molecule might allow it to fit into ATP-binding pockets.[8]
-
Other Metalloproteases: The sulfonamide could coordinate with metal ions in the active sites of other metalloenzymes.
Modulation of Signaling Pathways
The pyrrolidine ring's ability to confer specific three-dimensional conformations can lead to selective interactions with receptors or other signaling proteins.[4][7] For instance, derivatives of the pyrrolidine scaffold have been shown to act as agonists or inverse agonists for nuclear receptors like PPARs and RORγt, respectively.[4][11] The specific stereochemistry of the pyrrolidin-3-yl group in the title compound will be critical in determining such interactions.
A Roadmap for Mechanistic Elucidation: Experimental Strategies
To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following sections detail the key experimental workflows, emphasizing the rationale behind each step.
Initial Phenotypic Screening and Target Identification
The first step is to determine the biological context in which this compound is active.
Experimental Protocol: Broad-Spectrum Cell Viability and Cytotoxicity Assays
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293T) to identify potential anti-proliferative activity and assess general cytotoxicity.
-
Assay Principle: Treat cells with a serial dilution of the compound for 48-72 hours.
-
Readout: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and whether there is any selectivity towards certain cell types. This information is crucial for selecting the appropriate model system for subsequent mechanistic studies.
Data Presentation: Summary of IC50 Values
| Cell Line | Histotype | IC50 (µM) |
| HCT116 | Colon Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| MCF7 | Breast Carcinoma | Experimental Value |
| Jurkat | T-cell Leukemia | Experimental Value |
| HEK293T | Embryonic Kidney | Experimental Value |
Investigating the Oxidative Stress Hypothesis
If the compound shows significant cytotoxicity, the next logical step is to investigate the role of oxidative stress.
Experimental Protocol: Measurement of Intracellular ROS and NO
-
Cell Treatment: Treat a sensitive cell line (identified in the initial screen) with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
ROS Detection: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.
-
NO Detection: Utilize a fluorescent probe like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate) to measure intracellular NO levels.
-
Analysis: Quantify the fluorescence intensity using flow cytometry or a fluorescence plate reader. Include a positive control (e.g., H2O2 for ROS, sodium nitroprusside for NO) and a negative control (vehicle-treated cells).
Rationale: This experiment will directly test the hypothesis that the compound induces oxidative and/or nitrosative stress. A time-dependent increase in fluorescence would provide strong evidence for this mechanism.
Caption: Workflow for ROS/NO detection.
Unbiased Target Deconvolution
To identify the direct molecular targets of this compound, an unbiased approach is recommended.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Synthesis of an Affinity Probe: Synthesize a derivative of the compound with a linker and a reactive group (e.g., an alkyne for click chemistry) suitable for immobilization on a solid support (e.g., Sepharose beads). A control probe with a structurally similar but inactive analogue should also be synthesized.
-
Cell Lysate Preparation: Prepare a total cell lysate from a sensitive cell line.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound and the control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound pull-down with those from the control pull-down to identify specific binding partners.
Rationale: This powerful technique allows for the identification of direct binding partners of the compound in a complex biological sample, providing direct evidence for its molecular targets.
Target Validation: Cellular Thermal Shift Assay (CETSA)
Once potential targets are identified, it is crucial to validate their engagement by the compound in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale: CETSA provides in-cell evidence of target engagement. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.
Conclusion: Charting the Course for Discovery
While the mechanism of action of this compound is currently unknown, its chemical structure provides a solid foundation for forming testable hypotheses. The experimental strategies outlined in this guide, from initial phenotypic screening to unbiased target identification and validation, offer a rigorous and comprehensive path to elucidating its biological function. The insights gained from these studies will not only illuminate the specific mechanism of this novel compound but also contribute to a broader understanding of the therapeutic potential of the 2-nitrophenylsulfonamide and pyrrolidine scaffolds in drug discovery.
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2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide to a Scaffold with Untapped Potential
Introduction: Navigating Uncharted Territory in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to molecules that, while structurally intriguing, remain biologically uncharacterized. 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, identified by its CAS number 1187932-93-9, is one such compound. While commercially available, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity. This guide is designed for researchers, scientists, and drug development professionals, and it aims to bridge this knowledge gap.
Instead of presenting a conventional data sheet for a well-studied molecule, this document will serve as a technical guide to the potential of this compound. By dissecting its core components—the 2-nitrobenzenesulfonamide moiety and the pyrrolidine scaffold—we will build a scientifically grounded hypothesis for its biological relevance. This guide will provide a roadmap for future research, complete with proposed synthetic methodologies, and detailed, field-proven protocols for initiating the biological evaluation of this promising, yet unexplored, chemical entity.
Physicochemical Properties: A Snapshot
While extensive experimental data for this compound is not publicly available, we can compile its basic properties and predict others based on its structure.
| Property | Value | Source/Method |
| CAS Number | 1187932-93-9 | Chemical Supplier Databases |
| Molecular Formula | C₁₀H₁₃N₃O₄S | Chemical Supplier Databases |
| Molecular Weight | 271.29 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Prediction based on similar structures |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Prediction based on structure |
| Acidity/Basicity | The sulfonamide proton is weakly acidic; the pyrrolidine nitrogen is basic. | Chemical Principles |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the coupling of two key building blocks: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine (or a protected version thereof). This standard sulfonamide bond formation is a robust and well-established reaction in organic chemistry.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: A Guide to Synthesis
Objective: To synthesize this compound.
Materials:
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step 1: Synthesis of tert-Butyl 3-(2-nitrophenylsulfonamido)pyrrolidine-1-carboxylate
-
To a stirred solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20% v/v) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Further purification can be done by chromatography or crystallization if needed.
Dissecting the Pharmacophores: A Foundation for Hypothesis
The 2-Nitrobenzenesulfonamide Moiety: A Source of Diverse Bioactivity
The benzenesulfonamide core is a cornerstone of medicinal chemistry, most famously represented by the sulfa antibiotics. The addition of a nitro group, particularly at the ortho position, significantly influences the molecule's electronic properties and can confer a range of biological activities.
-
Antimicrobial and Antiparasitic Potential: The nitro group is a well-known pharmacophore in antimicrobial agents. It can undergo bioreduction in microorganisms to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules. A closely related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[1] Its mechanism was linked to the induction of Th1 cytokines, nitric oxide, and reactive oxygen species.[1] This provides a strong rationale for screening our target compound against a panel of microbial and parasitic pathogens.
-
Enzyme Inhibition and Anticancer Activity: Benzenesulfonamide derivatives are known to be effective enzyme inhibitors, particularly of carbonic anhydrases, which are implicated in several diseases, including cancer.[2] The electron-withdrawing nature of the nitro group can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with metallic cofactors in enzyme active sites.[3] Various sulfonamide derivatives have been explored as anticancer agents, showing cytotoxicity against a range of cancer cell lines.[4][2]
The Pyrrolidine Scaffold: A Privileged Structure in Drug Design
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is considered a "privileged scaffold" in drug discovery.[5] Its prevalence in FDA-approved drugs and natural products highlights its importance.[6][7]
-
Three-Dimensionality and Stereochemistry: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional structure.[5][6] This non-planar conformation allows for a more precise and often stronger interaction with the complex 3D surfaces of biological targets like enzymes and receptors.[6] The pyrrolidine ring in our target compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers (R and S). It is well-established in pharmacology that different stereoisomers can have vastly different biological activities and safety profiles.[6]
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, which can enhance aqueous solubility and allow for the formation of ionic interactions with biological targets. The pyrrolidine scaffold is a versatile building block used in a wide range of therapeutic areas, including anticancer, antibacterial, and central nervous system disorders.[6][7]
A Roadmap for Investigation: Proposed Research Workflow
Given the lack of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following workflow is proposed as a starting point for investigation.
Caption: A phased approach to biological evaluation.
Proposed Experimental Protocols for Initial Screening
The following protocols are provided as templates for initiating the biological evaluation of this compound.
Protocol 1: In Vitro Anticancer Screening using the MTT Assay
Objective: To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
MCF-7 cells
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to make a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion: A Call to Investigation
This compound stands at an exciting frontier of chemical biology. While currently a molecule without a known biological role, its constituent pharmacophores—the 2-nitrobenzenesulfonamide and the pyrrolidine ring—are well-established in a multitude of successful therapeutic agents. The analysis presented in this guide provides a strong, scientifically-grounded rationale for its potential as an antimicrobial, antiparasitic, or anticancer agent. The provided synthetic and screening protocols offer a clear starting point for researchers to begin to unravel the biological secrets of this compound. The absence of data is not a roadblock, but rather an invitation to discovery. It is our hope that this guide will catalyze the research needed to define the therapeutic potential of this compound and similar unexplored compounds.
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U.S. Patent US20050107355A1. (2005). Amide derivatives and methods of their use. [Link]
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Ahmad, I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 628. [Link]
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Umar, M. I., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]
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Singh, O. P., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1857–1866. [Link]
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Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Journal of Heterocyclic Chemistry, 51(S1), E23-E30. [Link]
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Park, H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]
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GTV. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(11), 3634. [Link]
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Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881. [Link]
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"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Biological Potential of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Abstract: This technical guide provides a comprehensive analysis of this compound, a molecule situated at the confluence of three pharmacologically significant moieties: a nitroaromatic ring, a benzenesulfonamide linker, and a pyrrolidine scaffold. While direct biological data for this specific compound remains limited, this document serves as a foundational resource for researchers by elucidating its core molecular structure, proposing a robust synthetic pathway, and contextualizing its potential within drug discovery. We will delve into the established roles of its constituent parts to postulate research avenues and provide detailed, field-proven protocols for its synthesis and characterization, thereby equipping scientists with the necessary knowledge to explore its therapeutic promise.
Part 1: Molecular Blueprint and Physicochemical Properties
The Architectural Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide framework is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1] This structural motif is present in a wide array of approved drugs, including diuretics, anti-diabetic agents, and antibiotics. Its prevalence stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets. Derivatives have been explored as anticancer agents, antimicrobial compounds, and potent enzyme inhibitors targeting proteins like carbonic anhydrase and cyclooxygenase.[1][2][3]
Structural Elucidation of this compound
This compound is a precise assembly of three key components. The core is a benzenesulfonamide group, where the benzene ring is substituted at the ortho- (2-position) with a nitro group ([O-]). The sulfonamide nitrogen is, in turn, bonded to the 3-position of a saturated, five-membered pyrrolidine ring. The ortho-nitro group is a potent electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the acidity of the sulfonamide N-H proton. The pyrrolidine ring introduces a non-planar, sp3-hybridized feature, which is critical for exploring three-dimensional binding pockets in target proteins.[4][5]
Caption: Molecular structure of this compound.
Key Physicochemical Parameters
A summary of the core physicochemical properties provides essential data for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 1086393-10-3; 1187932-93-9 | [6][7] |
| Molecular Formula | C₁₀H₁₃N₃O₄S | [6][8] |
| Molecular Weight | 271.29 g/mol | [6][8] |
| SMILES | [O-]c1ccccc1S(=O)(=O)NC1CNCC1 | [8] |
| Hydrogen Bond Donors | 2 (Sulfonamide N-H, Pyrrolidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 5 (4 from O, 1 from Pyrrolidine N) | Calculated |
| Topological Polar Surface Area | 100.5 Ų | Calculated |
Part 2: Synthesis and Structural Verification
Retrosynthetic Analysis and Strategic Approach
The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. The most logical and efficient retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond. This approach identifies two readily available starting materials: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine. This strategy is highly reliable due to the high electrophilicity of the sulfonyl chloride sulfur atom and the nucleophilicity of the primary amine of the pyrrolidine.
Proposed Synthetic Protocol
This protocol details a standard laboratory procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: 2-nitrobenzenesulfonyl chloride + 3-aminopyrrolidine → this compound
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-aminopyrrolidine (1.0 equivalent).
-
Dissolution & Basification: Anhydrous dichloromethane (DCM, approx. 0.1 M concentration) is added, and the solution is cooled to 0°C in an ice bath. Triethylamine (2.2 equivalents) is added.
-
Expertise Note: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using a slight excess ensures the reaction goes to completion and that the pyrrolidine starting material remains deprotonated and nucleophilic. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
-
-
Reagent Addition: 2-Nitrobenzenesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution over 15-20 minutes.
-
Expertise Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products.
-
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride and neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).
-
Trustworthiness Note: This multi-step wash is a self-validating system. The acidic wash removes the basic impurities, and the basic wash removes acidic ones, ensuring a cleaner crude product for purification.
-
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Methods for Structural Characterization
Affirmation of the molecular structure is achieved through a standard suite of spectroscopic and spectrometric techniques.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the connectivity of the molecule. Expected ¹H NMR signals would include multiplets for the aromatic protons on the 2-nitrophenyl ring and distinct signals for the aliphatic protons on the pyrrolidine ring.[9] ¹³C NMR would show corresponding peaks for all unique carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₀H₁₃N₃O₄S.[10]
-
Infrared (IR) Spectroscopy: FTIR analysis is expected to show characteristic stretching vibrations for the N-H bonds (in the 3200-3400 cm⁻¹ region), asymmetric and symmetric S=O stretches for the sulfonamide (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and strong peaks corresponding to the N=O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).[10]
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique would provide unambiguous proof of the structure, including bond lengths, bond angles, and the solid-state conformation.[10]
Part 3: Biological Context and Research Opportunities
While the biological profile of this compound itself is largely unexplored, a robust hypothesis for its potential can be constructed by analyzing its constituent pharmacophores.[1]
Pharmacophoric Significance of Component Moieties
-
The 2-Nitrophenyl Group: The nitroaromatic moiety is a well-documented pharmacophore, particularly in antimicrobial and antiparasitic drug discovery.[1][11] Its activity is often linked to in-cell bioreduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[1] For instance, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has shown activity against Leishmania donovani.[1]
-
The Sulfonamide Linker: This group is a versatile scaffold that imparts favorable pharmacokinetic properties and provides key hydrogen bonding interactions. Its presence is central to the activity of sulfa drugs and a multitude of enzyme inhibitors.[12]
-
The Pyrrolidine Scaffold: This saturated heterocycle is a valuable design element in modern drug discovery.[4] Its non-planar structure allows for the precise spatial orientation of substituents to optimize interactions within a protein's binding site, a critical factor for achieving high potency and selectivity.[5]
Postulated Research Opportunities and Structure-Activity Relationships (SAR)
The convergence of these three motifs suggests that this compound is a prime candidate for screening in several therapeutic areas. The molecule can be viewed as a foundational scaffold for building a chemical library.
Caption: Key points for future Structure-Activity Relationship (SAR) studies.
Potential Therapeutic Targets:
-
Antimicrobial/Antiparasitic Agents: Leveraging the nitroaromatic group, the compound should be screened against a panel of bacteria, fungi, and parasites (e.g., Leishmania, Trypanosoma).
-
Enzyme Inhibition: Given the sulfonamide core, screening against enzyme families such as carbonic anhydrases, kinases, or cyclooxygenases could yield valuable hits.[3]
-
Influenza and Viral Entry Inhibitors: Certain benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, preventing viral fusion.[13] This presents another exciting avenue for investigation.
Conclusion
This compound stands as a molecule of significant untapped potential. Its structure is a deliberate combination of proven pharmacophores, and its synthesis is achievable through robust and well-understood chemical transformations. This guide provides the essential structural, synthetic, and conceptual framework for researchers to begin a systematic exploration of this compound. The lack of existing biological data should be viewed not as a deficit, but as an opportunity to pioneer research into a new area of chemical space with a high probability of yielding biologically active lead compounds for future drug development programs.
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Angene Chemical. This compound(CAS# 1086393-10-3). [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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PubChem. 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]
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National Institutes of Health. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
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ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
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PubChem. 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide. [Link]
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National Institutes of Health. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]
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ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Spectroscopic Data of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is also discussed to provide context for potential impurities that may be observed in the spectra.
Molecular Structure and Key Features
This compound possesses a unique combination of a nitro-substituted aromatic ring, a sulfonamide linkage, and a saturated heterocyclic pyrrolidine ring. This distinct architecture gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and characterization.
Caption: General synthetic scheme.
Potential impurities in the final product could include unreacted starting materials, the hydrochloride salt of the product if a base is not used to quench the HCl byproduct, and potential side products from the reaction of the sulfonyl chloride with any residual water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. The choice of a deuterated solvent such as DMSO-d₆ is common for sulfonamides due to their good solubility. [1]
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the aliphatic protons of the pyrrolidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.8 - 8.2 | m | 4H |
| Pyrrolidine-CH-N | 3.8 - 4.2 | m | 1H |
| Pyrrolidine-CH₂-N | 3.2 - 3.6 | m | 2H |
| Pyrrolidine-CH₂ | 2.9 - 3.3 | m | 2H |
| Pyrrolidine-CH₂ | 1.8 - 2.2 | m | 2H |
| NH (sulfonamide) | 8.0 - 8.5 | br s | 1H |
| NH (pyrrolidine) | 2.5 - 3.5 | br s | 1H |
The aromatic protons are expected to appear in the downfield region (7.8-8.2 ppm) due to the deshielding effects of the sulfonyl and nitro groups. The protons on the pyrrolidine ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of the pyrrolidine protons are influenced by their proximity to the nitrogen atom and the sulfonamide group. The NH proton of the sulfonamide is expected to be a broad singlet in the downfield region.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-SO₂ | 140 - 145 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic CH | 120 - 135 |
| Pyrrolidine C-N | 50 - 55 |
| Pyrrolidine CH₂-N | 45 - 50 |
| Pyrrolidine CH₂ | 25 - 30 |
The aromatic carbons attached to the electron-withdrawing sulfonyl and nitro groups will be the most downfield. The other aromatic carbons will resonate in the typical aromatic region. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and N-O bonds. A common method for solid samples is the KBr pellet technique. [2][3] Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3300 - 3400 | Medium |
| N-H stretch (pyrrolidine) | 3200 - 3300 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| S=O stretch (asymmetric) | 1340 - 1360 | Strong |
| S=O stretch (symmetric) | 1150 - 1170 | Strong |
| N-O stretch (asymmetric) | 1520 - 1540 | Strong |
| N-O stretch (symmetric) | 1340 - 1360 | Strong |
| S-N stretch | 850 - 950 | Medium |
The strong absorptions for the symmetric and asymmetric stretching of the S=O and N-O bonds are highly characteristic of sulfonamides and nitro compounds, respectively. [3][4]The N-H stretching bands will likely be broad.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃N₃O₄S), the expected molecular weight is approximately 271.06 g/mol . Electron Ionization (EI) is a common technique for such molecules. [5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 Da), the sulfonyl group (SO₂, 64 Da), and fragmentation of the pyrrolidine ring.
Caption: Plausible mass spectral fragmentation pathways.
Conclusion
The spectroscopic data of this compound, as predicted and inferred from related structures, provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and characterization of this compound. This technical guide serves as a valuable resource for scientists working with this molecule, providing the necessary spectroscopic information for its analysis and further development.
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Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Ibrahim, M. A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1275, 134635. Available from: [Link]
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Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 374-383. Available from: [Link]
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Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available from: [Link]
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Unlocking the Therapeutic Potential of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide to Biological Target Identification and Validation
Abstract
The compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide emerges from a rich chemical space of bioactive molecules, combining three key structural motifs: a nitroaromatic ring, a benzenesulfonamide core, and a pyrrolidine moiety. While direct biological data for this specific molecule is not extensively documented, its constituent parts provide a strong rationale for predicting its biological targets. This technical guide presents a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and visualize complex workflows, with a primary focus on the most probable target class: carbonic anhydrases.
Introduction: Deconstructing the Pharmacophore
The structure of this compound is a composite of well-established pharmacophores, each contributing to its potential bioactivity. A logical starting point for target identification is to analyze the known biological roles of these individual components.
-
The Benzenesulfonamide Scaffold: This is a classic "privileged scaffold" in medicinal chemistry, renowned for its ability to target a wide array of enzymes.[1] Its most prominent role is as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[2][3]
-
The Nitro Group: The presence of a nitro group on an aromatic ring can significantly influence a molecule's electronic properties and biological activity.[4][5] It is often associated with mechanisms involving bioreduction, leading to reactive intermediates that can be cytotoxic to cancer cells or microbes.[4][5] In the context of benzenesulfonamides, nitro-substitution has been shown to confer selectivity towards specific enzyme isoforms.[2][3]
-
The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring introduces a three-dimensional character to the molecule, allowing for specific spatial arrangements that can enhance binding to biological targets.[6] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[6]
Based on this structural analysis, a primary hypothesis emerges: This compound is a likely inhibitor of carbonic anhydrases. This is due to the presence of the sulfonamide group, a hallmark of carbonic anhydrase inhibitors, and the nitro-substituent, which is known to enhance binding and selectivity for tumor-associated isoforms.[2][3][7][8] Other potential target classes, suggested by the broader activities of its constituent scaffolds, include enzymes involved in microbial pathways, cyclooxygenases (COX), and acetylcholinesterase.[9][10][11]
A Systematic Approach to Target Identification and Validation
The journey from a predicted target to a validated one requires a multi-pronged approach, integrating computational and experimental methodologies. The following workflow provides a logical progression for characterizing the biological activity of this compound.
Caption: A systematic workflow for the identification and validation of biological targets.
Primary Target Hypothesis: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are known, and some, like CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets.[2][3] The sulfonamide moiety is a key zinc-binding group for CA inhibitors.
Molecular Docking Studies
Before embarking on wet-lab experiments, in silico molecular docking can provide valuable insights into the potential binding mode of this compound within the active site of various CA isoforms. The goal is to predict the binding affinity and identify key interactions.
Rationale: Docking studies can help prioritize which CA isoforms to test experimentally and can guide future lead optimization efforts by revealing how the pyrrolidine and nitro-phenyl groups occupy the active site.
Experimental Validation: Carbonic Anhydrase Inhibition Assay
This is a direct, functional assay to measure the inhibitory potency of the compound against purified CA enzymes.
Protocol: Stopped-Flow Carbon Dioxide Hydration Assay
-
Enzyme Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Assay Procedure:
-
Utilize a stopped-flow spectrophotometer to monitor the hydration of CO2.
-
One syringe will contain the CA enzyme and a pH indicator (e.g., phenol red) in buffer.
-
The other syringe will contain a CO2-saturated solution.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The rate of pH change, due to the formation of bicarbonate and a proton, is monitored by the change in absorbance of the pH indicator.
-
The assay is performed in the presence of varying concentrations of the test compound.
-
-
Data Analysis:
-
Calculate the initial rates of reaction at each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined using the Cheng-Prusoff equation.
-
Expected Outcome: This assay will provide quantitative data on the inhibitory potency and selectivity of this compound against different CA isoforms.
| Parameter | Description | Example Data |
| IC50 (nM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | hCA I: >10,000hCA II: 5,200hCA IX: 85hCA XII: 120 |
| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | hCA I: >10,000hCA II: 4,800hCA IX: 75hCA XII: 110 |
Biophysical Validation: Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding of a ligand to a protein.
Rationale: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A positive shift in Tm in the presence of the compound provides strong evidence of direct physical interaction.
Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Prepare a solution of the target protein (e.g., purified hCA IX) in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare a dilution series of this compound.
-
-
Assay Setup:
-
In a 96-well PCR plate, combine the protein, dye, and either the test compound or vehicle control (DMSO).
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The Tm is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Calculate the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.
-
Expected Outcome: A significant positive ΔTm would confirm the direct binding of this compound to the carbonic anhydrase isoform.
Exploring Secondary Target Hypotheses
While carbonic anhydrases are the primary hypothesized targets, the structural motifs of this compound suggest other potential biological activities that warrant investigation.
Antimicrobial Activity
The presence of the nitrobenzenesulfonamide core suggests potential antimicrobial properties.[5][9][11]
Experimental Approach: Minimum Inhibitory Concentration (MIC) Assay
-
Methodology: A broth microdilution method can be used to determine the MIC against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Rationale: This assay will establish whether the compound has antimicrobial activity and at what concentration.
Anti-inflammatory Activity
Benzenesulfonamide derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10]
Experimental Approach: COX-1/COX-2 Inhibition Assay
-
Methodology: Commercially available kits can be used to measure the inhibition of purified COX-1 and COX-2 enzymes. These assays typically measure the production of prostaglandins.
-
Rationale: This will determine if the compound has selective or non-selective COX inhibitory activity.
Acetylcholinesterase Inhibition
Pyrrolidine-containing benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[9]
Experimental Approach: Ellman's Assay
-
Methodology: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with DTNB to produce a yellow color.
-
Rationale: This will assess the compound's potential to inhibit a key enzyme in the central nervous system.
Cellular Target Engagement and Phenotypic Screening
Confirming that the compound interacts with its target in a cellular context and elicits a biological response is a critical step.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the confirmation of target engagement in intact cells.
Rationale: A positive CETSA result demonstrates that the compound can penetrate the cell membrane and bind to its intended target, leading to its stabilization.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Cell-Based Phenotypic Assays
Based on the validated in vitro targets, appropriate cell-based assays should be conducted.
-
For Carbonic Anhydrase IX/XII Inhibition:
-
Assay: Proliferation assays using cancer cell lines known to overexpress CA IX/XII (e.g., MCF-7, HeLa) under both normoxic and hypoxic conditions.[6]
-
Rationale: Inhibition of tumor-associated CAs is expected to reduce cancer cell viability, particularly under hypoxic conditions where these enzymes play a crucial role in pH regulation.
-
-
For Antimicrobial Activity:
-
Assay: Time-kill kinetics assays to determine if the compound is bacteriostatic or bactericidal.
-
Rationale: This provides more detailed information on the nature of the antimicrobial effect.
-
Conclusion and Future Directions
This guide provides a comprehensive and logical framework for elucidating the biological targets of this compound. The strong evidence from structurally related compounds points towards carbonic anhydrases as the primary and most promising targets. A systematic approach, beginning with in silico analysis and progressing through in vitro biochemical and biophysical assays to cellular target engagement and phenotypic screening, will provide a robust characterization of this compound's mechanism of action.
Future work should focus on:
-
Lead Optimization: Based on the structure-activity relationship (SAR) data obtained, medicinal chemistry efforts can be directed towards designing analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising compounds should be advanced into relevant animal models (e.g., tumor xenograft models for anticancer activity, infection models for antimicrobial activity) to assess their therapeutic potential.
-
Off-Target Profiling: Comprehensive screening against a broad panel of receptors and enzymes is crucial to identify any potential off-target effects and ensure a favorable safety profile.
By following the methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel therapeutics.
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Guzel, O., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(12), 3536-3544. [Link]
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Innocenti, A., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(12), 3536-3544. [Link]
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Abdel-Aziz, M., et al. (2011). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 344(10), 656-663. [Link]
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Singh, N., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1895-1904. [Link]
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Peerzada, M. N., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 785-792. [Link]
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A Technical Guide to In Silico Docking Studies of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive walkthrough of performing an in silico molecular docking study, using the novel compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide as a case study. While specific biological data for this compound is not extensively available, its sulfonamide scaffold suggests potential interactions with various enzymatic targets.[1][2] This guide will, therefore, use a hypothetical scenario to illustrate the complete workflow, from target selection and preparation to ligand docking and results analysis. The methodologies described herein are grounded in established computational drug discovery principles and are intended to provide researchers, scientists, and drug development professionals with a robust framework for conducting their own in silico investigations.
Introduction: The Rationale for In Silico Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex.[3][4] This method is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries and the optimization of lead compounds.[5][6] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of a ligand to its target.[7] A lower predicted binding energy generally indicates a more stable and potentially more potent interaction.[8][9]
The compound of interest, this compound, belongs to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[10][11][12] Given this background, in silico docking presents an efficient first step to hypothesize potential biological targets and understand the structural basis of its activity.
A Note on the Hypothetical Nature of this Study
As of the writing of this guide, dedicated biological studies on this compound are not widely published. Therefore, this guide will proceed with a hypothetical yet plausible biological target to illustrate the docking process. For this purpose, we have selected Carbonic Anhydrase II (CA-II) , a well-characterized enzyme that is a known target for many sulfonamide-containing drugs.[2]
The In Silico Docking Workflow: A Step-by-Step Protocol
The molecular docking process can be systematically broken down into several key stages: protein preparation, ligand preparation, grid generation, docking simulation, and analysis of results.[7]
Caption: A high-level overview of the in silico molecular docking workflow.
Protein Preparation
The initial step involves preparing the 3D structure of the target protein for docking.[13][14]
Protocol: Protein Preparation for Docking
-
Obtain Protein Structure: Download the crystal structure of Human Carbonic Anhydrase II from the RCSB Protein Data Bank (PDB). For this example, we will use PDB ID: 2VVA.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors (in this case, the zinc ion in the active site is crucial and should be retained).[15][16]
-
Add Hydrogens: Since X-ray crystallography typically does not resolve hydrogen atoms, they must be added to the protein structure. This is critical for accurate hydrogen bond calculations.[14]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. Common charge models include Gasteiger or AM1-BCC.[17]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
-
Save in PDBQT Format: The final prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by docking software like AutoDock Vina.[18]
Ligand Preparation
Proper preparation of the ligand is equally critical for a successful docking study.[19]
Protocol: Ligand Preparation for Docking
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtained from a chemical database.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is often done using force fields like MMFF94 or UFF.
-
Assign Partial Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define its rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.[20]
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.
Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.[21]
Protocol: Grid Box Generation
-
Identify the Binding Site: The binding site of Carbonic Anhydrase II is well-established and is located in a conical cleft leading to the catalytic zinc ion. If the binding site is unknown, it can be predicted using various online tools or by identifying cavities on the protein surface.
-
Define Grid Box Dimensions: Using visualization software (e.g., PyMOL, UCSF Chimera) in conjunction with docking preparation tools (e.g., AutoDock Tools), define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it.[22]
Molecular Docking Simulation
With the prepared protein, ligand, and grid box, the docking simulation can be executed. This guide will reference AutoDock Vina, a widely used and validated docking program.[23][24]
Protocol: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: A text file is created to specify the paths to the prepared protein (receptor) and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (typically in PDBQT format) containing a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[22]
Analysis and Interpretation of Docking Results
The analysis of docking results involves evaluating the predicted binding affinities and visualizing the binding poses to understand the key molecular interactions.[8][25]
Binding Affinity Scores
The primary quantitative output of a docking simulation is the binding affinity score.[9] A more negative score suggests a stronger predicted binding affinity.[25] It is important to note that these scores are predictions and should be interpreted in a comparative context, for instance, by docking known inhibitors as positive controls.[26]
Table 1: Hypothetical Docking Results for this compound and a Control Inhibitor against Carbonic Anhydrase II.
| Compound | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| This compound | -8.5 | 0.58 | His94, His96, His119, Thr199, Thr200 |
| Acetazolamide (Control) | -7.9 | 1.8 | His94, His96, His119, Thr199, Thr200 |
Note: The data presented in this table is purely hypothetical for illustrative purposes.
Visualization of Binding Poses
Visual inspection of the top-ranked binding poses is crucial to assess the quality of the docking result and to understand the underlying molecular interactions.[27]
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.
-
Ionic/Electrostatic Interactions: Look for interactions between charged groups on the ligand and oppositely charged residues on the protein.
-
Coordination Bonds: In metalloenzymes like Carbonic Anhydrase II, coordination of the ligand to the metal ion (Zinc) is a key binding feature for sulfonamide inhibitors.
Caption: A diagram illustrating potential molecular interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive, step-by-step methodology for conducting an in silico molecular docking study, using this compound as a hypothetical case. The results of such a study, while computational, provide valuable hypotheses about the potential biological targets and binding modes of a novel compound.
It is imperative to remember that in silico predictions are not a substitute for experimental validation.[8] Promising docking results should be followed by in vitro biochemical assays to confirm the predicted binding and biological activity. Subsequent structure-activity relationship (SAR) studies and potentially co-crystallization of the compound with its target can further validate and refine the computational model.
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Whitepaper: A Strategic Guide to the Structure-Activity Relationship (SAR) Studies of the 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide Scaffold
Abstract
The 2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide core represents a compelling starting point for targeted drug discovery. This scaffold judiciously combines the well-established pharmacophoric properties of the sulfonamide group with the versatile, three-dimensional exploration capabilities of the pyrrolidine ring.[1][2] This technical guide presents a comprehensive, field-proven strategy for initiating and advancing a structure-activity relationship (SAR) campaign based on this scaffold. We will deconstruct the molecule into its primary pharmacophoric elements, propose a logical and scientifically-grounded plan for systematic structural modifications, and provide detailed experimental methodologies for analog synthesis and biological evaluation. The causality behind each strategic choice is explained to empower research teams to navigate the complexities of lead optimization with confidence and scientific rigor.
Introduction: The Rationale for the Scaffold
The selection of a starting scaffold is a critical decision in any drug discovery program. The this compound structure is noteworthy for several reasons:
-
The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, present in over 30 clinically approved drugs.[3] It is a versatile hydrogen bond donor and acceptor and can act as a transition-state mimetic, often targeting metalloenzymes (e.g., carbonic anhydrases) or acting as a hinge-binding motif in protein kinases.[2][4]
-
The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring offers a distinct advantage over flat aromatic systems by providing sp³-rich three-dimensional diversity.[5] This non-planarity allows for more precise and complex interactions within a protein's binding pocket.[1][6] The stereocenter at the 3-position is a critical handle for exploring enantioselective binding events, which can dramatically influence potency and selectivity.[5][7]
-
The 2-Nitrobenzenesulfonyl Group: The ortho-nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the arylsulfonamide headgroup.[4] This influences the acidity of the sulfonamide N-H proton, potentially enhancing its hydrogen bonding capability. While often viewed as a liability due to potential metabolic reduction, its role in initial high-potency binding cannot be discounted, making it an informative starting point for subsequent bioisosteric replacement.[8][9]
This guide will treat this scaffold as a hypothetical lead compound for a protein kinase inhibitor program, a common application for such structures, to provide a tangible context for the proposed SAR exploration.
Deconstruction of the Pharmacophore for SAR Exploration
A successful SAR campaign relies on the systematic and independent modification of distinct molecular regions to understand their contribution to biological activity. We have divided the core scaffold into three primary vectors for exploration.
Caption: Key vectors for SAR modification on the core scaffold.
SAR Strategy Part I: The Aryl Headgroup (Vector A)
The primary goal for modifying the 2-nitrobenzenesulfonyl moiety is to probe electronic requirements, explore additional binding pockets, and mitigate potential metabolic liabilities associated with the nitro group.
3.1. Positional Isomers and Electronic Modulation The initial step is to understand the importance of the ortho position of the nitro group.
-
Action: Synthesize the meta (3-nitro) and para (4-nitro) isomers.
-
Rationale: A significant drop in activity upon moving the substituent would suggest a specific steric or electronic interaction is required at the ortho position. The 4-nitrobenzenesulfonamide isomer is a particularly common chemical intermediate.[10]
Next, replace the nitro group with other substituents to probe the electronic and steric tolerance at this position.
| R Group (Position 2) | Rationale | Predicted Impact on Activity |
| -NO₂ (Parent) | Strong electron-withdrawing group (EWG), H-bond acceptor. | Baseline |
| -CN | Strong EWG, linear H-bond acceptor. | Potential to retain activity, improved metabolic profile. |
| -CF₃ | Strong EWG, lipophilic, metabolically stable. | High potential as a bioisostere.[11] |
| -Cl, -F | Weak EWG, small size. | Probes tolerance for halogens, potential for halogen bonding. |
| -OCH₃ | Electron-donating group (EDG). | Likely to decrease activity if EWG is critical for H-bonding. |
| -H | Unsubstituted control. | Defines the baseline contribution of the phenylsulfonamide. |
3.2. Bioisosteric Replacement of the Nitro Group The nitro group is often flagged as a structural alert in drug development due to its potential for metabolic reduction to toxic anilines.[8] Proactively replacing it is a critical step in lead optimization.
-
Action 1: Trifluoromethyl (-CF₃) Replacement: Synthesize the 2-(trifluoromethyl)benzenesulfonamide analog.
-
Action 2: Boronic Acid (-B(OH)₂) Replacement: Synthesize the 2-(boronic acid)benzenesulfonamide analog.
-
Causality: Boronic acids can act as bioisosteres for nitro or nitrile groups, forming unique hydrogen bonds or reversible covalent interactions with active site residues like serine.[12] This can offer a completely novel binding mode and potentially increase potency.
-
SAR Strategy Part II: The Pyrrolidine Tail (Vectors B & C)
The pyrrolidine moiety projects into the solvent-exposed region or deeper into the binding pocket, making it ripe for modifications that can enhance potency and selectivity.
4.1. Stereochemistry at C3 (Vector C) Stereochemistry is a fundamental driver of activity.[1][6]
-
Action: Synthesize and test both the (R)- and (S)-enantiomers of the parent compound and all key analogs. The synthesis must start from enantiomerically pure (R)- and (S)-3-aminopyrrolidine precursors.
-
Rationale: It is highly probable that one enantiomer will be significantly more active than the other (i.e., will have a higher Eudismic Ratio). This provides definitive proof of a specific, chiral binding interaction and is a critical step for patentability and clinical development.
4.2. N-Substitution of the Pyrrolidine Ring (Vector B) The secondary amine of the pyrrolidine is an obvious and synthetically accessible point for modification. This allows for the exploration of new vectors out of the binding pocket.
| R' Group (at Pyrrolidine N) | Rationale | Predicted Impact on Activity |
| -H (Parent) | H-bond donor. | Baseline |
| -CH₃ | Small, lipophilic group. Removes H-bond donor. | Probes for steric clashes. |
| -CH₂CH₂OH | Introduces H-bond donor/acceptor. | Can pick up new interactions, improve solubility. |
| -C(O)CH₃ (Acyl) | Neutral H-bond acceptor. | Changes electronics and conformation. |
| -C(O)N(CH₃)₂ | Larger, polar group. | Probes for larger solvent-exposed pocket. |
Experimental Methodologies
Trustworthy and reproducible data is the foundation of any SAR study. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
5.1. General Synthetic Workflow
Caption: General workflow for analog synthesis and quality control.
5.2. Protocol: Synthesis of (R)-2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
-
Reagents & Setup: To a stirred solution of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the final compound as the hydrochloride salt.
-
Quality Control: Confirm the structure by ¹H NMR and mass spectrometry. Verify purity is >95% by analytical HPLC.
5.3. Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for screening kinase inhibitors.
-
Materials: Kinase of interest, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, streptavidin-allophycocyanin (SA-APC), ATP, assay buffer.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction: a. In a 384-well assay plate, add 2.5 µL of assay buffer containing the kinase and biotinylated substrate. b. Add 50 nL of the compound serial dilution from the DMSO plate. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of assay buffer containing ATP (at the Kₘ concentration). e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, Eu-labeled antibody, and SA-APC. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
Controls (Self-Validation):
-
Positive Control (0% Inhibition): DMSO only (no compound).
-
Negative Control (100% Inhibition): A known potent inhibitor of the kinase or no ATP.
-
-
Data Analysis: Calculate the TR-FRET ratio (665nm/620nm). Normalize the data against controls and fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold provides a rich foundation for a lead discovery program. The systematic SAR strategy outlined in this guide—focusing on the aryl headgroup, the pyrrolidine tail, and stereochemical integrity—offers a robust framework for rapidly identifying key determinants of biological activity. Initial efforts should focus on confirming the importance of the ortho-nitro group and immediately exploring metabolically stable bioisosteres, while simultaneously resolving the optimal stereochemistry at the C3 position of the pyrrolidine ring. The data generated from this initial wave of compounds will provide critical insights, guiding subsequent rounds of optimization toward a potent, selective, and drug-like clinical candidate.
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A Technical Guide to the Preformulation and Stability Characterization of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Executive Summary
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth technical framework for the solubility and stability testing of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide , a novel sulfonamide derivative. Preformulation studies are the cornerstone of rational drug development, providing the critical data needed to design stable, effective, and manufacturable dosage forms.[1][2] This document outlines a comprehensive strategy, grounded in regulatory guidelines and first-principles chemical knowledge, to characterize this specific molecule. We will explore the anticipated behaviors based on its structural motifs—a nitroaromatic ring and a pyrrolidine-sulfonamide linkage—and detail the requisite experimental protocols to generate a robust data package for further development.
Introduction: The Imperative of Preformulation
Preformulation investigates the physical and chemical properties of a drug substance, alone and in combination with excipients.[2][3] Its primary objective is to generate foundational knowledge that informs formulation design, risk assessment, and the establishment of a stable shelf life.[4][5] For an NCE like this compound, where no prior public data exists, this phase is not merely procedural but a critical step in de-risking the development pathway. A comprehensive understanding of solubility and stability is paramount, as these properties directly influence a drug's bioavailability, therapeutic efficacy, and safety profile.[1]
This guide is structured to provide not just the "what" and "how," but the "why" behind each experimental choice, reflecting a Senior Application Scientist's approach to building a self-validating and scientifically sound data package in alignment with International Council for Harmonisation (ICH) guidelines.[6]
Physicochemical Profile and Anticipated Liabilities
A molecule's structure dictates its behavior. Analyzing the key functional groups of this compound allows us to anticipate potential challenges and design our studies accordingly.
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic attack.[7][8] This feature also makes nitroaromatic compounds prone to bioreduction in vivo, a mechanism central to the action and potential toxicity of many such drugs.[7][9] From a stability perspective, this group may be susceptible to reduction and photolytic degradation.[8] High temperatures can also lead to decomposition, sometimes involving the C-NO2 bond breaking.[10]
-
Sulfonamide Linkage: The sulfonamide bond (SO2-NH) is generally stable but can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, or through photolysis.[11][12][13][14] The acidity of the sulfonamide proton will influence the molecule's ionization state and, consequently, its solubility at different pH values.
-
Pyrrolidine Ring: As a secondary amine, the pyrrolidine nitrogen is basic and will be protonated at low pH. This feature will be a primary driver of pH-dependent solubility.
This initial analysis suggests that pH-dependent solubility, hydrolysis (acidic and basic), oxidation, and photostability will be critical parameters to investigate.
Solubility Characterization
Solubility is a critical determinant of a drug's absorption and bioavailability.[15] A comprehensive assessment involves determining both kinetic and thermodynamic solubility in various aqueous media. According to ICH guidelines, a drug is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[16][17]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility.[18]
-
Kinetic Solubility: Measured by adding a concentrated DMSO stock solution to an aqueous buffer.[19][20] It reflects the solubility before the system reaches equilibrium and can be influenced by the precipitation rate. This is a high-throughput method suitable for early discovery screening.[15]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution with an excess of solid.[21] This is the gold-standard measurement for preformulation, typically determined by the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19]
Experimental Protocol: pH-Dependent Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Methodology (Shake-Flask):
-
Prepare Buffers: Prepare a series of aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4) as per USP standards.[16][17]
-
Compound Addition: Add an excess amount of the solid drug substance to vials containing a fixed volume (e.g., 2 mL) of each buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials in a temperature-controlled shaker set at 37 ± 1°C for at least 24 hours.[17] A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium is reached.[18]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the final pH of the solution after equilibration to ensure the buffer capacity was sufficient.[16]
| Parameter | Condition | Rationale |
| Method | Shake-Flask | Gold standard for determining true equilibrium solubility.[21] |
| Temperature | 37 ± 1°C | Simulates human physiological temperature.[17] |
| pH Range | pH 1.2, 4.5, 6.8, 7.4 | Represents the pH conditions of the stomach and intestines.[16][17] |
| Equilibration Time | 24-72 hours | Ensures the system reaches a true thermodynamic equilibrium.[19] |
| Quantification | Validated HPLC-UV | Provides accurate and specific measurement of the analyte. |
Stability Testing and Degradation Pathway Elucidation
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[22][23] The cornerstone of this effort is the development of a stability-indicating analytical method , typically an HPLC method, that can separate and quantify the parent drug from any potential degradation products.[6]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products and pathways, which is critical for ensuring patient safety.[6][24] These studies intentionally stress the drug substance under more severe conditions than those used for accelerated stability testing.[25] The goal is to achieve a target degradation of 5-20%.[26]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[26]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[26]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[25]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[27]
All stressed samples are then analyzed by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the structural elucidation of unknown degradation products.
Formal Stability Studies (ICH Q1A(R2))
Formal stability studies are conducted to establish a re-test period for the drug substance.[22] These studies are performed on at least three primary batches under controlled storage conditions defined by ICH guidelines.[22][27][28]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Table based on ICH Q1A(R2) storage conditions.[22][27]
At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.
Development of a Stability-Indicating Analytical Method
The reliability of all stability data hinges on the analytical method used for quantification. A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6]
Validation of the HPLC Method (as per ICH Q2(R1)): The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[29][30] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[31] This is demonstrated through forced degradation studies, where peak purity analysis (e.g., using a photodiode array detector) is used to show that the API peak is free from co-eluting degradants.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[30] Typically assessed over a range of 80-120% of the target concentration for an assay.
-
Accuracy: The closeness of test results to the true value. Assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[29]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Essential for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[32]
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive solubility and stability characterization of this compound. By integrating knowledge of the molecule's chemical liabilities with rigorous, ICH-compliant experimental protocols, researchers can generate a high-quality data package. This preformulation data is not merely a regulatory requirement but the scientific foundation upon which successful, efficient, and rational drug product development is built. The insights gained from these studies will directly inform formulation strategies, define storage and handling conditions, and ultimately ensure the quality and safety of the potential new medicine.
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Methodological & Application
Application Notes and Protocols: A Guide to the Enzyme Inhibition Assay of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. Similarly, nitroaromatic compounds and molecules containing a pyrrolidine scaffold are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide represents a convergence of these pharmacologically significant moieties. While the specific biological targets of this molecule are not yet extensively documented in publicly available literature, its structural features suggest a strong potential for enzyme inhibition.
This guide provides a comprehensive, adaptable protocol for researchers and drug development professionals to characterize the enzyme inhibitory activity of this compound. We will delve into the foundational principles of enzyme kinetics, offer a step-by-step methodology for conducting inhibition assays, and discuss the critical aspects of data analysis and interpretation. This document is designed to serve as a robust starting point for screening this compound against candidate enzymes or for detailed mechanistic studies once a target has been identified.
Scientific Rationale: The Principles of Enzyme Inhibition Assays
An enzyme kinetic assay is a laboratory method used to measure the rate of an enzyme-catalyzed reaction.[4] By observing how this rate changes in the presence of an inhibitor, we can determine the inhibitor's potency and often gain insights into its mechanism of action.[5]
The initial velocity of an enzyme-catalyzed reaction is dependent on several factors, including the concentrations of the enzyme and substrate, temperature, and pH.[4][6] For the purpose of screening for inhibitors, it is crucial to establish assay conditions where the reaction rate is linear over time and directly proportional to the enzyme concentration.[7]
A key parameter in enzyme kinetics is the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[4] The choice of substrate concentration relative to the Km is critical for detecting different types of inhibitors.[8] For instance, to identify competitive inhibitors, it is often beneficial to use a substrate concentration at or below the Km value.[8]
Experimental Workflow for Enzyme Inhibition Assay
The following workflow provides a systematic approach to assessing the inhibitory potential of this compound.
Caption: A generalized workflow for determining the enzyme inhibitory activity of a novel compound.
Detailed Protocols
Part 1: Assay Development and Optimization
Before screening this compound, it is imperative to establish a robust and reproducible assay for the target enzyme.
1.1. Materials and Reagents:
| Reagent | Recommended Specifications |
| Purified Enzyme of Interest | High purity (>90%), with known activity and storage conditions. |
| Substrate | Specific for the enzyme of interest. The choice of substrate will depend on the detection method (e.g., chromogenic, fluorogenic).[4] |
| This compound | High purity (>95%). Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). |
| Assay Buffer | A buffer system that maintains a stable pH at the enzyme's optimum.[6] The composition should be optimized for enzyme activity and stability. |
| Positive Control Inhibitor | A known inhibitor of the target enzyme to validate the assay. |
| Microplates | 96- or 384-well plates, appropriate for the detection instrument (e.g., clear for absorbance, black for fluorescence). |
| Detection Instrument | Spectrophotometer or fluorometer capable of kinetic measurements. |
1.2. Step-by-Step Protocol for Assay Optimization:
-
Enzyme Titration:
-
Prepare a series of dilutions of the enzyme in assay buffer.
-
Add a saturating concentration of substrate (typically 5-10 times the known or estimated Km).[9]
-
Monitor the reaction progress over time.
-
Identify the enzyme concentration that results in a linear reaction rate for a practical duration (e.g., 10-30 minutes) and produces a robust signal.[7]
-
-
Substrate Titration (Km Determination):
-
Using the optimized enzyme concentration, prepare a series of substrate dilutions. A common range is 0.2 to 5 times the estimated Km.[8]
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[4]
-
Part 2: Inhibition Assay Protocol
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
2.1. Reagent Preparation:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock to the optimized concentration in assay buffer.
-
Substrate Working Solution: Prepare the substrate at a concentration equal to its Km value (or another desired concentration based on the screening goals) in assay buffer.
2.2. Step-by-Step Assay Procedure:
-
Inhibitor Dilution:
-
In a 96-well plate, perform a serial dilution of the 10 mM inhibitor stock solution. A common approach is a 1:3 dilution series across 10 wells, leaving two wells for controls.
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (assay buffer only).
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the corresponding wells of the final assay plate. The final DMSO concentration should be kept constant across all wells and ideally should not exceed 1-2%.
-
Add the enzyme working solution to all wells except the "no enzyme" control.
-
Add assay buffer to bring the volume in each well to the pre-reaction volume.
-
Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-15 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Monitoring:
Data Analysis and Interpretation
3.1. Calculation of Initial Velocities:
For each well, plot the change in signal (e.g., absorbance) versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.
3.2. Determination of Percent Inhibition:
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Velocity_inhibitor / Velocity_no_inhibitor)) * 100
3.3. IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Caption: Logical flow for IC50 value determination from raw kinetic data.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls are essential:
-
Positive Control: A known inhibitor should be run in parallel to confirm that the assay can detect inhibition.
-
Negative Control (Vehicle): Wells containing the same concentration of the inhibitor's solvent (e.g., DMSO) are used to define 0% inhibition.
-
No Enzyme Control: This control helps to identify any non-enzymatic substrate degradation or signal interference from the assay components.
Conclusion
This application note provides a foundational and adaptable protocol for characterizing the enzyme inhibitory properties of this compound. By following a systematic approach of assay optimization, careful execution of the inhibition assay, and rigorous data analysis, researchers can reliably determine the inhibitory potency of this compound. These initial findings will be crucial for guiding further mechanistic studies, understanding its structure-activity relationship, and unlocking its therapeutic potential.
References
- Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?
- Scientist Live. (2022, June 14). Enzyme Kinetics Considerations.
- Creative Biogene. Enzyme Kinetic Assay.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- BenchChem. Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored.
- MDPI. (2026, January 18). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scientistlive.com [scientistlive.com]
Application Notes & Protocols: Investigating 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide as a Novel Anticancer Agent
Abstract
The convergence of privileged scaffolds in medicinal chemistry offers a rational approach to the design of novel therapeutic agents. This guide details the preclinical evaluation of "2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide," a novel chemical entity designed by combining the pharmacologically versatile benzenesulfonamide core with a pyrrolidine moiety. Benzenesulfonamide derivatives have demonstrated a broad spectrum of anticancer activities, targeting key oncogenic pathways including tubulin polymerization, carbonic anhydrase IX (CAIX), and PI3K/mTOR signaling.[1][2][3] The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[4][5] This document provides a comprehensive framework for the initial investigation of this compound, from foundational in vitro cytotoxicity screening to detailed mechanistic elucidation and conceptual in vivo validation. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to characterize the anticancer potential of novel sulfonamide-based compounds.
Rationale for Investigation: A Synthesis of Privileged Scaffolds
The chemical architecture of this compound presents a compelling hypothesis for anticancer activity, predicated on the established roles of its constituent moieties.
-
The Benzenesulfonamide Core: This scaffold is central to a multitude of clinically significant drugs. In oncology, its derivatives are known to act as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CAIX, which is overexpressed in many hypoxic solid tumors and contributes to an acidic tumor microenvironment.[2][6] Other benzenesulfonamide-containing molecules have been identified as potent tubulin polymerization inhibitors, inducing mitotic arrest and apoptosis.[1] Furthermore, this scaffold has been successfully employed to develop inhibitors of critical signaling kinases like PI3K and mTOR.[3]
-
The Pyrrolidine Moiety: As one of the most common five-membered nitrogen heterocycles in approved drugs, the pyrrolidine ring serves as a versatile building block.[4] Its three-dimensional structure can facilitate precise interactions with biological targets and can be functionalized to modulate physicochemical properties such as solubility and cell permeability.[7][8]
-
The 2-Nitro Group: The presence of a nitroaromatic group can significantly influence a compound's electronic properties and biological activity.[9] It is a known pharmacophore that can undergo bioreduction in hypoxic tumor environments to form reactive species, potentially leading to selective cytotoxicity in cancer cells.[9][10]
This unique combination of a proven anticancer scaffold (benzenesulfonamide), a favorable structural and pharmacokinetic modulator (pyrrolidine), and a potential hypoxia-activated element (nitro group) provides a strong rationale for its investigation as a novel anticancer agent.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through standard organic chemistry techniques, typically involving the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminopyrrolidine under basic conditions.
Protocol 2.1: Synthesis
-
Dissolve 3-aminopyrrolidine (or a protected precursor) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a base, for instance, triethylamine or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion, monitored by thin-layer chromatography (TLC).[10]
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1086393-10-3[11] |
| Molecular Formula | C₁₀H₁₃N₃O₄S[11] |
| Molecular Weight | 271.29 g/mol [11] |
| Appearance | (To be determined experimentally) |
| Solubility | (To be determined in relevant biological buffers and DMSO) |
| Purity | >95% (as determined by HPLC) |
In Vitro Anticancer Evaluation: A Tiered Approach
A systematic, tiered approach is recommended to efficiently characterize the compound's biological activity.
Diagram 1: Experimental Workflow for In Vitro Evaluation
Caption: Tiered workflow for evaluating the anticancer potential of the title compound.
Tier 1: Broad Cytotoxicity Screening
The initial step is to assess the compound's anti-proliferative activity across a diverse panel of human cancer cell lines.
Protocol 3.1: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast, HCT-116 colon, A549 lung) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12][13]
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Incubation: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® (CTG) Assay: Add the CTG reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the compound concentration (log scale) and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Tier 2: Elucidation of Mechanism of Action (MOA)
If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM) in multiple cell lines, the next phase is to investigate its MOA.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 1x and 2x its IC₅₀ for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M or other phases compared to the control suggests cell cycle arrest.[13]
Protocol 3.3: Apoptosis Quantification (Annexin V/PI Staining)
-
Treatment: Treat cells as described in Protocol 3.2 for a duration relevant to the observed cytotoxic effects (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Analysis: Incubate in the dark for 15 minutes and analyze immediately by flow cytometry. An increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis) indicates the induction of programmed cell death.[2][13]
Diagram 2: Potential Signaling Pathways Targeted by Benzenesulfonamides
Caption: Hypothesized mechanisms of action based on the benzenesulfonamide scaffold.
Protocol 3.4: Target-Based Assays
Based on the established targets of related benzenesulfonamide compounds, the following assays are recommended to pinpoint the specific molecular target.
-
Tubulin Polymerization Assay:
-
Utilize a cell-free, fluorescence-based tubulin polymerization assay kit.
-
Incubate purified tubulin with the compound at various concentrations.
-
Monitor the fluorescence, which is proportional to the amount of polymerized tubulin.
-
Include paclitaxel (promoter) and colchicine or nocodazole (inhibitors) as positive controls. A decrease in fluorescence indicates inhibition of tubulin polymerization.[1]
-
-
Carbonic Anhydrase Inhibition Assay:
-
Measure the inhibition of human recombinant CAIX and the off-target isoform CAII using a stopped-flow CO₂ hydrase assay.
-
The assay measures the rate of pH change in a buffered solution upon the addition of CO₂.
-
Calculate IC₅₀ values and determine the selectivity index (IC₅₀ CAII / IC₅₀ CAIX). High selectivity for the tumor-associated isoform CAIX is a desirable feature.[2][6]
-
Conceptual Framework for In Vivo Evaluation
Should in vitro studies reveal a potent and selective compound with a well-defined MOA, preliminary in vivo testing can be considered.
-
Model: A subcutaneous xenograft model using a sensitive cell line (e.g., HCT-116 or MDA-MB-231 in immunodeficient mice) is a standard starting point.
-
Objectives:
-
Maximum Tolerated Dose (MTD): Determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
-
Antitumor Efficacy: Evaluate the ability of the compound, administered at or below the MTD, to inhibit tumor growth compared to a vehicle-treated control group.
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis to confirm target engagement in vivo.
-
Data Interpretation and Future Directions
The collective data from these studies will form a comprehensive initial profile of this compound.
-
Potent Cytotoxicity (IC₅₀ < 1 µM): Warrants extensive MOA studies and progression towards in vivo models.
-
Selective Activity: If the compound is significantly more potent in certain cell lines, this may suggest a dependency on a specific genetic background or signaling pathway, guiding further investigation.
-
Clear MOA: Confirmation of a specific molecular target (e.g., tubulin, CAIX) provides a strong foundation for lead optimization and further development.
-
In Vivo Efficacy: Significant tumor growth inhibition in a xenograft model with an acceptable safety profile is the critical milestone for advancing the compound into more complex preclinical development.
This systematic evaluation will determine whether this compound represents a viable candidate for further development as a novel anticancer therapeutic.
References
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. (2017). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
This compound(CAS# 1086393-10-3). (n.d.). Angene Chemical. Retrieved January 20, 2026, from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). Roskilde University. Retrieved January 20, 2026, from [Link]
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 20, 2026, from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
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- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Antimicrobial Activity Screening of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Introduction
The rise of antimicrobial resistance (AMR) is a paramount global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Small molecules with unique structural motifs offer a promising avenue for identifying new classes of antibiotics. This application note details a comprehensive framework for the preliminary antimicrobial activity screening of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide (Molecular Formula: C₁₀H₁₃N₃O₄S, Molecular Weight: 271.29 g/mol ).[2]
This compound integrates two key pharmacophores known for antimicrobial potential: a sulfonamide group and a nitroaromatic system. This dual-functionality suggests a plausible, and potentially novel, mechanism of action that warrants thorough investigation. This guide provides field-proven, step-by-step protocols for researchers in microbiology, medicinal chemistry, and drug development to reliably assess its in-vitro efficacy against a panel of clinically relevant microorganisms. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]
Scientific Rationale & Hypothesized Mechanism of Action
The chemical structure of this compound provides a strong scientific basis for its potential antimicrobial activity. The molecule's efficacy is likely derived from the synergistic or independent actions of its two primary functional groups.
The Sulfonamide Moiety: A Competitive Antagonist
The benzenesulfonamide group is a classic antibacterial pharmacophore. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[7][8]
-
Causality: Bacteria synthesize their own folic acid via the dihydropteroate synthase (DHPS) enzyme. Folic acid is essential for the production of nucleotides (purines and pyrimidines), which are the building blocks of DNA.[9][10][] By competitively inhibiting DHPS, the sulfonamide moiety is expected to disrupt DNA synthesis and repair, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication.[7][9][10] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[10]
The Nitroaromatic Moiety: A Pro-drug for Redox Havoc
Nitroaromatic compounds are potent antimicrobial agents, particularly against anaerobic and microaerophilic bacteria.[12][13] Their activity is not direct; they are pro-drugs that require reductive bioactivation within the microbial cell.[12]
-
Causality: Bacterial nitroreductases (NTRs) reduce the nitro group (-NO₂) to highly reactive nitrogen species (RNS), such as nitroso and hydroxylamino derivatives, or nitric oxide (NO).[12][14] These reactive species are cytotoxic and can cause widespread cellular damage by multiple mechanisms:
-
Covalent binding to and damaging DNA, leading to strand breaks and cell death.[14]
-
Oxidative stress through the generation of superoxide radicals.
-
Inhibition of essential enzymes and disruption of cellular respiration.
-
The combination of these two moieties in a single molecule could result in a potent bacteriostatic and/or bactericidal agent with a dual mechanism of action that may be effective against a broad spectrum of pathogens.
Visualizing the Dual-Threat Mechanism
The following diagram illustrates the hypothesized points of intervention for this compound within a bacterial cell.
Caption: Dual-threat mechanism of action.
Experimental Design & Workflow
A tiered or cascaded screening approach is recommended to efficiently evaluate the compound. This begins with broad primary screening to identify any activity, followed by quantitative secondary screening to determine potency.
Caption: Tiered antimicrobial screening workflow.
Materials and Methods
Test Compound and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Media: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Positive Control Antibiotics: Ciprofloxacin, Vancomycin, Amphotericin B (or other appropriate standards)
-
Reagents: 0.9% Saline (sterile), 0.5 McFarland turbidity standard, Resazurin sodium salt
Microbial Strains
A representative panel of microorganisms should be used, including Gram-positive and Gram-negative bacteria, and a yeast species. Strains should be sourced from a reputable culture collection such as the American Type Culture Collection (ATCC) to ensure reproducibility.[15][16]
| Microorganism | ATCC Number | Gram Stain | Rationale |
| Staphylococcus aureus | 25923 | Gram-Positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | 25922 | Gram-Negative | Representative of enteric bacteria, common cause of UTIs. |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Opportunistic pathogen known for intrinsic resistance. |
| Candida albicans | 10231 | N/A (Yeast) | Common fungal pathogen, to assess antifungal activity. |
Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound Stock
Objective: To prepare a high-concentration, sterile stock solution of the test compound for use in all subsequent assays.
-
Calculation: Calculate the mass of this compound required to prepare a 10 mg/mL (10,000 µg/mL) stock solution in sterile DMSO.
-
Dissolution: Aseptically weigh the compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Primary Screening - Agar Disk Diffusion Method
Objective: To qualitatively assess the antimicrobial activity of the compound, evidenced by a zone of inhibition. This method is based on established EUCAST and CLSI guidelines.[4][17][18][19]
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh (18-24 hour) agar plate. Suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[18]
-
Disk Application:
-
Aseptically place sterile, blank paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the 10 mg/mL test compound stock onto a disk.
-
Apply 10 µL of DMSO to a separate disk as a negative (solvent) control.
-
Apply a standard antibiotic disk (e.g., Ciprofloxacin 5 µg) as a positive control.
-
-
Incubation: Incubate the plates within 15 minutes of disk application at 35±1°C for 16-20 hours (24 hours for C. albicans).[18]
-
Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition around the test compound disk (and not the DMSO disk) indicates antimicrobial activity.
Protocol 3: Secondary Screening - Broth Microdilution for MIC
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that inhibits visible microbial growth. This protocol follows the CLSI M07 standard.[3]
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Compound Serial Dilution:
-
Add 100 µL of the test compound (at a starting concentration, e.g., 256 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Plate Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35±1°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). A viability indicator like Resazurin can be added to aid visualization (blue = no growth, pink = growth).
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. The MIC value provides a quantitative measure of the compound's potency.
Table 1: Hypothetical MIC Data for this compound
| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 25923 | Positive | 8 | >32 | 1 |
| E. coli ATCC 25922 | Negative | 16 | 0.25 | >32 |
| P. aeruginosa ATCC 27853 | Negative | 64 | 1 | >32 |
| C. albicans ATCC 10231 | Yeast | >128 | N/A | N/A |
Differentiating Bacteriostatic vs. Bactericidal Activity
Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be determined to understand if the compound kills the bacteria (bactericidal) or merely inhibits growth (bacteriostatic).[9][20]
-
Procedure: Take a 10 µL aliquot from each well of the MIC plate that showed no growth and plate it onto a fresh MHA plate. Incubate overnight.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
-
Conclusion
This application note provides a robust and scientifically grounded framework for conducting the initial antimicrobial screening of this compound. By leveraging its dual-pharmacophore structure, this compound presents a compelling candidate for novel antibiotic discovery. The described protocols, based on CLSI and EUCAST standards, ensure that the data generated is reliable, reproducible, and directly comparable to established antibiotic performance metrics. Following this guide will enable researchers to effectively assess the compound's spectrum of activity and potency, providing the critical data needed to justify further investigation in the drug development pipeline.
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EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Miller, M. A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
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Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
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CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Application Notes and Protocols: A Phenotypic Approach to Characterizing 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Authored by: Senior Application Scientist
Introduction: Unraveling the Potential of a Novel Benzenesulfonamide
The compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide is a novel chemical entity for which, to date, no specific biological target or mechanism of action has been elucidated. However, its structure incorporates three key pharmacophores that suggest significant potential for biological activity. This guide provides a systematic, experimentally-driven framework for researchers to conduct a comprehensive initial characterization of this molecule. We will proceed from broad phenotypic screening to identify cellular effects towards actionable strategies for target deconvolution and mechanism of action (MoA) studies.
The rationale for investigating this compound is grounded in the established activities of its constituent chemical motifs:
-
The Benzenesulfonamide Scaffold: This moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs with anticancer, anti-inflammatory, antibacterial, and diuretic properties, among others.[1][2] A key feature is the sulfonamide group's ability to act as a potent zinc-binding moiety, enabling it to inhibit various metalloenzymes, most notably the carbonic anhydrases.[3]
-
The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is considered a "privileged scaffold" in drug discovery.[4][5] Its sp³-hybridized carbons provide a three-dimensional complexity that allows for more specific and high-affinity interactions with biological targets compared to flat aromatic systems.[6][7] The stereochemistry of the pyrrolidine ring can be crucial for defining the biological profile of a drug candidate.[5]
-
The Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety that is a well-known pharmacophore, but also a potential toxicophore.[8][9] Its presence is common in antimicrobial and anticancer agents.[10][11] The biological activity of nitroaromatic compounds often relies on their bioreduction within cells to form reactive intermediates, such as nitroso and superoxide species, which can induce cellular damage and oxidative stress.[8][12]
Given this structural context, a logical starting point for characterization is not a target-based assay, but rather a series of phenotypic screens to answer the fundamental question: Does this compound elicit a measurable biological response in a cellular context?
Part 1: A Strategic Workflow for Phenotypic Characterization
The journey from a novel compound to a potential lead molecule requires a structured, multi-stage approach. The workflow described herein is designed to first identify any cytotoxic or cytostatic effects, then to begin dissecting the underlying cellular response.
Caption: Workflow for characterizing a novel compound with an unknown target.
Part 2: Primary Phenotypic Screening Protocols
The initial goal is to determine if this compound has a discernible effect on cell viability or proliferation. A panel of cell lines should be used to identify potential tissue-specific sensitivities.
Cell Line Selection
Choosing the right cell lines is critical for obtaining meaningful data. A starting panel should include:
-
Diverse Cancer Cell Lines: Select lines from various tissue origins (e.g., lung, breast, colon, leukemia) to screen for broad anticancer activity. The NCI-60 panel is a classic example of such a diverse set.[13]
-
A Non-Cancerous Control: Include a non-transformed cell line (e.g., human dermal fibroblasts (HDFs) or an immortalized epithelial line like MCF-10A) to assess for general cytotoxicity versus cancer-specific effects.
Recommended Starting Panel:
| Cell Line | Tissue of Origin | Type |
| A549 | Lung | Carcinoma |
| MCF-7 | Breast | Adenocarcinoma |
| HCT116 | Colon | Carcinoma |
| Jurkat | T-cell | Leukemia |
| HEK293T | Kidney (Embryonic) | Immortalized |
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines and appropriate culture media
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette and plate reader (absorbance at 570 nm).
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in culture media to achieve final concentrations ranging from, for example, 100 µM down to 1 nM. Include a vehicle control (DMSO only) and a media-only blank.
-
Carefully remove the media from the cells and add 100 µL of the compound-containing media to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
Protocol: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
If cytotoxicity is observed, it is crucial to determine if it is mediated by apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the activity of caspases 3 and 7, key effectors of apoptosis.[19][20] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal.[21][22]
Materials:
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Step-by-Step Protocol:
-
Assay Setup:
-
Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2), using a white-walled plate. It is advisable to run this assay in parallel with a viability assay.
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[23] Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture volume).[20]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Part 3: Data Analysis and Secondary Assays
Dose-Response Analysis and IC₅₀ Determination
The data from the primary screens should be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀). This quantitative measure allows for the comparison of compound potency across different cell lines.
Data Presentation:
| Cell Line | Assay Type | IC₅₀ (µM) | Notes |
| A549 | MTT (Viability) | 15.2 ± 1.8 | Moderate effect on viability |
| HCT116 | MTT (Viability) | 2.5 ± 0.4 | High sensitivity |
| HCT116 | Caspase-Glo 3/7 | 3.1 ± 0.6 | Apoptosis induction correlates with cytotoxicity |
| HEK293T | MTT (Viability) | > 100 | No significant cytotoxicity |
Secondary Assays: Probing the Mechanism of Action
A positive "hit" from the primary screen (i.e., potent and selective cytotoxicity) warrants further investigation to elucidate the MoA. Since the molecular target is unknown, the next logical step is to investigate its effect on major cell signaling pathways.
Caption: Investigating pathway modulation with a reporter gene assay.
Protocol: Pathway Analysis using Reporter Gene Assays
Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors or signaling pathways.[24][25] In these assays, a regulatory element (e.g., a promoter containing response elements for NF-κB) is cloned upstream of a reporter gene, such as luciferase.[26][27] Activation of the pathway leads to transcription of the reporter gene and a measurable signal.[28]
Experimental Outline:
-
Select Reporter Constructs: Choose a panel of reporter constructs for key cancer-related pathways (e.g., NF-κB, AP-1, p53, STAT3).
-
Transfection: Transfect the most sensitive cell line (e.g., HCT116 from the example table) with the reporter constructs. A co-transfection with a constitutively expressed control reporter (e.g., Renilla luciferase) is essential for normalization.
-
Treatment and Lysis: After 24 hours, treat the cells with the compound at concentrations around its IC₅₀. After a suitable incubation period (e.g., 6-24 hours), lyse the cells.
-
Measurement: Measure the activity of both the experimental (e.g., Firefly) and control (e.g., Renilla) luciferases using a dual-luciferase assay system.
-
Analysis: A significant decrease or increase in the normalized reporter activity in the presence of the compound indicates modulation of that specific pathway.
Part 4: The Path Forward - Target Deconvolution
Identifying a modulated pathway provides strong clues but does not definitively identify the molecular target. The final step in this initial characterization is to employ strategies specifically designed for target identification.[29][30] This is a complex field, but several robust methods are available:
-
Affinity-Based Methods: This involves synthesizing a version of the compound attached to a bead or tag (like biotin). This "bait" is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[29]
-
Label-Free Methods: These modern techniques are often preferred as they do not require chemical modification of the compound.[31]
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a small molecule binding to its target protein stabilizes it against thermal denaturation.[31] Changes in protein stability in the presence of the compound are monitored across the proteome, revealing the target.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of specific enzyme families to profile their activity in complex proteomes, which can be competed by the compound of interest.[32][33]
-
Conclusion
While this compound is currently an uncharacterized molecule, its chemical structure provides a compelling rationale for investigation. The systematic, phenotype-first approach detailed in these application notes offers a robust and logical pathway for its initial characterization. By beginning with broad assessments of cell viability and apoptosis, researchers can efficiently determine if the compound has a biological effect. Positive hits can then be advanced to secondary pathway analysis and sophisticated target deconvolution studies. This workflow transforms the challenge of an unknown target into a structured discovery process, paving the way for elucidating the compound's mechanism of action and unlocking its potential therapeutic value.
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Vincent, B. T., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 23-28. [Link]
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da Silva, E. N., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1573. [Link]
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Nitek, W. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(11), 3505. [Link]
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ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. Retrieved from [Link]
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Słabicki, M., et al. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]
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High-throughput screening of "2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" analogs
Application Notes & Protocols
Topic: High-Throughput Screening of "2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" Analogs for Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. The versatility of this scaffold lies in its ability to engage in key interactions with various biological targets, particularly enzymes[3][5][6]. The compound "this compound" (CAS 1187932-93-9) represents a novel, underexplored chemical entity[7]. Its unique combination of a nitrobenzenesulfonamide group and a pyrrolidine ring suggests the potential for novel biological activities.
High-throughput screening (HTS) is a powerful strategy to systematically evaluate large libraries of chemical compounds to identify "hits" that modulate a specific biological target[8][9]. This application note provides a comprehensive guide for the design and implementation of an HTS campaign to screen analogs of "this compound" against a chosen enzyme target. The protocols and principles outlined herein are intended to be adaptable to a variety of enzyme classes, such as kinases, proteases, or metabolic enzymes, which are frequently implicated in disease pathogenesis[8][10].
Part 1: Assay Development and Validation - The Foundation of a Successful HTS Campaign
Before embarking on a full-scale HTS, it is critical to develop and validate a robust and reliable biochemical assay. The quality of the data generated in the screen is directly dependent on the performance of the assay. The primary goal of this phase is to establish assay conditions that are sensitive, reproducible, and suitable for an automated HTS environment[9].
Enzyme and Substrate Characterization
A thorough understanding of the enzyme's kinetic properties is fundamental to designing a meaningful inhibition assay[9][11].
-
Enzyme Titration: The optimal enzyme concentration should be determined to ensure a linear reaction rate over the course of the assay and to produce a sufficient signal-to-background ratio.
-
Michaelis-Menten Kinetics: The Michaelis constant (K_m) for the substrate must be determined. The K_m represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). For competitive inhibitor screens, running the assay at or below the K_m for the substrate is often recommended to maximize the chances of identifying this class of inhibitors[11].
Assay Miniaturization and Reagent Stability
HTS is typically performed in 384- or 1536-well microplates to conserve reagents and increase throughput. It is essential to ensure that the assay performance is maintained upon miniaturization. Reagent stability over several hours at room temperature should also be confirmed to accommodate the time required for plate processing in an automated HTS setting.
Statistical Validation of Assay Performance
The robustness and reliability of the assay are quantified using statistical parameters. The Z'-factor is a widely accepted statistical measure of assay quality, taking into account the dynamic range of the assay and the variability of the data.
-
Z'-Factor Calculation:
-
Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
-
Where σ_p and μ_p are the standard deviation and mean of the positive control (uninhibited enzyme), and σ_n and μ_n are the standard deviation and mean of the negative control (fully inhibited enzyme or no enzyme).
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Indicates a large separation between the positive and negative control populations, ensuring low false-positive and false-negative rates. |
| Signal-to-Background (S/B) | > 5 | A sufficient dynamic range to detect varying levels of inhibition. |
| Coefficient of Variation (%CV) | < 10% | Demonstrates low variability and high reproducibility of the assay signal. |
Part 2: The HTS Workflow - From Primary Screen to Confirmed Hits
The HTS workflow is a multi-step process designed to efficiently identify and validate true inhibitors from a large compound library.
Caption: High-throughput screening cascade for inhibitor discovery.
Protocol: Primary HTS (Single-Point Screen)
Objective: To rapidly identify initial "hits" from the analog library that inhibit the target enzyme at a single concentration.
Materials:
-
384-well, low-volume, white, solid-bottom assay plates
-
Acoustic liquid handler for compound dispensing
-
Multi-channel liquid dispenser for reagents
-
Plate reader with appropriate detection capabilities (e.g., fluorescence, luminescence)
-
Target enzyme, substrate, and necessary co-factors in assay buffer
-
Positive control inhibitor
-
DMSO
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of each library compound from the source plates into the assay plates to achieve a final concentration of 10 µM. Also, dispense DMSO into control wells.
-
Control Wells:
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO.
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, potent inhibitor at a concentration >10x its IC50.
-
-
Enzyme Addition: Add 5 µL of the enzyme solution (at 2x the final concentration) to all wells. Allow for a pre-incubation of 15-30 minutes at room temperature to permit compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate solution (at 2x the final concentration) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for a pre-determined time to ensure the reaction is within the linear range.
-
Signal Detection: Stop the reaction (if necessary) and read the plates on a plate reader.
Protocol: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50 value).
Methodology:
-
Serial Dilution: For each hit compound, create an 8- to 10-point, 3-fold serial dilution series in DMSO.
-
Compound Plating: Dispense the diluted compounds into a 384-well plate.
-
Assay Execution: Perform the enzymatic assay as described in the primary screen protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Hit ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| Analog-001 | 95.2 | 0.25 |
| Analog-002 | 88.1 | 1.1 |
| Analog-003 | 65.7 | 8.9 |
| Analog-004 | 52.3 | > 20 |
Part 3: Hit Characterization and Triage
Not all hits from a primary screen are viable candidates. A crucial step is to eliminate false positives and characterize the mechanism of action of true inhibitors[9][11].
Orthogonal Assays
To rule out assay artifacts (e.g., compound interference with the detection signal), confirmed hits should be tested in an orthogonal assay. This assay monitors the same enzymatic reaction but uses a different detection technology.
Selectivity Profiling
A desirable drug candidate should be selective for its intended target to minimize off-target effects. Hits should be screened against a panel of related enzymes. A compound is considered selective if it is significantly more potent against the primary target than against other enzymes.
Preliminary Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme is critical for lead optimization[11]. Simple kinetic experiments can provide initial insights. For example, determining the IC50 of an inhibitor at different substrate concentrations can help distinguish between competitive, non-competitive, and uncompetitive binding modes[11].
Caption: A simplified model of enzyme-inhibitor interaction.
Conclusion
This application note provides a framework for conducting a high-throughput screening campaign to identify novel enzyme inhibitors from a library of "this compound" analogs. By following a systematic approach of robust assay development, multi-stage screening, and thorough hit characterization, researchers can effectively explore the therapeutic potential of this novel chemical scaffold. The prioritized hits from this workflow will serve as valuable starting points for medicinal chemistry efforts in drug discovery.
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Application Notes and Protocols: 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide as a Hypoxia-Activated Prodrug for Targeted Drug Delivery
Introduction: Capitalizing on the Tumor Microenvironment
The selective delivery of cytotoxic agents to tumor tissues while sparing healthy cells remains a central challenge in oncology. A promising strategy to overcome this hurdle is the development of hypoxia-activated prodrugs (HAPs).[1][2] Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] This unique feature of the tumor microenvironment can be exploited to design therapeutic agents that are selectively activated in these hypoxic zones.[3]
This document provides a comprehensive guide to the application of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide , a novel compound hypothesized to function as a HAP. The core of this molecule is the 2-nitrobenzenesulfonamide group, a well-established hypoxia-sensitive trigger.[4] Under hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group.[5][6] This bio-reduction is proposed to initiate a cascade that leads to the release of a cytotoxic effector, derived from the pyrrolidine moiety, directly within the tumor. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, making it a versatile component for drug design.[7]
These application notes will detail the scientific rationale, synthesis, and comprehensive protocols for the in vitro and in vivo evaluation of this compound as a targeted drug delivery agent.
Mechanism of Action: A Hypoxia-Triggered Cascade
The proposed mechanism of action for this compound hinges on the bioreductive activation of the 2-nitrobenzenesulfonyl group. In the oxygen-rich environment of healthy tissues, the nitro group remains intact, and the compound is expected to be largely inert. However, in the hypoxic core of a tumor, the following cascade is hypothesized to occur:
-
Enzymatic Reduction: One-electron reductases, such as NADPH:cytochrome P450 reductase, and two-electron reductases, like NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), which are abundant in hypoxic tumor cells, catalyze the reduction of the nitro group.[4][8]
-
Formation of Reactive Intermediates: This reduction proceeds through several intermediates, including the nitroso and hydroxylamine species.[9]
-
Cleavage and Drug Release: The formation of the electron-donating hydroxylamine or amino group destabilizes the sulfonamide bond, leading to its cleavage. This releases the pyrrolidine-based effector molecule. The precise nature of the cytotoxic species will depend on the subsequent reactions of the released pyrrolidine derivative.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
Pyrrolidin-3-amine dihydrochloride
-
2-Nitrobenzenesulfonyl chloride[10]
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of Pyrrolidin-3-amine Free Base:
-
Dissolve pyrrolidin-3-amine dihydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add an excess of a strong base (e.g., 50% aqueous NaOH) to deprotonate the amine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: The free amine is volatile.
-
-
Sulfonamide Formation:
-
Dissolve the freshly prepared pyrrolidin-3-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 2.2 equivalents of triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.0 equivalent of 2-nitrobenzenesulfonyl chloride in anhydrous DCM.
-
Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the aliphatic protons of the pyrrolidine ring. |
| ¹³C NMR | Resonances for the carbon atoms in both the aromatic and aliphatic moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (C₁₀H₁₃N₃O₄S, MW: 271.29).[12] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
In Vitro Evaluation
The in vitro assessment is crucial to validate the hypoxia-selective cytotoxicity and mechanism of action of the prodrug.
Protocol 2: Induction and Confirmation of Hypoxia in Cell Culture
Objective: To establish hypoxic conditions for in vitro assays.
Methods:
-
Hypoxia Chamber:
-
Culture cancer cells (e.g., HT-29 colon cancer, A549 lung cancer) in a modular incubator chamber.[13]
-
Flush the chamber with a gas mixture of 5% CO₂, 1% O₂, and balance N₂.
-
Maintain the chamber at 37°C for the duration of the experiment.
-
-
Chemical Induction (for mechanistic studies):
Confirmation of Hypoxia:
-
Western Blotting: Probe cell lysates for the expression of HIF-1α, a key marker of hypoxia.[13]
-
Immunofluorescence: Stain cells for HIF-1α or downstream targets like carbonic anhydrase IX (CA IX) to visualize the hypoxic response.
-
Hypoxia-Responsive Element (HRE) Reporter Assay: Transfect cells with a plasmid containing a luciferase reporter gene under the control of HREs. Increased luciferase activity indicates a hypoxic response.[14]
Protocol 3: Hypoxia-Selective Cytotoxicity Assay
Objective: To determine if this compound exhibits greater toxicity to cancer cells under hypoxic conditions compared to normoxic conditions.
Materials:
-
Selected cancer cell line(s)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium and supplements
-
MTT or other cell viability assay reagent
-
Hypoxia chamber and normoxic incubator (21% O₂, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the prodrug in cell culture medium. Add the drug solutions to the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Place one set of plates in a hypoxia chamber (1% O₂) and a parallel set in a normoxic incubator. Incubate for 48-72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HCR indicates hypoxia-selective toxicity.[16]
| Parameter | Description |
| IC₅₀ (normoxia) | Concentration of the compound that inhibits cell growth by 50% under normal oxygen conditions. |
| IC₅₀ (hypoxia) | Concentration of the compound that inhibits cell growth by 50% under low oxygen conditions. |
| Hypoxia Cytotoxicity Ratio (HCR) | IC₅₀ (normoxia) / IC₅₀ (hypoxia). A value > 1 indicates selective toxicity towards hypoxic cells. |
Protocol 4: Drug Release Study under Hypoxic Conditions
Objective: To quantify the release of the active drug from the prodrug in the presence of nitroreductase enzymes under hypoxic conditions.
Materials:
-
This compound
-
Recombinant nitroreductase enzyme (e.g., E. coli nitroreductase)
-
NADH or NADPH as a cofactor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypoxia chamber
-
HPLC-MS system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the prodrug, the nitroreductase enzyme, and the cofactor in PBS.
-
Incubation: Incubate the reaction mixtures under both normoxic and hypoxic conditions at 37°C.
-
Sampling: At various time points, withdraw aliquots from the reaction mixtures and quench the enzymatic reaction (e.g., by adding acetonitrile).
-
Analysis: Analyze the samples by HPLC-MS to quantify the concentration of the remaining prodrug and the released effector molecule.[17]
-
Data Analysis: Plot the concentration of the released drug over time to determine the release kinetics under normoxic and hypoxic conditions.
In Vivo Evaluation
In vivo studies are essential to assess the therapeutic efficacy and safety of the prodrug in a more complex biological system.
Protocol 5: Xenograft Tumor Model and Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[18]
-
Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, prodrug, positive control).
-
Drug Administration: Administer the prodrug and controls via a suitable route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Data Analysis:
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Compare the final tumor weights between the groups.
-
Analyze body weight changes to evaluate systemic toxicity.
Protocol 6: Pharmacodynamic and Biomarker Analysis
Objective: To confirm the mechanism of action in vivo.
Procedure:
-
Tissue Collection: Collect tumors and healthy organs from the xenograft study.
-
Immunohistochemistry (IHC): Stain tumor sections for hypoxia markers (e.g., CA IX, pimonidazole) and markers of DNA damage (e.g., γH2AX) to correlate drug activity with hypoxic regions.[19]
-
HPLC-MS Analysis of Tissues: Quantify the concentration of the prodrug and the released active drug in tumor and plasma samples to assess biodistribution and activation.
Conclusion and Future Directions
The application of this compound as a hypoxia-activated prodrug represents a rational approach to targeted cancer therapy. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Successful validation of its hypoxia-selective activity could pave the way for further development, including optimization of the pyrrolidine-based effector for enhanced potency and the exploration of its efficacy in combination with other cancer treatments such as radiotherapy and immunotherapy. The use of patient-derived xenograft (PDX) models could also offer a more clinically relevant assessment of its therapeutic potential.[20][21]
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- 18. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
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- 21. startresearch.com [startresearch.com]
Application Notes & Protocols: Investigating 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide in Parasitic Disease Research
Introduction
The relentless global burden of parasitic diseases necessitates a continuous search for novel therapeutic agents, particularly those that can overcome the challenges of drug resistance and toxicity associated with current treatments. Within this landscape, sulfonamide derivatives have emerged as a promising class of compounds with a broad spectrum of bioactivity. This guide focuses on the investigation of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide , a member of the benzenesulfonamide family, for its potential antiparasitic applications.
While direct research on this specific molecule is nascent, extensive studies on closely related analogs, such as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), provide a robust framework for its evaluation. Research has demonstrated the potent activity of 2NB against Leishmania donovani, the causative agent of visceral leishmaniasis. These findings suggest that the 2-nitrobenzenesulfonamide scaffold is a valuable starting point for antiparasitic drug discovery. The protocols and mechanistic insights detailed herein are derived from established research on such analogs and are presented as a comprehensive guide for researchers aiming to characterize the efficacy and mode of action of this compound.
This document provides detailed methodologies for assessing the compound's activity against both the extracellular (promastigote) and intracellular (amastigote) stages of Leishmania, as well as protocols for elucidating its potential immunomodulatory and parasite-killing mechanisms.
Part 1: Foundational Assays for Antileishmanial Activity
A critical first step in evaluating any new compound is to determine its direct effect on the parasite and its toxicity to host cells. The following protocols are designed to establish the foundational efficacy and safety profile of this compound.
In Vitro Susceptibility Testing Against Promastigotes
This assay determines the direct cytotoxic effect of the compound on the motile, extracellular form of the Leishmania parasite.
Protocol:
-
Parasite Culture: Culture Leishmania donovani promastigotes (e.g., strain MHOM/IN/1983/AG83) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 25°C.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.5% in the assay wells, as higher concentrations can be toxic to the parasites.
-
Assay Setup: In a 96-well microtiter plate, add 1 x 10^6 promastigotes per well. Add the test compound in triplicate at various concentrations. Include wells with untreated parasites (negative control) and a known antileishmanial drug like Amphotericin B (positive control).
-
Incubation: Incubate the plates at 25°C for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 25°C to allow for the formation of formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Ex Vivo Activity Against Intracellular Amastigotes
This assay is crucial as it evaluates the compound's ability to kill the parasite within its host cell, the macrophage, which is the clinically relevant form.
Protocol:
-
Macrophage Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Infection:
-
Seed macrophages in a 24-well plate with coverslips and allow them to adhere.
-
Differentiate THP-1 cells into macrophages using phorbol 12-myristate 13-acetate (PMA), if necessary.
-
Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells with sterile phosphate-buffered saline (PBS) to remove non-phagocytosed promastigotes.
-
-
Compound Treatment: Add fresh culture medium containing various concentrations of this compound to the infected macrophages. Include untreated infected cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Infection:
-
Remove the coverslips, fix with methanol, and stain with Giemsa stain.
-
Examine the coverslips under a light microscope.
-
Determine the number of amastigotes per 100 macrophages for at least 200 macrophages per coverslip.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Host Cell Cytotoxicity Assay
It is essential to ensure that the compound's antiparasitic activity is not due to general toxicity to the host cells.
Protocol:
-
Cell Culture: Seed macrophages (J774A.1 or PMA-differentiated THP-1) in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Add the same concentrations of this compound used in the amastigote assay to the uninfected macrophages.
-
Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Perform an MTT assay as described in section 1.1.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) can then be determined by the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity for the parasite.
Data Summary Table
| Compound | Target Stage | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Promastigote | To be determined | N/A | N/A |
| Amastigote | To be determined | To be determined | To be determined | |
| Amphotericin B (Control) | Promastigote | Literature Value | N/A | N/A |
| Amastigote | Literature Value | Literature Value | Literature Value |
Part 2: Elucidating the Mechanism of Action
Understanding how a compound kills the parasite is vital for its development as a drug. Based on studies of the analog 2NB, a likely mechanism involves the induction of oxidative and nitrosative stress within the host macrophage, creating a hostile environment for the intracellular amastigotes.[1][2][3]
Measurement of Reactive Oxygen Species (ROS) Production
Protocol:
-
Cell Preparation: Seed murine peritoneal macrophages or a macrophage cell line in a black, clear-bottom 96-well plate.
-
Infection and Treatment: Infect macrophages with L. donovani promastigotes as described in section 1.2. After washing, treat the infected cells with the EC90 concentration of this compound for 24 hours. Include uninfected and untreated infected controls.
-
ROS Detection:
-
Wash the cells with PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: Compare the fluorescence intensity of the treated group to the control groups. An increase in fluorescence indicates higher ROS production.
Measurement of Nitric Oxide (NO) Production
Protocol:
-
Experiment Setup: Follow the same infection and treatment protocol as for the ROS assay (section 2.1), but in a standard 96-well plate.
-
Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.
-
NO Detection (Griess Assay):
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. An increase in nitrite concentration in the supernatant of treated cells indicates enhanced NO production.
Analysis of Cytokine Response
The host immune response is critical for clearing Leishmania infection. The Th1 response, characterized by cytokines like IFN-γ and IL-12, is protective, while the Th2 response (e.g., IL-10, IL-4) is associated with disease progression. The effect of the compound on this balance should be assessed.
Protocol:
-
Experiment Setup: Follow the same infection and treatment protocol as in section 2.1.
-
Sample Collection: After 24 hours of treatment, collect the cell culture supernatant and store it at -80°C.
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to quantify the levels of key Th1 (IFN-γ, IL-12) and Th2 (IL-10, IL-4) cytokines in the collected supernatants, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations in the treated group with the untreated infected control. A shift towards a Th1 profile (increased IFN-γ and IL-12, decreased IL-10) would be a favorable outcome.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Part 3: Workflow for Compound Evaluation
A systematic approach is essential for the efficient evaluation of a new chemical entity. The following workflow outlines the logical progression from initial screening to mechanistic studies.
Caption: Experimental workflow for evaluating antiparasitic compounds.
Conclusion and Future Directions
The application notes and protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of This compound as a potential antiparasitic agent. By leveraging insights from the well-studied analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, researchers can efficiently assess the compound's efficacy and begin to unravel its mechanism of action.
Positive outcomes from these studies, particularly a high selectivity index and a demonstrated ability to induce a host-protective Th1 immune response, would strongly support further investigation. Subsequent steps would include structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, as well as in vivo efficacy studies in animal models of leishmaniasis. The 2-nitrobenzenesulfonamide scaffold represents a promising avenue for the development of new therapies to combat devastating parasitic diseases.
References
-
Kumar, A., Samant, M., Suman, S. S., Mishra, M., Singh, A. K., Kumar, R., ... & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1863–1874. [Link]
-
Kumar, A., Samant, M., Suman, S. S., Mishra, M., Singh, A. K., Kumar, R., ... & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed, 27307706. [Link]
-
Kumar, A., Samant, M., Suman, S. S., Mishra, M., Singh, A. K., Kumar, R., ... & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Dove Medical Press, 10, 1863-1874. [Link]
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- 1. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Unlocking Cellular Mechanisms: A Guide to Employing 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide as a Chemical Probe for Target Identification and Validation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide as a chemical probe for the discovery and validation of its cognate protein target(s). While the direct biological target of this specific molecule is not yet defined in publicly accessible literature, its structural motifs—a benzenesulfonamide core and a nitro-aromatic group—are present in a wide array of biologically active compounds with known enzyme inhibitory, anticancer, and antimicrobial properties[1][2]. This guide, therefore, outlines a strategic workflow to elucidate the mechanism of action of this compound, from initial target hypothesis generation to robust validation in cellular and biochemical contexts. We present a series of detailed protocols, including affinity-based proteomics for target discovery and biophysical and cellular assays for validation, to empower researchers to systematically unravel the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for this compound as a Probe
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. Its derivatives are known to target a variety of proteins, including enzymes and receptor tyrosine kinases[1][3]. The addition of a nitro group can significantly influence a molecule's biological activity, often through bioreduction to reactive intermediates or by participating in key binding interactions[1][4]. For instance, the related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani[1][5].
Given this background, "this compound" (hereafter referred to as Probe-2NPB) represents a valuable tool for chemical biology. Its characterization could uncover novel therapeutic targets or offer a new chemical modality for engaging known ones. This guide provides the experimental framework to progress from an uncharacterized small molecule to a validated chemical probe with a defined protein target.
Physicochemical Properties of Probe-2NPB
A summary of the key properties of Probe-2NPB is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | Angene Chemical[6] |
| CAS Number | 1086393-10-3 | Angene Chemical[6] |
| Molecular Formula | C10H13N3O4S | Angene Chemical[6] |
| Molecular Weight | 271.29 g/mol | Angene Chemical[6] |
| MDL Number | MFCD11506317 | Angene Chemical[6] |
Strategic Workflow for Target Identification and Validation
The process of identifying and validating the target of a novel chemical probe is a multi-step endeavor. The workflow presented here is designed to be systematic, incorporating orthogonal approaches to build a strong case for a specific probe-target interaction.
Figure 1: A strategic workflow for the identification and validation of the protein target(s) of Probe-2NPB.
Phase 1: Target Identification Protocols
The initial phase focuses on generating a list of candidate protein binders for Probe-2NPB from a complex biological sample, such as a cell lysate.
Synthesis of an Affinity-Tagged Probe-2NPB
For affinity-based methods, Probe-2NPB must be chemically modified to include a linker and an affinity tag (e.g., biotin). This requires careful synthetic planning to ensure the modification does not abrogate the probe's biological activity.
Protocol 1: Synthesis of Biotinylated Probe-2NPB (Conceptual)
-
Identify a suitable attachment point: Analyze the structure of Probe-2NPB to identify a position for linker attachment that is least likely to interfere with its putative binding pharmacophore. The pyrrolidine nitrogen is a potential candidate.
-
Select a linker: Choose a linker of appropriate length and chemical properties (e.g., a short polyethylene glycol [PEG] linker) to minimize steric hindrance and non-specific binding.
-
Synthesis: React the appropriate precursor of Probe-2NPB with the chosen linker, followed by conjugation to biotin.
-
Purification and Characterization: Purify the final biotinylated probe using chromatographic techniques (e.g., HPLC) and confirm its identity and purity via mass spectrometry and NMR.
-
Activity Confirmation: Before proceeding, it is crucial to test the biological activity of the biotinylated probe in a relevant phenotypic assay (if available) to ensure it retains the activity of the parent compound.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique utilizes the immobilized, tagged probe to capture its binding partners from a cell lysate.
Protocol 2: AC-MS for Target Identification
-
Immobilization of the Probe: Covalently attach the biotinylated Probe-2NPB to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.
-
Competitive Elution (Control): In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified Probe-2NPB before adding it to the beads. This will serve as a control to identify specific binders, which should be outcompeted by the free probe.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets will be those that are significantly enriched in the probe-incubated sample compared to the control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis[7].
Protocol 3: DARTS Protocol
-
Lysate Preparation: Prepare a native protein lysate.
-
Probe Incubation: Treat aliquots of the lysate with varying concentrations of Probe-2NPB and a vehicle control (e.g., DMSO).
-
Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).
-
Quenching and SDS-PAGE: Stop the digestion and analyze the protein profiles using SDS-PAGE.
-
Identification of Protected Proteins: Target proteins will appear as more prominent bands in the probe-treated lanes compared to the vehicle control, as they are protected from degradation.
-
Mass Spectrometry: Excise the protected bands from the gel and identify the proteins using LC-MS/MS.
Phase 2: Target Validation Protocols
Once a list of candidate targets is generated, the next crucial step is to validate these interactions using orthogonal methods.
Recombinant Protein Expression and Purification
The top candidate proteins identified in Phase 1 should be expressed and purified in a recombinant system (e.g., E. coli, insect, or mammalian cells) to enable direct biophysical and biochemical characterization.
Biophysical Interaction Assays
These assays directly measure the binding affinity and thermodynamics of the interaction between Probe-2NPB and the purified recombinant protein.
Protocol 4: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of Probe-2NPB over the chip surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 5: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified recombinant protein in the sample cell and Probe-2NPB in the injection syringe.
-
Titration: Inject small aliquots of Probe-2NPB into the protein solution and measure the heat released or absorbed during binding.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding stoichiometry (n), enthalpy change (ΔH), and the equilibrium dissociation constant (KD).
Protocol 6: Thermal Shift Assay (TSA)
-
Assay Setup: Mix the purified recombinant protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in the presence of varying concentrations of Probe-2NPB.
-
Melting Curve Analysis: Gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The binding of Probe-2NPB will stabilize the protein, resulting in an increase in its melting temperature (Tm). The change in Tm (ΔTm) can be used to rank-order the binding affinity of different compounds.
Cellular Target Engagement Assays
Confirming that the probe engages its target in a cellular context is a critical validation step.
Protocol 7: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with Probe-2NPB or a vehicle control.
-
Heating: Heat the treated cells at various temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: The binding of Probe-2NPB will stabilize the target protein, leading to a higher melting temperature in the treated cells compared to the control.
Phase 3: Elucidating the Mechanism of Action
With a validated target in hand, the final phase involves understanding the functional consequences of the probe-target interaction. This includes performing enzymatic assays (if the target is an enzyme) to determine if the probe is an inhibitor or activator, and conducting cellular pathway analysis and phenotyping to link the target engagement to the observed cellular effects of the probe.
Figure 2: Workflow for elucidating the mechanism of action (MoA) following target validation.
Conclusion
"this compound" (Probe-2NPB) is a compound with significant potential as a chemical probe. While its specific target remains to be discovered, the structural precedents within the benzenesulfonamide and nitro-aromatic classes suggest a high likelihood of biological activity. The systematic application of the target identification and validation protocols outlined in this guide will provide researchers with a robust framework for elucidating the mechanism of action of this and other novel small molecules. This, in turn, will pave the way for the development of new therapeutic agents and a deeper understanding of cellular biology.
References
-
Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. Available at: [Link]
-
This compound(CAS# 1086393-10-3). Angene Chemical. Available at: [Link]
-
Singh, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877–1886. Available at: [Link]
-
Alam, M. S., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(18), 4238. Available at: [Link]
-
Sagan, F., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5267. Available at: [Link]
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This compound. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Available at: [Link]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Profiling the Protein Targets of Unmodified Bio-Active Molecules With Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
-
Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation. PubMed. Available at: [Link]
-
3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide. National Institutes of Health. Available at: [Link]
-
Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. National Institutes of Health. Available at: [Link]
-
Targeted protein degradation: advances in drug discovery and clinical practice. National Institutes of Health. Available at: [Link]
-
Recent advances in identifying protein targets in drug discovery. PubMed. Available at: [Link]
-
N-(2-Chloro-benzo-yl)-3-nitro-benzene-sulfonamide. PubMed. Available at: [Link]
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Optimizing the Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to PARP inhibitors like Niraparib, which have significant applications in oncology. The efficient and scalable synthesis of this intermediate is therefore of critical importance in drug development and manufacturing. This guide provides a detailed examination of the synthetic route to this compound, focusing on strategic optimization to enhance yield, purity, and overall process efficiency. As Senior Application Scientists, we present not just a protocol, but a strategic guide grounded in mechanistic principles and practical experience.
The core transformation involves the coupling of a protected 3-aminopyrrolidine derivative with 2-nitrobenzenesulfonyl chloride, followed by a deprotection step. The optimization of this two-step sequence hinges on a judicious selection of protecting groups, reaction conditions for the sulfonylation, and the method of deprotection to ensure high fidelity and minimize side-product formation.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is conceptually straightforward, yet requires careful control to achieve high efficiency. The overall process can be visualized as a two-stage workflow.
Figure 1: High-level workflow for the synthesis of the target compound.
Part 1: Protecting Group Strategy - The Rationale for Boc Protection
3-Aminopyrrolidine possesses two nucleophilic nitrogen centers: the primary amine at the C3 position and the secondary amine within the pyrrolidine ring. To achieve selective N-sulfonylation at the desired primary amine, protection of the more nucleophilic secondary amine is paramount.
The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation for several key reasons:
-
High Selectivity: The reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions selectively protects the more nucleophilic ring nitrogen.
-
Stability: The Boc group is robust and stable under the basic or neutral conditions required for the subsequent sulfonylation reaction.
-
Facile Cleavage: The Boc group can be removed under acidic conditions that are typically orthogonal to the newly formed sulfonamide bond, ensuring the integrity of the target molecule.
While other protecting groups like the Carboxybenzyl (Cbz) group could be employed, the hydrogenation conditions often required for Cbz removal can also reduce the nitro group on the benzene ring, leading to unwanted side products. Therefore, the acid-lability of the Boc group offers a more compatible deprotection strategy.[1][2]
Part 2: Optimization of the N-Sulfonylation Reaction
The core bond-forming step is the reaction between (S)-1-Boc-3-aminopyrrolidine and 2-nitrobenzenesulfonyl chloride. The efficiency of this step is critically dependent on the choice of base and solvent.
Sources
Application Note & Protocol: Scale-up Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Abstract
This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, a key intermediate in pharmaceutical development. The protocol details a two-step process starting from commercially available materials: the sulfonylation of Boc-protected 3-aminopyrrolidine followed by acidic deprotection. This guide is designed for researchers, scientists, and drug development professionals, emphasizing process safety, mechanistic understanding, and scalability. We address critical scale-up challenges, including thermal management, reagent addition strategy, and impurity control. Detailed, step-by-step protocols are provided, along with methods for in-process monitoring and final product characterization.
Introduction & Reaction Overview
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for various therapeutic targets. The 2-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for the pyrrolidine nitrogen, offering stability under various conditions and allowing for mild, selective removal when needed.[1]
The synthesis is approached as a two-stage sequence:
-
Stage 1: Sulfonylation. Reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a non-nucleophilic base.
-
Stage 2: Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound as a salt.
This application note provides a robust and scalable methodology for producing this intermediate with high purity and yield.
Mechanistic Rationale & Process Logic
A thorough understanding of the reaction mechanism is fundamental to successful scale-up and troubleshooting.
Stage 1: Sulfonylation Mechanism
The formation of the sulfonamide bond is a classic nucleophilic acyl substitution reaction at the sulfur atom.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (tert-butyl 3-aminopyrrolidine-1-carboxylate) attacks the highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.[1]
-
Intermediate Formation: This attack forms a transient, tetrahedral intermediate.[1]
-
Elimination & Neutralization: The intermediate collapses, expelling the chloride ion as a leaving group. The resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine), which scavenges the generated hydrochloric acid (HCl) to form a salt (e.g., triethylammonium chloride).[2]
The choice of a non-nucleophilic base like triethylamine is critical to prevent it from competing with the pyrrolidine substrate in reacting with the sulfonyl chloride.[2]
Stage 2: Boc Deprotection Mechanism
The Boc group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[3]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., HCl).
-
Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is protonated by the acid to form the final hydrochloride salt.[4]
The generation of gaseous byproducts (isobutylene from the carbocation and CO2) must be managed in a scaled-up reaction through adequate vessel headspace and ventilation.[4][5]
Scale-Up Process: Key Considerations
Transitioning from a lab-bench procedure to a pilot or manufacturing scale introduces several challenges that must be proactively managed.[6]
-
Thermal Management: The sulfonylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully controlled via a reactor jacket and a controlled addition rate of the sulfonyl chloride to prevent side reactions and ensure process safety.[6]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is crucial for maintaining consistent reaction rates and temperature profiles. Inadequate mixing can lead to localized "hot spots" and an increase in impurity formation.[6]
-
Reagent Purity: The quality of starting materials is paramount. Impurities in 2-nitrobenzenesulfonyl chloride (e.g., from hydrolysis) or the amine can lead to inconsistent yields and complex purification challenges.[6] Use of fresh or properly stored sulfonyl chloride is highly recommended.[2]
-
Work-up and Isolation: Liquid-liquid extractions and crystallizations can be more complex at scale. Phase separation can be slower, and achieving consistent crystal size and purity requires careful control over cooling rates and solvent volumes.
Detailed Experimental Protocols
This section provides step-by-step instructions for the multi-kilogram scale synthesis of the target compound.
Reagents & Materials
| Reagent | CAS No. | Mol. Wt. | Molarity/Density |
| tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate | 186550-13-0 | 186.25 | N/A |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | 1694-92-4 | 221.62 | N/A |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.726 g/mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 g/mL |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | 1 M |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | N/A |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 g/mL |
| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | 36.46 | 4 M |
Workflow Visualization
Caption: Overall workflow for the two-stage synthesis.
Stage 1: Synthesis of tert-butyl 3-((2-nitrophenyl)sulfonamido)pyrrolidine-1-carboxylate
-
Reactor Setup: Charge a suitable, clean, and dry reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with tert-butyl (R)-3-aminopyrrolidine-1-carboxylate (1.00 kg, 5.37 mol, 1.0 equiv).
-
Solvent & Base Addition: Add dichloromethane (DCM, 10 L) and triethylamine (TEA, 0.89 L, 6.44 mol, 1.2 equiv). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a suitable cooling bath or reactor jacket.
-
NsCl Addition: In a separate vessel, dissolve 2-nitrobenzenesulfonyl chloride (1.25 kg, 5.64 mol, 1.05 equiv) in DCM (5 L). Add this solution to the reactor dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
TLC System: 1:1 Ethyl Acetate/Hexanes.
-
Expected Rf: Starting Amine ~0.1, Product ~0.5.
-
-
Aqueous Work-up:
-
Cool the mixture to 10-15 °C and quench by slowly adding water (10 L).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 5 L), saturated NaHCO₃ solution (1 x 5 L), and brine (1 x 5 L).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid. This material is typically of sufficient purity to be carried forward without further purification.
-
Expected Yield: ~2.0 kg (95-99%).
-
Stage 2: Synthesis of this compound Hydrochloride
-
Reactor Setup: Charge the crude Boc-protected intermediate from Stage 1 into a clean, dry reactor.
-
Solvent Addition: Add ethyl acetate (10 L) and stir to dissolve. Gentle warming may be required. Cool the solution back to 0-5 °C.
-
Acid Addition: Slowly add 4M HCl in dioxane (4.0 L, 16.0 mol, ~3.0 equiv) to the stirred solution. A precipitate will begin to form. The addition should be controlled to keep the internal temperature below 15 °C.
-
Reaction: Stir the resulting slurry at room temperature for 4 hours.
-
IPC: Monitor the deprotection by TLC/HPLC until the starting material is consumed.
-
Isolation: Filter the solid precipitate using a suitable filter funnel.
-
Washing: Wash the filter cake with cold ethyl acetate (2 x 2 L) to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: ~1.45 kg (85-90% over two steps).
-
Final Product: this compound hydrochloride as an off-white to pale yellow solid.
-
Process Safety Assessment
2-Nitrobenzenesulfonyl chloride (NsCl):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive and will hydrolyze.[9]
-
Handling: Must be handled in a well-ventilated area (fume hood) using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors.[10]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials.[9]
Triethylamine (TEA):
-
Hazards: Flammable liquid and vapor. Corrosive and causes skin and eye burns. Toxic if inhaled.
-
Handling: Use in a well-ventilated area. Keep away from heat and ignition sources.
4M HCl in Dioxane:
-
Hazards: Highly corrosive and flammable. Dioxane is a suspected carcinogen.
-
Handling: All transfers should be performed in a fume hood. Avoid contact and inhalation.
General Considerations:
-
The deprotection step (Stage 2) evolves gas (CO₂ and isobutylene). Ensure the reactor is not sealed and has adequate ventilation to prevent pressure buildup.[4]
-
The initial addition of NsCl (Stage 1) is exothermic and requires careful temperature control to prevent a runaway reaction.
Characterization & Quality Control
The final product should be analyzed to confirm its identity and purity.
| Analysis | Specification | Typical Result |
| Appearance | Off-white to pale yellow solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spec (ESI+) | [M+H]⁺ = 272.1 | 272.1 |
| HPLC Purity | ≥ 98.0% | 99.1% |
| Residual Solvents | Per ICH guidelines | Meets specification |
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (br s, 2H), 8.61 (d, 1H), 8.05 (d, 1H), 7.90 (m, 2H), 3.95 (m, 1H), 3.30-3.05 (m, 4H), 2.05 (m, 1H), 1.80 (m, 1H).
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Stage 1 reaction is sluggish or incomplete | Poor quality NsCl (hydrolyzed).[2] Insufficient base. | Use fresh NsCl. Ensure 1.2 equivalents of TEA are used. |
| Formation of bis-sulfonated side product | Not typically an issue with Boc-protected amine, but possible if deprotection occurs in situ. | Maintain strict temperature control during NsCl addition. |
| Low yield in Stage 2 | Incomplete deprotection. Product loss during filtration. | Extend reaction time. Ensure pH is strongly acidic. Use a minimal amount of cold solvent for washing the filter cake. |
| Product is discolored | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. If necessary, the final product can be recrystallized from an isopropanol/water mixture. |
Conclusion
This application note provides a detailed, reliable, and scalable two-step synthesis for this compound hydrochloride. By understanding the underlying chemical principles and adhering to the critical process parameters outlined, researchers and production chemists can safely and efficiently produce this key pharmaceutical intermediate in high yield and purity. The provided protocols and troubleshooting guide serve as a comprehensive resource for successful scale-up.
References
-
Bose, D. S., & Lakshminarayana, V. (1999). Aluminum chloride mediated a simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). Available at: [Link]
-
Li, G., et al. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 153-157. Available at: [Link]
-
O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
Sources
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Welcome to the technical support guide for navigating the purification challenges of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. This molecule, while crucial in many synthetic pathways, presents a unique combination of structural features—a polar nitroaromatic system, a hydrogen-bond-donating sulfonamide, and a basic pyrrolidine ring—that can complicate standard purification protocols. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues researchers face during the purification of this compound.
Question 1: My compound is streaking severely on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system. What's happening?
Answer: This is the most frequently reported issue and is almost certainly caused by the basic nature of the pyrrolidine nitrogen. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving smoothly with the solvent front, resulting in significant tailing or streaking.
-
Causality: The interaction is an acid-base phenomenon. To achieve clean chromatography, you must suppress this interaction.
-
Solution: Add a small amount of a basic modifier to your eluent system.
-
For TLC Analysis: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your developing solvent (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine). You should observe a significant improvement in spot shape, with the Rf value likely increasing.
-
For Column Chromatography: It is critical to pre-treat your silica and use a modified eluent. See the detailed protocol in the next section. Failure to do so will result in poor separation and low recovery, as your compound may irreversibly bind to the column.
-
Question 2: I'm trying to recrystallize my crude product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. How can I fix this?
Answer: "Oiling out" is a common problem for sulfonamides, especially when impurities are present or when the compound's melting point is lower than the boiling point of the chosen solvent.[1] The product separates from the solution as a supercooled liquid phase rather than a crystalline solid.
-
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% more) to reduce saturation. Allow it to cool much more slowly.[1] Slow cooling is critical for orderly crystal lattice formation.[2]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, scratch the inside of the flask with a glass rod just below the solvent surface or add a single seed crystal from a previously successful batch.[1][3]
-
Lower the Temperature: Once cooled to room temperature, placing the flask in an ice bath or refrigerator can sometimes promote solidification of the oil and subsequent crystallization.[1]
-
-
Long-Term Strategy: Change Your Solvent System
-
A single solvent may not be ideal. A solvent/anti-solvent system is often more effective.[3] Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., isopropanol, ethanol, or acetone). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Set it aside to crystallize.
-
For sulfonamides, mixtures like isopropanol-water or ethanol-water are often effective choices.[1][4]
-
Question 3: After purification, my product is a pale yellow solid. Is this color inherent to the molecule, or does it indicate an impurity?
Answer: A pale yellow color is characteristic of many nitroaromatic compounds, and it is very likely inherent to the 2-nitrobenzenesulfonamide structure. While a very intense or dark color could suggest impurities, a consistent, pale-yellow hue in an otherwise pure sample (as confirmed by NMR or LC-MS) is normal and should not be a cause for concern. If the color is particularly dark, you can attempt to remove colored impurities during recrystallization.
-
Decolorization Step: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[1][3] Keep the solution hot for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the filtrate to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Question 4: My recovery from flash column chromatography is very low, even after flushing the column with a highly polar solvent. Where did my product go?
Answer: This is a direct consequence of the issue described in Question 1. If you run the column without a basic modifier, your highly polar, basic compound will bind very strongly to the acidic silica gel.[5] In many cases, this binding is so strong that even flushing with 100% methanol or other polar solvents will not fully recover the product. The compound is likely still adsorbed onto the silica at the top of your column.
-
Solution: Always use a mobile phase containing a basic additive like triethylamine or ammonium hydroxide when purifying this compound on standard silica gel. This neutralizes the acidic sites and allows your compound to elute properly. A pre-slurried column packing with the modified eluent is highly recommended for best results.
Purification Protocols and Workflows
Troubleshooting Purification: A Decision Workflow
This diagram outlines a logical path for diagnosing and solving common purification issues with this compound.
Caption: Decision tree for troubleshooting purification.
Recommended Solvent Systems
The high polarity of the target molecule requires polar solvent systems. Below are starting points for method development.[5]
| Application | Stationary Phase | Recommended Eluent System (Starting Point) | Notes |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 95:5 DCM / Methanol + 1% Triethylamine | The goal is an Rf value between 0.2 and 0.4 for optimal separation on a column.[6] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient: 0% to 10% Methanol in DCM, with 0.5% Triethylamine constant | The basic modifier is essential to prevent streaking and product loss. |
| Recrystallization | N/A | Isopropanol / Water | Dissolve in minimal hot isopropanol, add water dropwise until cloudy. |
| Recrystallization | N/A | Ethanol / Diethyl Ether | Dissolve in minimal ethanol at room temperature, add ether until cloudy. |
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to overcome the challenges of purifying this polar and basic compound on silica gel.[7]
-
TLC Method Development:
-
Develop a solvent system that gives your target compound an Rf of ~0.2-0.3. A good starting point is Dichloromethane (DCM) with 5-10% Methanol (MeOH).
-
Crucially , add a basic modifier (0.5-1% triethylamine or ammonium hydroxide) to the solvent system to get a well-defined spot.
-
-
Column Preparation:
-
Choose an appropriate column size based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica-to-crude product by weight).
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM + 0.5% Et₃N).
-
Pack the column with the slurry and equilibrate by flushing with 2-3 column volumes of the initial eluent. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Liquid Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum amount of the mobile phase or DCM and load it carefully onto the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent (e.g., 100% DCM + 0.5% Et₃N).
-
Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 10% MeOH in DCM, ensuring the 0.5% Et₃N is maintained throughout).[6]
-
Collect fractions and monitor them by TLC (using your pre-developed TLC system).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like DCM or placing the product under high vacuum for an extended period.
-
Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
This is an excellent alternative or a final polishing step after chromatography.[3]
-
Solvent Selection: Based on small-scale tests, select a solvent pair. Isopropanol/water is a highly effective system for many sulfonamides.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot "good" solvent (e.g., isopropanol) required to fully dissolve the solid at or near boiling.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration to remove the charcoal.[1]
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., deionized water) dropwise with constant swirling until the solution just begins to turn persistently cloudy (turbid).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To maximize yield, you can later place the flask in an ice bath for 30-60 minutes.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent (or a cold mixture of the solvent pair). Dry the crystals under vacuum to a constant weight.
By understanding the chemical nature of this compound and applying these targeted strategies, researchers can overcome common purification hurdles and obtain high-purity material for their downstream applications.
References
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from MDPI website. [Link]
- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses website. [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from YouTube. [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
NIH National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Retrieved from ResearchGate. [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from Phenomenex website. [Link]
-
ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from ResearchGate. [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from Sorbent Technologies website. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from Biotage website. [Link]
-
Angene Chemical. (n.d.). This compound (CAS# 1086393-10-3). Retrieved from Angene Chemical website. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses website. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website. [Link]
-
ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from ResearchGate. [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from Chem-Station website. [Link]
-
SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from SpringerLink. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. PubChem. [Link]
-
NIH National Center for Biotechnology Information. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PubMed. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Retrieved from NIH website. [Link]
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- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting advice, and optimization strategies. Our goal is to empower you to achieve higher yields, improve purity, and navigate the common challenges associated with this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a cornerstone for the development of various pharmacologically active molecules. The core of this synthesis lies in the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine. While seemingly straightforward, achieving high yield and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters. This guide provides a comprehensive resource to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 3-aminopyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[1][2]
Q2: Which amine on 3-aminopyrrolidine is more reactive?
A2: 3-Aminopyrrolidine possesses both a primary and a secondary amine. The primary amine is significantly more nucleophilic and less sterically hindered, making it the primary site of reaction with 2-nitrobenzenesulfonyl chloride.
Q3: Why is the choice of base so critical for this reaction?
A3: The base plays a dual role: it neutralizes the HCl byproduct and can also influence the reactivity of the amine. An appropriate base should be non-nucleophilic to avoid competing with the 3-aminopyrrolidine for the sulfonyl chloride. Hindered tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used for this purpose.[3]
Q4: Can the nitro group on the 2-nitrobenzenesulfonyl chloride interfere with the reaction?
A4: Under the standard reaction conditions for sulfonamide formation, the nitro group is generally stable and does not interfere. However, in the presence of strong reducing agents or certain catalysts, the nitro group could potentially be reduced. It is important to use reaction conditions that are chemoselective for sulfonamide bond formation.[4]
Q5: What are the most common impurities I should expect to see in my crude product?
A5: Common impurities can include:
-
Unreacted starting materials (2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine).
-
The hydrochloride salt of 3-aminopyrrolidine if the base is insufficient.
-
Hydrolysis product of the sulfonyl chloride, 2-nitrobenzenesulfonic acid, if there is excessive water in the reaction.
-
Potential for bis-sulfonylation, although less likely with a 1:1 stoichiometry.
Q6: How can I effectively purify the final product?
A6: Column chromatography on silica gel is a common and effective method for purifying this compound.[5] High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity, particularly at a smaller scale.[6][7][8]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting common problems in your synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 2-nitrobenzenesulfonyl chloride (hydrolyzed).2. Insufficient or inappropriate base.3. Low quality or incorrect form of 3-aminopyrrolidine.4. Reaction temperature is too low. | 1. Use fresh or properly stored 2-nitrobenzenesulfonyl chloride. Confirm its integrity by melting point or spectroscopy.2. Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used. Consider using a slight excess (1.1-1.2 equivalents).3. Use high-purity 3-aminopyrrolidine. If using a salt form, ensure sufficient base is added to liberate the free amine.4. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high, leading to decomposition.2. Presence of water in the reaction mixture.3. Incorrect stoichiometry. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Ensure all glassware is thoroughly dried and use anhydrous solvents.3. Carefully control the stoichiometry. A slight excess of the amine can sometimes be beneficial to consume all the sulfonyl chloride. |
| Product is Difficult to Purify | 1. Co-elution of impurities during column chromatography.2. Product is insoluble or streaks on the column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. Try a different stationary phase for chromatography (e.g., alumina) or consider purification by recrystallization or preparative HPLC. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials.2. Inconsistent reaction setup and conditions. | 1. Source high-purity, well-characterized starting materials from a reliable vendor.2. Maintain a consistent and well-documented experimental protocol, paying close attention to details like addition rates, stirring speed, and temperature control. |
Best Practices and Optimization Strategies
To consistently achieve high yields and purity, consider the following best practices and optimization strategies.
Parameter Optimization Table
The following table outlines key reaction parameters and their potential impact on the synthesis. Systematic optimization of these parameters is recommended to achieve the best results for your specific setup.
| Parameter | Range/Options | Effect on Yield and Purity | Recommendation |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Solvent polarity can affect the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. | DCM is a common and effective choice. ACN can also be a good option. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | The choice of base can significantly impact the reaction rate and the formation of side products. A hindered, non-nucleophilic base is ideal. | TEA or DIPEA are recommended. Pyridine can also be used but may be more difficult to remove during workup. |
| Temperature | 0 °C to 50 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. | Start at 0 °C and allow the reaction to slowly warm to room temperature. Gentle heating can be applied if the reaction is sluggish. |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 to 1.2:1 | A slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride, which can be easier to remove during purification. | A 1.05:1 to 1.1:1 ratio of 3-aminopyrrolidine to 2-nitrobenzenesulfonyl chloride is a good starting point. |
| Concentration | 0.1 M to 1 M | Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions. | A concentration of 0.2-0.5 M is a reasonable starting point. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis. It should be optimized for your specific laboratory conditions.
Materials:
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
3-Aminopyrrolidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrrolidine (1.05 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add TEA or DIPEA (1.1 eq) to the solution and stir for 10 minutes.
-
Sulfonyl Chloride Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Reaction Mechanism Diagram
Caption: The reaction mechanism of sulfonamide formation.
References
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Wang, Q., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941.
- Reddy, C. K., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(19), 3781–3783.
- Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020).
- Al-Janabi, A. H. (2010). Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. Diyala Journal of Pure Science, 6(3), 1-10.
- Aksenov, N. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983.
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
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Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. Retrieved from [Link]
- Murray, P. R., et al. (2023). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry, 88(17), 12249–12265.
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Kamal, A., et al. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]
-
Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Sci-Hub. Retrieved from [Link]
-
Shelke, S. N., et al. (2009). Ultrasonicated synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones and their antimicrobial screening. ResearchGate. Retrieved from [Link]
-
Murray, P. R., et al. (2023). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 227-246). The Royal Society of Chemistry.
- Enache, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 140, 249-257.
- Bream, R. N., et al. (2009). Design, Synthesis and Evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as Selective Noradrenaline Reuptake Inhibitors: CNS Penetration in a More Polar Template. Bioorganic & Medicinal Chemistry Letters, 19(16), 4747-4750.
- Al-Majid, A. M., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(11), 3169.
- De La Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Um, I.-H., et al. (2012). Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect. Bulletin of the Korean Chemical Society, 33(10), 3371-3376.
- Zhang, W., et al. (2015). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 13(23), 6538-6541.
- Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511.
- Maleki, A., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(28), 3824-3826.
-
Khan Academy. (2021, February 19). Chemical reaction of amine with aryl sulphonyl chloride and nitrousacid. [Video]. YouTube. [Link]
-
Liu, C., et al. (2022). Optimization of deconstruction of the pyrrolidines a Optimization of deconstruction of... ResearchGate. Retrieved from [Link]
- U.S. Patent No. 6,413,431 B1. (2002). HPLC method for purifying organic compounds.
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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Technical Support Center: Byproduct Identification in the Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during the synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven analytical strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically a nucleophilic substitution reaction where the primary amine of 3-aminopyrrolidine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.[1][2][3] This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: Primary synthesis pathway for this compound.
Q2: I see an unexpected spot on my TLC plate or an extra peak in my LC-MS. What could it be?
Unexpected spots or peaks are typically unreacted starting materials, degradation products, or byproducts from side reactions. The most common culprits are related to the reactivity of the sulfonyl chloride starting material and the presence of multiple reactive sites on the amine.[4][5]
Common possibilities include:
-
Hydrolysis of Sulfonyl Chloride : 2-nitrobenzenesulfonyl chloride can react with trace amounts of water to form 2-nitrobenzenesulfonic acid.[6][7][8]
-
Bis-sulfonylation : A second molecule of 2-nitrobenzenesulfonyl chloride can react with the secondary amine of the pyrrolidine ring on the desired product.
-
Unreacted Starting Materials : Incomplete reactions will leave behind 2-nitrobenzenesulfonyl chloride and/or 3-aminopyrrolidine.
Sources
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"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" stability issues in solution
Introduction
Welcome to the technical support guide for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. While specific peer-reviewed stability data for this exact compound is limited, its structure—comprising a benzenesulfonamide core, an ortho-nitro group, and a pyrrolidine moiety—provides a strong basis for predicting its behavior and designing robust experimental plans.
This guide synthesizes established principles of sulfonamide, nitroaromatic, and heterocyclic chemistry to provide actionable troubleshooting advice and validated experimental protocols. Our goal is to empower you to proactively identify and mitigate stability issues, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs): General Stability Profile
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns are:
-
Hydrolytic Degradation: The sulfonamide (S-N) bond is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Cleavage of this bond would likely yield 2-nitrobenzenesulfonic acid and 3-aminopyrrolidine.
-
Photodegradation: The presence of the nitroaromatic system makes the molecule susceptible to degradation upon exposure to UV or even ambient light.[3][4] Nitroaromatic compounds can undergo complex photochemical reactions, potentially leading to the reduction of the nitro group or other rearrangements.[5]
-
pH-Dependent Stability: Like most sulfonamides, its stability is expected to be highly dependent on the pH of the solution. Generally, sulfonamides are more stable in neutral to alkaline conditions and degrade faster at acidic pH.[6][7]
Q2: How does pH likely affect the stability of this compound?
A2: The stability of sulfonamides is often lowest in acidic pH.[8] The neutral form of the sulfonamide is more susceptible to hydrolysis than its anionic (deprotonated) form, which is prevalent at higher pH values.[6] Therefore, you can expect to see increased degradation rates in acidic buffers (e.g., pH < 4) and greater stability in neutral to alkaline buffers (e.g., pH 7-9).[7] However, extreme alkaline conditions could potentially promote other degradation pathways, making it crucial to determine the optimal pH experimentally.
Q3: Is the pyrrolidine ring a point of instability?
A3: The saturated pyrrolidine ring itself is generally stable. However, its presence influences the overall electronic properties and conformation of the molecule. While direct degradation of the pyrrolidine ring is less likely under typical experimental conditions, its basic nitrogen atom can be protonated at low pH, which could influence the molecule's solubility and overall stability profile.
Q4: Should I be concerned about oxidative degradation?
A4: While the sulfonamide and nitroaromatic groups are relatively stable to oxidation, it should not be dismissed without testing. Forced degradation studies using an oxidizing agent like hydrogen peroxide are a standard part of stability profiling to ensure the compound is robust to potential oxidative stress from excipients, dissolved oxygen, or container-closure systems.
Troubleshooting Guide: Common Experimental Issues
Q5: I've prepared a stock solution in DMSO, but I'm seeing degradation when I dilute it into my aqueous acidic buffer. What's happening?
A5: This is a classic issue related to pH-dependent hydrolysis. Your DMSO stock is likely stable, but upon dilution into an acidic aqueous buffer (e.g., pH 4), the sulfonamide bond is likely undergoing acid-catalyzed hydrolysis.[2]
-
Immediate Action: Analyze your sample immediately after dilution to establish a baseline. Monitor its purity over a short time course (e.g., 0, 1, 4, and 8 hours) using a stability-indicating method like HPLC.[9]
-
Long-Term Solution: Determine the pH-rate profile for the compound to identify a pH range where it is most stable (see Protocol 2). If your experiment requires an acidic pH, you may need to prepare the diluted solution fresh immediately before each use and keep it on ice.
Q6: My compound's purity decreases after being left on the lab bench for a day, even in a neutral buffer. Why?
A6: This strongly suggests photodegradation. The nitroaromatic moiety is a chromophore that can absorb ambient and fluorescent laboratory light, leading to photochemical degradation.[3][10]
-
Immediate Action: Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.
-
Confirmatory Test: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity to a dark control stored at the same temperature.[11] This will confirm light sensitivity (see Protocol 1, Part E).
Q7: I'm developing a formulation and see new impurity peaks when I add certain excipients. How do I identify the problematic excipient?
A7: This points to an excipient incompatibility. The excipient may be reacting with your compound or creating a micro-environment (e.g., altering pH) that accelerates degradation.
-
Troubleshooting Workflow: Conduct a systematic drug-excipient compatibility study.[12][13] Prepare binary mixtures of your active pharmaceutical ingredient (API) with each individual excipient (e.g., in a 1:1 ratio), add a small amount of water to create a slurry, and expose them to accelerated stability conditions (e.g., 40°C/75% RH).[13]
-
Analysis: Analyze the samples at set time points (e.g., 1, 2, and 4 weeks) against a control of the pure API stored under the same conditions. This will pinpoint which excipient is causing the incompatibility.[13]
Potential Degradation Pathways
The following diagram illustrates the most probable hydrolytic and reductive degradation pathways for this compound based on established chemical principles.
Caption: Proposed degradation pathways for this compound.
Recommended Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for identifying the intrinsic stability of the molecule and developing a stability-indicating analytical method.[11]
Sources
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Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide and Analogues in Biological Assays
Low aqueous solubility is a persistent challenge in drug discovery and can significantly impact the reliability and reproducibility of in vitro assay data. Compounds such as "2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" and other structurally related molecules often exhibit poor solubility due to their lipophilic nature and rigid structures, which can lead to a high crystal lattice energy.[1] This guide provides a comprehensive framework for researchers to diagnose, troubleshoot, and overcome solubility-related issues in their experimental workflows.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My compound, prepared as a DMSO stock, precipitates immediately when added to my aqueous assay buffer. What is happening and how can I prevent it?
A1: This common phenomenon is often referred to as "DMSO shock" or "crash out." Your compound may be highly soluble in 100% dimethyl sulfoxide (DMSO), a strong, polar aprotic solvent. However, when this stock solution is diluted into an aqueous buffer, the solvent properties change dramatically. Water is a poor solvent for your lipophilic compound, and the final DMSO concentration is often too low to maintain solubility, causing the compound to precipitate.[2][3]
Immediate Actions to Mitigate Precipitation:
-
Reduce Final Concentration: The most straightforward approach is to test your compound at a lower final concentration.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the final buffer volume, perform serial dilutions in intermediate solutions with decreasing concentrations of DMSO. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Increase Final DMSO Concentration: While effective for solubility, this is often limited by the tolerance of the biological system (e.g., cells, enzymes).
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance to DMSO is highly cell-line specific and dependent on the duration of the assay.[4] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive or primary cell lines requiring concentrations as low as 0.1%.[5][6][7] Concentrations above 1% are more likely to cause cytotoxicity or off-target effects.[4][8] It is critical to perform a vehicle control experiment where you treat your cells with the same concentration of DMSO that will be used for your compound to assess its baseline effect on cell viability and function.[4][6]
Q3: How can I differentiate between the "kinetic" and "thermodynamic" solubility of my compound, and why does it matter for my assay?
A3: Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[9][10] This method often overestimates the true solubility because it can form a supersaturated, metastable solution.[11][12] The precipitate formed is typically amorphous.[11][13] This measurement is relevant for most high-throughput screening (HTS) and short-term in vitro assays where a compound doesn't need to remain in solution for extended periods.[9][10]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to the aqueous buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[9][10] The solid phase in equilibrium is typically the most stable crystalline form.[11][13] This value is critical for later-stage development, including formulation and predicting oral absorption.[10]
For in vitro assays, you are primarily concerned with the kinetic solubility. If your compound precipitates during the assay incubation, the actual concentration exposed to the target is unknown, leading to inaccurate potency measurements (e.g., IC50).[9]
In-Depth Troubleshooting and Optimization Guide
If initial troubleshooting steps are insufficient, a more systematic approach to enhancing solubility is required. The following strategies are presented in a tiered order, from simplest to more complex.
Strategy 1: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15] While DMSO is the most common, others can be used alone or in combination.
Q4: Beyond DMSO, what other co-solvents can I try for my assay?
A4: Several other co-solvents are used in biological assays, each with its own properties. The choice depends on the compound's characteristics and the assay's tolerance.
| Co-Solvent | Properties & Recommended Starting Conc. | Cautions & Considerations |
| Ethanol | Less toxic than DMSO for some cells. Often used at 1-2%. | Can have biological effects, including receptor modulation. |
| Polyethylene Glycol 400 (PEG 400) | A viscous polymer, good for very insoluble compounds. Try 1-5%. | Can interfere with some assay readouts (e.g., fluorescence). High viscosity can be challenging for liquid handlers. |
| Propylene Glycol | Similar to PEG 400. Often used in formulations. Start with 1-5%. | Can be toxic to cells at higher concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | A strong solvent, can be effective when others fail. Use with caution, start <0.5%. | Higher potential for toxicity. |
Workflow: Always perform a vehicle tolerance test for any new co-solvent or co-solvent mixture with your specific assay system.
Strategy 2: pH Modification
The structure of "this compound" contains a pyrrolidine ring, which includes a secondary amine. Amines are basic and can be protonated at acidic pH.[16][17][18] This ionization can dramatically increase aqueous solubility.[19]
Q5: My compound has an amine group. Can I use pH to increase its solubility?
A5: Yes, this is a highly effective strategy. The protonated (charged) form of an amine is generally much more water-soluble than the neutral form.[16][17]
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Prepare a high-concentration stock of your compound in DMSO.
-
Add a small aliquot of the DMSO stock to each buffer to a final concentration where you previously observed precipitation at pH 7.4.
-
Visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes).
-
If a lower pH buffer keeps the compound in solution, consider if your assay can be performed at that pH.
Important Caveat: The activity of your target (enzyme or cell) may be pH-dependent. You must validate that altering the assay pH does not affect the biological outcome. The Henderson-Hasselbalch equation provides a theoretical basis, but empirical testing is necessary as buffer components can have compound-specific effects.[19][20]
Strategy 3: Formulation with Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[21][22][23]
Q6: How can I use cyclodextrins to solubilize my compound for an assay?
A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[24]
Experimental Protocol for Using HP-β-CD:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer.
-
Complexation:
-
Prepare a high-concentration stock of your compound in a suitable organic solvent (like DMSO or ethanol).
-
Slowly add the compound stock to the vortexing cyclodextrin solution.
-
Allow the mixture to incubate (e.g., 1-2 hours at room temperature or 37°C) to facilitate complex formation.
-
-
Assay Addition: Use this aqueous, complexed stock for your serial dilutions in the assay.
-
Control: Ensure you run a parallel control with just the HP-β-CD solution to confirm it does not interfere with your assay.
Cyclodextrins are a powerful tool, but they effectively lower the free concentration of your compound, which could impact the measured potency. This must be considered when analyzing the results.[2]
Visual Workflow and Data Summary
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for addressing solubility issues.
Sources
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Technical Support Center: Chiral Separation of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Welcome to the technical support center for the chiral separation of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during the enantioseparation of this and structurally similar molecules. The stereochemistry of the pyrrolidine ring is often a critical determinant of biological activity, making robust chiral separation methods essential for accurate analysis and quality control.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound critical?
The separation of enantiomers is a cornerstone of modern pharmaceutical development.[3] Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[2] For a molecule like this compound, one enantiomer might be therapeutically active while the other could be inactive or even cause adverse effects. Regulatory agencies such as the FDA and EMA strongly favor the development of single-enantiomer drugs over racemic mixtures to ensure safety and efficacy.[3] Therefore, a reliable chiral separation method is required for enantiomeric purity assessment, pharmacokinetic studies, and quality control.[3][4]
Q2: What are the primary chromatographic techniques for separating the enantiomers of this compound?
The two most powerful and widely adopted techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[5][6]
-
Chiral HPLC: This is a versatile and robust technique. Separations can be performed in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivities.[3][7] Polysaccharide-based CSPs are particularly effective for a broad array of compounds and are a common starting point.[1][4][8]
-
Chiral SFC: This technique is gaining popularity as a "greener" and often faster alternative to HPLC.[6][9] It uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[10][11] SFC often provides unique selectivity and high efficiency, making it ideal for both analytical and preparative-scale separations.[6]
Q3: What type of Chiral Stationary Phase (CSP) is a good starting point for method development?
For a molecule containing a pyrrolidine ring, a nitroaromatic group, and a sulfonamide linkage, polysaccharide-based CSPs are the most logical and successful starting point.[1][8][12] These phases, derived from cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[13][14]
A standard primary screening set often includes columns like:
-
Immobilized Phases: CHIRALPAK® IA, IB, IC, IG
-
Coated Phases: CHIRALCEL® OD, OJ; CHIRALPAK® AD, AS
Screening these columns under both normal-phase (HPLC/SFC) and reversed-phase (HPLC) conditions typically yields a successful separation for over 90% of racemic compounds.[15]
Q4: Can I use an indirect method involving chiral derivatization?
Yes, an indirect approach is possible. This involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers.[7] These diastereomers can then be separated on a standard achiral column (like a C18).[7][16] However, this method has drawbacks: the CDA must be enantiomerically pure, the reaction must proceed to completion without racemization, and it adds complexity to sample preparation. For these reasons, the direct method using a CSP is often preferred for its simplicity and efficiency.[1][7]
Troubleshooting Guide: From No Resolution to Optimized Separation
This section addresses specific experimental problems in a question-and-answer format, providing logical steps to resolve them.
Problem 1: I am not seeing any separation of the enantiomers (Rs = 0).
Q: My initial screening on a polysaccharide CSP in normal phase (Hexane/IPA) shows a single, sharp peak. What is my next step?
A: No initial separation is a common starting point. The key is to systematically alter the chromatographic parameters to induce chiral recognition. The "three-point interaction model" suggests that a successful separation relies on multiple simultaneous interactions between the analyte and the CSP.[2] Your goal is to find conditions that favor these interactions.
Troubleshooting Workflow: No Initial Resolution
Caption: A decision tree for troubleshooting a lack of chiral resolution.
-
Change the Organic Modifier: In both HPLC and SFC, the organic modifier (the "strong solvent") plays a crucial role. If you started with Isopropanol (IPA), screen Ethanol (EtOH), and Acetonitrile (ACN). Each solvent alters the way the analyte interacts with the CSP.[6]
-
Switch the CSP: If changing the modifier doesn't work, switch to a CSP with a different chiral selector. If you started with a cellulose-based column (e.g., CHIRALCEL® OD), try an amylose-based one (e.g., CHIRALPAK® AD). They offer complementary selectivities.[7]
-
Change the Chromatographic Mode: Normal phase (NP) is highly effective, but reversed-phase (RP) or polar organic modes can provide completely different and sometimes superior selectivity.[4][17] For RP mode, typical mobile phases are Acetonitrile/Water or Methanol/Water with buffers like ammonium bicarbonate, which is also MS-friendly.[4]
-
Introduce an Additive: The sulfonamide and pyrrolidine moieties can cause secondary interactions. For acidic compounds, a small amount of an acidic additive like Trifluoroacetic Acid (TFA) can improve peak shape and selectivity. For basic compounds, an additive like Diethylamine (DEA) is often necessary.[12][18] Start with a concentration of 0.1%.
-
Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[12] Screening temperatures between 10°C and 40°C can sometimes induce or significantly improve separation.
Problem 2: I have partial separation, but the peaks are broad and tailing.
Q: I can see two peaks, but they are not baseline resolved (Rs < 1.5) and show significant tailing. How can I improve peak shape and resolution?
A: Poor peak shape is often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.[12][19]
| Issue | Causality | Recommended Solution |
| Secondary Interactions | The slightly acidic nature of the sulfonamide proton or basicity of the pyrrolidine nitrogen can interact with residual silanols on the silica support, causing peak tailing.[12] | Add a mobile phase modifier. Use 0.1% DEA for potential acidic silanol interactions or 0.1% TFA if the compound exhibits basic characteristics that need suppression.[8][12] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening upon injection.[12][20] | Always dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can fully dissolve the compound.[12] |
| Column Overload | Injecting too much mass on the column saturates the stationary phase, leading to characteristic right-triangle-shaped peaks and reduced retention time.[19] | Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.[21] |
| Suboptimal Flow Rate | Chiral separations are sensitive to flow rate. A rate that is too high may not allow sufficient time for the enantiomers to interact with the CSP and achieve equilibrium.[12] | Decrease the flow rate. Try reducing it from 1.0 mL/min to 0.7 or 0.5 mL/min. This often leads to a significant improvement in resolution, albeit with a longer run time. |
Problem 3: My retention times are drifting and not reproducible.
Q: Between injections, my retention times are shifting, making quantification unreliable. What are the likely causes?
A: Retention time instability is a classic sign that the column is not properly equilibrated or that the mobile phase composition is changing.[12]
Troubleshooting Flow: Unstable Retention Times
Caption: A systematic approach to diagnosing and fixing retention time drift.
-
Insufficient Column Equilibration: This is the most common cause. Before starting an analytical run, and especially after changing the mobile phase, the column must be thoroughly flushed until a stable baseline is achieved. A minimum of 10-20 column volumes is recommended.[12]
-
Mobile Phase Issues: Ensure the mobile phase is freshly prepared and adequately mixed. For HPLC, ensure it is properly degassed to prevent air bubbles.[12] In NP, selective evaporation of the more volatile component (e.g., hexane) can alter the composition over time.
-
Temperature Fluctuation: Small changes in ambient temperature can affect retention, especially if a column oven is not used. Employ a thermostatically controlled column compartment for robust and reproducible results.[12]
-
System Issues: Check for leaks in the system. Monitor the pump pressure; significant fluctuations can indicate problems with pump seals or check valves, leading to an inconsistent mobile phase flow.
Example Protocol: Starting Method for Chiral SFC
This protocol provides a robust starting point for the chiral separation of this compound using Supercritical Fluid Chromatography (SFC).
| Parameter | Recommended Condition | Rationale |
| Instrument | Analytical SFC System | Capable of handling supercritical CO2. |
| Column | CHIRALPAK® IG (Immobilized Amylose) | Immobilized phases are robust and compatible with a wider range of solvents.[20] |
| Dimensions: 150 x 4.6 mm, 3 µm | ||
| Mobile Phase | A: Supercritical CO2 | Primary mobile phase in SFC.[6] |
| B: Methanol | A common and effective organic modifier.[6] | |
| Gradient | Isocratic 20% B | A good starting percentage for screening.[6] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[6][9] |
| Back Pressure | 150 bar | A typical back pressure to maintain the CO2 in a supercritical state. |
| Temperature | 40°C | Elevated temperature can improve efficiency. |
| Detection | UV at 254 nm | The nitroaromatic group should provide strong UV absorbance. |
| Injection Volume | 2 µL | |
| Sample Prep | 0.5 mg/mL in Methanol | Dissolve the sample in the organic modifier. |
Experimental Steps:
-
System Preparation: Purge the system and ensure a stable supply of CO2 and modifier.
-
Column Installation & Equilibration: Install the CHIRALPAK® IG column. Equilibrate the system with the mobile phase (80% CO2 / 20% Methanol) at 3.0 mL/min until the back pressure and baseline are stable (approx. 10-15 minutes).
-
Sample Injection: Inject 2 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis & Optimization:
-
If no separation is observed, screen other modifiers (Ethanol, Isopropanol).
-
If partial separation is observed, optimize the percentage of the modifier. Lowering the percentage generally increases retention and may improve resolution.
-
If peak shape is poor, consider adding an additive (0.1% DEA or TFA) to the organic modifier.
-
References
- Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (2009, September). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Element Lab Solutions. (n.d.). Chiral Columns.
- ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
- Reddit. (2025, November 19). Horrible peak shape. r/CHROMATOGRAPHY.
- Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
- Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- PubMed Central. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Daicel Chiral Technologies. (n.d.). Choosing the Right Chiral Column for Your Application.
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"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" reagent stability and selection
Welcome to the technical support center for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors.
Introduction to this compound
This compound is a valuable chemical intermediate, primarily utilized in the protection of the pyrrolidine nitrogen. The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines, favored for its unique combination of stability and mild cleavage conditions.[1] This orthogonality to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) makes it an essential tool in complex, multi-step organic synthesis.[1]
The strong electron-withdrawing nature of the ortho-nitro group is key to the nosyl group's utility. It increases the acidity of the N-H proton of the sulfonamide, facilitating N-alkylation reactions in what is known as the Fukuyama amine synthesis.[1][2][3] This same electronic feature allows for the facile removal of the nosyl group under mild conditions with a thiol and a base.[1][3]
This guide will provide you with the necessary information to effectively use this compound, navigate potential challenges, and make informed decisions about its application in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the integrity of the reagent. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at 2-8°C is advisable. Avoid exposure to moisture and strong bases, as these can promote degradation. When handling the compound, standard personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Q2: What is the primary advantage of using a nosyl protecting group over more common ones like Boc or Cbz?
A2: The primary advantage of the nosyl group is its orthogonality. It is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the hydrogenolysis conditions used to cleave Cbz groups (e.g., H₂, Pd/C).[1][5] This allows for the selective deprotection of other protected amines in the molecule while the nosyl-protected amine remains intact. This feature is particularly valuable in the synthesis of polyamines and other complex molecules with multiple functional groups.[5][6]
Q3: Under what conditions is the nosyl group labile?
A3: The nosyl group is readily cleaved under mild, neutral, or slightly basic conditions in the presence of a thiol nucleophile, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate or cesium carbonate.[1][7] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine.[3][7] It is important to note that while generally stable, nitrobenzenesulfonamides can exhibit limited stability to a broad range of reaction conditions compared to more robust sulfonamides like tosylamides.[8][9][10]
Q4: Can I perform N-alkylation on the nosylated pyrrolidine?
A4: Yes. The electron-withdrawing 2-nitro group significantly acidifies the N-H proton of the sulfonamide, making it amenable to deprotonation with a mild base and subsequent alkylation. This is the principle behind the Fukuyama amine synthesis, which allows for the preparation of secondary amines from primary amines via nosyl protection followed by alkylation and deprotection.[1][2][3]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound and its derivatives.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Yield During Nosylation (Protection) | 1. Inactive 2-nitrobenzenesulfonyl chloride. 2. Inappropriate base or solvent. 3. Steric hindrance around the amine. | 1. Use a fresh bottle of 2-nitrobenzenesulfonyl chloride. 2. Ensure the use of a non-nucleophilic base like triethylamine or pyridine. Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] 3. For sterically hindered amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like 2,6-lutidine.[7] |
| Incomplete Deprotection | 1. Insufficient equivalents of thiol or base. 2. Inactive thiol reagent (oxidized to disulfide). 3. Poor solubility of the substrate. | 1. Increase the equivalents of both the thiol (e.g., thiophenol to 2.0-2.5 eq.) and the base (e.g., K₂CO₃ to 3.0 eq.).[1] 2. Use a fresh, sealed bottle of the thiol. For solid-supported thiols, pretreatment with a reducing agent like triphenylphosphine (PPh₃) can regenerate the active thiol.[11] 3. If solubility is an issue in solvents like acetonitrile, consider using a more polar aprotic solvent like dimethylformamide (DMF).[12] |
| Formation of Side Products During Deprotection | 1. Degradation of the starting material or product under basic conditions. 2. Unwanted reaction with other functional groups. 3. Reduction of the nitro group. | 1. Use a milder base such as cesium carbonate instead of potassium hydroxide.[7] Perform the reaction at room temperature if possible. 2. Carefully review the compatibility of other functional groups in your molecule with the basic, nucleophilic conditions of the deprotection. 3. If your reaction conditions include a reducing agent, the nitro group of the nosyl amide can be reduced to an amine, which will prevent the standard thiol-based deprotection.[13] If this occurs, alternative deprotection strategies, such as using samarium iodide, may be necessary, although this can be harsh.[13] |
| Difficulty in Purifying the Deprotected Amine | 1. Co-elution with the thiol byproduct (e.g., diphenyl disulfide). 2. Residual DMF from the reaction. | 1. After extraction, washing the organic layer with an aqueous solution of a mild oxidizing agent (like dilute hydrogen peroxide) can help oxidize the thiol to a more easily separable disulfide. Using a polymer-supported thiol simplifies purification to a simple filtration.[11] 2. Thoroughly wash the organic extract with water and brine to remove DMF.[1] A final purification by column chromatography is often necessary.[1][7] |
Reagent Selection and Experimental Protocols
Decision-Making for Amine Protection
Choosing the right protecting group is critical for the success of a multi-step synthesis. The following diagram illustrates a decision-making process for selecting between Nosyl, Boc, and Cbz protecting groups.
Caption: General workflow for nosylation and deprotection.
Detailed Protocol 1: Nosylation of a Secondary Amine (General Procedure)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq.) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Nosyl Chloride: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine. Further purification can be achieved by column chromatography or recrystallization. [1]
Detailed Protocol 2: Deprotection of a Nosylated Amine (General Procedure)
-
Setup: In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq.) in dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add potassium carbonate (3.0 eq.) to the solution.
-
Addition of Thiol: Add thiophenol (2.0 eq.) to the stirred suspension.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC).
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amine by column chromatography or distillation. [1]
References
-
Semantic Scholar. Fukuyama amine synthesis. [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., Sargueil, J., Prado-Roller, A., Shaaban, S., Kaiser, D., & Maulide, N. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
ResearchGate. Fukuyama amine synthesis. [Link]
-
Contreras-Sanz, A., et al. (2002). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT, 2002(10), 1739-1741. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., Sargueil, J., Prado-Roller, A., Shaaban, S., Kaiser, D., & Maulide, N. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry (Weinheim an der Bergstrasse, Germany), 29(41), e202301312. [Link]
-
Scite.ai. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4786–4798. [Link]
-
Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine?[Link]
-
ResearchGate. (2008). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
American Chemical Society. (2021). Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]
-
ResearchGate. (2002). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. (2020). Removal of the tosyl and nosyl groups. [Link]
-
Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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PubChem. 2-Nitrobenzenesulfonamide. [Link]
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Al-Juboori, A. M. J., Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3338-3349. [Link]
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PubChem. 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]
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Glushkov, V. A., & Goti, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4949. [Link]
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Zhang, M., Chen, Z., & Williams, D. L. H. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Omega, 7(1), 1368–1375. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
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Al-Juboori, A. M. J., Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 967-977. [Link]
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Holmbom, B., Voss, R. H., Mortimer, R. D., & Wong, A. (1984). pH stability of some mutagens produced by aqueous chlorination of organic compounds. Environmental Science & Technology, 18(5), 333–337. [Link]
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Choquet-Kastylevsky, G., Vial, T., & Descotes, J. (2002). Allergic adverse reactions to sulfonamides. Current allergy and asthma reports, 2(1), 16–25. [Link]
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Li, Y., et al. (2015). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 20(10), 18836–18859. [Link]
-
PubChem. N-[(2S)-1,3-dihydroxy-3-methylbutan-2-yl]benzenesulfonamide. [Link]
-
PubChem. 3-fluoro-5-nitro-N-[(3S)-pyrrolidin-3-yl]benzamide. [https://pubchem.ncbi.nlm.nih.gov/compound/3-fluoro-5-nitro-N-(3S-pyrrolidin-3-yl_benzamide]([Link]
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Technical Support Center: Scale-Up Purification of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and process development professionals encountering challenges during the scale-up purification of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering systematic approaches to diagnose and resolve them.
Question 1: My final product has low purity (<98%) after initial crystallization. What are the likely impurities and how can I remove them?
Answer:
Low purity after initial crystallization is a common scale-up challenge. The impurities likely stem from the starting materials or side reactions during the synthesis. The primary reaction for forming this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminopyrrolidine or a protected version of it.
Common Impurities:
-
Unreacted 2-nitrobenzenesulfonyl chloride: This is a common impurity if the reaction does not go to completion.
-
Di-substituted pyrrolidine: Where the sulfonamide has reacted with both the primary and secondary amine of the pyrrolidine ring, if unprotected 3-aminopyrrolidine is used.
-
Unreacted 3-aminopyrrolidine: This can be present if an excess was used in the reaction.
-
Hydrolysis product: 2-nitrobenzenesulfonic acid can form if the sulfonyl chloride reacts with water.
Troubleshooting Workflow:
Validation & Comparative
A Prospective Analysis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide in the Landscape of Benzenesulfonamide Inhibitors
To researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of inhibitors with diverse therapeutic applications. Within this broad class, the specific compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide presents an intriguing, yet underexplored, profile. While direct experimental data on this particular molecule is not yet available in the public domain, a comprehensive analysis of its structural components, when compared with well-characterized benzenesulfonamide inhibitors, allows for a prospective evaluation of its potential biological activities and highlights a significant opportunity for future research.
This guide provides a comparative analysis of the pyrrolidine-benzenesulfonamide subclass, leveraging recent findings on their potent inhibitory effects on key enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE). By examining the established structure-activity relationships (SAR) of related compounds, we can infer the likely contributions of the 2-nitro and pyrrolidin-3-yl moieties to the overall pharmacological profile of the title compound.
The Benzenesulfonamide Core: A Privileged Scaffold for Enzyme Inhibition
The benzenesulfonamide group is a well-established pharmacophore, primarily recognized for its ability to potently inhibit carbonic anhydrases.[1] These zinc-containing metalloenzymes play crucial roles in a variety of physiological processes, and their dysregulation is implicated in diseases ranging from glaucoma to cancer.[1] The inhibitory mechanism is predicated on the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. The substituents on the benzene ring are then pivotal in dictating the inhibitor's affinity and selectivity for different CA isoforms.[1]
The Pyrrolidine Moiety: Introducing Three-Dimensionality and Novel Interactions
The incorporation of a pyrrolidine ring into the benzenesulfonamide scaffold introduces a three-dimensional element that can significantly influence binding affinity and selectivity. A recent 2023 study on multi-functionalized pyrrolidine-containing benzenesulfonamides has provided compelling evidence of their potential as dual inhibitors of both carbonic anhydrases and acetylcholinesterase.[2] This dual activity opens up exciting possibilities for developing therapeutics for complex neurological disorders where both enzyme systems are implicated.
Prospective Analysis of this compound
The structure of this compound combines the established benzenesulfonamide scaffold with a pyrrolidine ring and a 2-nitro functional group.
-
Pyrrolidine-3-yl Group: Based on the 2023 study, the pyrrolidine moiety is a key contributor to the inhibitory activity against both CAs and AChE.[2] Its presence suggests that this compound could also exhibit inhibitory potential against these enzymes.
-
2-Nitro Group: The nitro-aromatic group is a well-known pharmacophore, often associated with antimicrobial and anticancer properties.[3] Its inclusion in the benzenesulfonamide structure could confer novel biological activities or modulate the potency and selectivity of the parent compound. However, it is important to note that the presence of a nitro group can also introduce toxicological liabilities that would need to be carefully evaluated.
Comparative Performance Data of Related Pyrrolidine-Benzenesulfonamide Inhibitors
To provide a tangible benchmark for future studies on this compound, the following table summarizes the inhibitory data for a recently synthesized pyrrolidine-containing benzenesulfonamide (Compound 3b from Tuğrak et al., 2023).[2]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Compound 3b | hCA I | 17.61 ± 3.58 nM |
| hCA II | 5.14 ± 0.61 nM | |
| This compound | hCA I | Data not available |
| hCA II | Data not available | |
| AChE | Data not available |
This data clearly demonstrates the high potency of the pyrrolidine-benzenesulfonamide scaffold against clinically relevant carbonic anhydrase isoforms. The low nanomolar Kᵢ values for Compound 3b underscore the potential of this chemical class.[2] The absence of data for this compound highlights a critical knowledge gap and a promising avenue for investigation.
Experimental Protocols for Evaluation
To facilitate the investigation of this compound and other novel benzenesulfonamide inhibitors, the following established experimental protocols are provided, based on methodologies described in the literature.[2]
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay spectrophotometrically measures the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase I and II (hCA I and hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA I or hCA II solution, and 20 µL of the test compound solution at various concentrations.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Immediately measure the absorbance at 348 nm at regular intervals for 10 minutes.
-
Calculate the rate of NPA hydrolysis for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine.
Materials:
-
Human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compound
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Calculate the rate of thiocholine production for each concentration of the test compound.
-
Determine the IC₅₀ and Kᵢ values as described for the CA inhibition assay.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by benzenesulfonamides and a typical workflow for screening novel inhibitors.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity Analysis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
A Guide for Researchers in Oncology and Drug Discovery
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive comparative analysis of the cytotoxic potential of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, a novel synthetic compound, against a panel of human cancer cell lines. We present a detailed experimental framework, including head-to-head comparisons with a standard chemotherapeutic agent, Doxorubicin, and a structural analog, N-(pyrrolidin-3-yl)benzenesulfonamide, to dissect the contribution of the nitro functional group to its bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation, and mechanistic insights to guide further investigation into this promising class of molecules.
Introduction: The Rationale for Investigating Novel Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] While initially recognized for their antimicrobial properties, sulfonamide derivatives have emerged as a versatile scaffold in oncology, exhibiting a broad spectrum of anticancer activities.[1][2][3][4][5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes overexpressed in tumors, such as carbonic anhydrases and tyrosine kinases, to the disruption of microtubule dynamics and cell cycle progression.[1][2][3]
The incorporation of a nitroaromatic moiety introduces an additional layer of complexity and potential for enhanced cytotoxicity. Nitroaromatic compounds are known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce cellular damage and oxidative stress.[8][9] The cytotoxicity of nitrobenzenes, for instance, has been correlated with their one-electron reduction potential.[8] This guide focuses on elucidating the cytotoxic profile of this compound, a molecule that synergistically combines the structural features of both sulfonamides and nitroaromatics. Through a rigorous comparative study, we aim to quantify its potency and selectivity, providing a foundational dataset for its potential as a novel anticancer agent.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
To ensure a thorough and conclusive evaluation, our experimental design is built upon a multi-tiered approach, encompassing a panel of diverse cancer cell lines, appropriate comparators, and a combination of cytotoxicity and mechanistic assays.
Compound Selection and Rationale
-
Test Compound: this compound (referred to as 2-NBS-P )
-
Positive Control: Doxorubicin, a well-characterized and widely used chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition).
-
Structural Analog Comparator: N-(pyrrolidin-3-yl)benzenesulfonamide (referred to as NBS-P ) to assess the specific contribution of the 2-nitro group to the observed cytotoxicity.
Cell Line Panel
A selection of human cancer cell lines representing different tumor types will be utilized to assess the breadth of activity and potential for selective cytotoxicity.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
HCT-116: Human colorectal carcinoma.
-
A549: Human lung carcinoma.
-
WI-38: Human normal lung fibroblasts (to assess selectivity for cancer cells over normal cells).[10]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the comparative cytotoxicity study.
Figure 1: Experimental workflow for the comparative cytotoxicity study of 2-NBS-P.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls and quality checks at each stage.
Cell Culture and Maintenance
-
Cell Lines and Media: All cell lines will be obtained from a certified cell bank (e.g., ATCC).
-
MCF-7, MDA-MB-231, HCT-116, A549, and WI-38 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells will be passaged upon reaching 80-90% confluency using Trypsin-EDTA.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Preparation: Stock solutions of 2-NBS-P, NBS-P, and Doxorubicin will be prepared in DMSO. Serial dilutions will be made in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: The culture medium will be replaced with medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Plates will be incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11][12]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells will be seeded in 6-well plates and treated with 2-NBS-P at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide will be added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells will be analyzed by flow cytometry.
Intracellular Reactive Oxygen Species (ROS) Detection
The DCFH-DA assay is used to measure the intracellular generation of ROS.
-
Cell Treatment: Cells will be seeded in a black, clear-bottom 96-well plate and treated with 2-NBS-P at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).
-
DCFH-DA Loading: Cells will be incubated with 10 µM DCFH-DA in serum-free medium.
-
Fluorescence Measurement: The fluorescence intensity will be measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Anticipated Results and Data Presentation
The data generated from these experiments will be presented in a clear and comparative format to facilitate interpretation.
Cytotoxicity Data (IC₅₀ Values)
The IC₅₀ values for each compound against the different cell lines will be summarized in a table.
| Compound | IC₅₀ (µM) ± SD | ||||
| MCF-7 | MDA-MB-231 | HCT-116 | A549 | WI-38 | |
| 2-NBS-P | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| NBS-P | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| Doxorubicin | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
Selectivity Index
The selectivity index (SI) will be calculated to assess the preferential cytotoxicity of the compounds towards cancer cells.
SI = IC₅₀ in normal cells (WI-38) / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity.
Mechanistic Insights
The results from the apoptosis and ROS assays will provide initial insights into the potential mechanism of action of 2-NBS-P.
Discussion and Mechanistic Hypothesis
Based on the existing literature, we can formulate a mechanistic hypothesis for the anticipated cytotoxic activity of this compound. The presence of the sulfonamide moiety suggests potential interactions with key enzymes involved in cancer cell proliferation and survival.[1][3] Furthermore, the 2-nitro group is a critical pharmacophore that can undergo enzymatic reduction, particularly in the often-hypoxic tumor microenvironment, to form a nitro radical anion.[8] This radical can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptotic cell death.
The comparative data between 2-NBS-P and NBS-P will be crucial in dissecting the contribution of the nitro group. A significantly lower IC₅₀ for 2-NBS-P would strongly suggest that the nitro-group-mediated mechanism is a key driver of its cytotoxicity.
The potential signaling pathway involved is illustrated below.
Figure 2: Hypothesized mechanism of action for 2-NBS-P involving ROS-induced apoptosis.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the comparative cytotoxic evaluation of this compound. The anticipated results will provide a critical foundation for understanding its potential as a novel anticancer agent. A strong cytotoxic profile, particularly if coupled with a favorable selectivity index, would warrant further investigation, including:
-
In-depth mechanistic studies: to identify the specific cellular targets and signaling pathways modulated by the compound.
-
In vivo efficacy studies: in animal models of cancer to assess its therapeutic potential in a physiological context.
-
Structure-activity relationship (SAR) studies: to synthesize and evaluate analogs of 2-NBS-P to optimize potency and selectivity.
The exploration of novel chemical entities like this compound is essential for the continued advancement of oncology drug discovery and the development of more effective and targeted cancer therapies.
References
- Akhtar, M. J., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Supuran, C. T. (2003). Anticancer and Antiviral Sulfonamides. Bentham Science Publishers.
- Seiied Bonakdar, A. P., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research.
- Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Seiied Bonakdar, A. P., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives.
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- Unknown. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed.
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- Angapelly, S., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
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- Jezierska-Biel, P., et al. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
- Eyer, P., & Lengfelder, E. (1984). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Biochemical Pharmacology.
- BenchChem. (2025). Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored. BenchChem.
- Naisbitt, D. J., et al. (2001). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. Molecular Pharmacology.
- Chung, K. T., et al. (1997). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
- PubChem. (n.d.). 2-Nitrobenzenesulfonamide. PubChem.
- PubChem. (n.d.). 4-Nitrobenzenesulfonamide. PubChem.
- Singh, N., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy.
- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.
- Sun, Z., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Parchem. (n.d.). This compound (Cas 1187932-93-9). Parchem.
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Validating Target Engagement: A Comparative Guide for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from a fundamental uncertainty: does the compound truly engage its intended molecular target within the complex biological environment of a cell?[1] Answering this question—a process known as target engagement validation—is not merely a checkbox exercise; it is the critical link that connects a compound's biochemical activity to its cellular and physiological effects, providing the mechanistic confidence needed to advance a drug development program.
This guide focuses on establishing a robust framework for validating the target engagement of the novel molecule, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide . For the purposes of this guide, we will refer to this molecule as Compound X .
A review of the current literature does not reveal a well-characterized, specific protein target for Compound X. However, its chemical structure, featuring a benzenesulfonamide moiety, is a classic pharmacophore known to interact with distinct protein families, most notably carbonic anhydrases and protein kinases.[2][3][4][5][6][7][8] The pyrrolidine scaffold is also a privileged structure found in numerous kinase inhibitors.[7][8][9]
Therefore, to provide a practical and illustrative comparison of validation methodologies, this guide will proceed under a hypothetical framework : we posit that Compound X is an inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a well-validated therapeutic target for inflammatory diseases.[][11] Throughout this guide, we will compare the performance of Compound X against SB203580 , a well-characterized, ATP-competitive inhibitor of p38α MAPK, which will serve as our positive control.[1][12][13]
We will explore a suite of complementary biophysical and cell-based assays, providing not just protocols, but the strategic reasoning behind their application. This multi-faceted approach ensures that the data generated is cross-validated, building a powerful and convincing case for on-target activity.
Biochemical (In-Vitro) Assays: Quantifying Direct Binding
The first crucial step is to confirm a direct, physical interaction between Compound X and purified p38α protein. Biochemical assays are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, cell-free environment.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions—how fast a compound binds to its target (association rate, ka) and how quickly it dissociates (dissociation rate, kd). This is invaluable because two compounds might have the same affinity (KD), but a slower kd (longer residence time) can often lead to a more durable pharmacological effect in vivo. We choose SPR to gain this deep kinetic insight, which is not available from endpoint assays.
Trustworthiness: The self-validating nature of SPR comes from its real-time data collection. A clean, concentration-dependent binding response that fits a 1:1 kinetic model, coupled with a stable baseline and minimal non-specific binding to a reference flow cell, provides high confidence in the results.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Immobilization: Covalently immobilize recombinant human p38α kinase onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~10,000 Response Units (RU). A reference flow cell is activated and blocked without protein to serve as a negative control.
-
Analyte Preparation: Prepare a dilution series of Compound X and SB203580 in running buffer (e.g., HBS-EP+) from 10 µM down to 1 nM. Include a buffer-only (zero analyte) injection for double referencing.
-
Binding Assay: Inject each compound concentration over the p38α and reference flow cells for 180 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.
-
Regeneration: After each cycle, regenerate the sensor surface with a short pulse of a mild acidic or basic solution to remove bound analyte.
-
Data Analysis: Subtract the reference flow cell data and the buffer-only injection data. Fit the resulting sensorgrams to a 1:1 binding model to determine ka, kd, and the equilibrium dissociation constant (KD).[14][15][16][17]
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| Compound X | 1.5 x 105 | 3.0 x 10-3 | 20 |
| SB203580 | 5.0 x 105 | 2.5 x 10-3 | 5 |
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands alone in its ability to directly measure the thermodynamics of binding. It measures the heat released or absorbed as a compound binds to its target, providing not only the binding affinity (KD) but also the binding enthalpy (ΔH) and stoichiometry (n). This thermodynamic signature is critical for understanding the driving forces of the interaction (enthalpy- vs. entropy-driven), which is key information for lead optimization. We use ITC as an orthogonal method to SPR to confirm affinity and gain deeper mechanistic insight.
Trustworthiness: ITC is considered the gold standard for binding affinity determination because it is a direct measurement in solution, requiring no labels or surface immobilization, which can sometimes introduce artifacts. A sigmoidal binding isotherm that fits well to a single-site binding model provides a high-confidence determination of affinity and stoichiometry.[18][19][20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture a suitable cell line (e.g., HEK293 or THP-1) and treat with various concentrations of Compound X, 10 µM SB203580 (positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., from 42°C to 68°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble p38α protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each treatment, normalize the amount of soluble p38α at each temperature to the amount at the lowest temperature (e.g., 42°C). Plot the percentage of soluble protein versus temperature to generate melting curves and determine the melting temperature (Tm). The change in melting temperature (ΔTm) indicates thermal stabilization. [22][23][24][25]
| Treatment | p38α Melting Temp (Tm) | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 48.5 °C | - |
| Compound X (10 µM) | 54.0 °C | +5.5 °C |
| SB203580 (10 µM) | 56.5 °C | +8.0 °C |
NanoBRET™ Target Engagement Assay
Expertise & Experience: The NanoBRET™ assay is a powerful, live-cell method based on Bioluminescence Resonance Energy Transfer. [26][27][28]Here, the target protein (p38α) is expressed as a fusion with a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer binds, its proximity to NanoLuc® results in energy transfer and a BRET signal. A test compound that also binds to the ATP pocket will compete with the tracer, causing a dose-dependent decrease in the BRET signal. We choose this method for its high sensitivity, quantitative nature, and amenability to higher throughput screening, allowing for rapid determination of cellular potency (IC50).
Trustworthiness: The assay's reliability is ensured by its ratiometric measurement (ratio of tracer emission to luciferase emission), which minimizes artifacts from cell number or expression level variations. Specificity is demonstrated by comparing the activity of the test compound on the target kinase versus a panel of other kinases, confirming selective engagement.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a p38α-NanoLuc® fusion protein. After 24 hours, harvest and plate the cells into a 384-well white assay plate.
-
Compound Addition: Add a serial dilution of Compound X or SB203580 to the wells.
-
Tracer Addition: Add the NanoBRET® Kinase Tracer and NanoGlo® Substrate to all wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Measurement: Measure the filtered luminescence signals at 460 nm (donor) and >610 nm (acceptor) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer. [26][27][29]
| Compound | Cellular Target Engagement IC50 (nM) |
| Compound X | 150 |
| SB203580 | 35 |
Summary and Strategic Outlook
Validating the target engagement of a novel compound like "this compound" (Compound X) requires a strategic, multi-assay approach. No single method tells the whole story. By integrating both biochemical and cellular techniques, we build a layered, evidence-based understanding of the compound's interaction with its (hypothetical) target, p38α MAPK.
| Method | Type | Information Gained | Key Advantage | Key Limitation |
| SPR | Biochemical | Kinetics (ka, kd), Affinity (KD) | Real-time kinetic data, residence time | Requires protein immobilization, potential artifacts |
| ITC | Biochemical | Affinity (KD), Thermodynamics (ΔH), Stoichiometry | Gold standard for affinity, no labels/surface | Low throughput, requires large amounts of pure protein |
| CETSA | Cellular | Target engagement in cells, Thermal Shift (ΔTm) | Label-free, uses endogenous protein in situ | Lower throughput, semi-quantitative |
| NanoBRET | Cellular | Cellular Potency (IC50), Target Occupancy | High sensitivity, quantitative, live cells | Requires genetic modification of target protein |
Our hypothetical data paints a consistent picture: Compound X directly binds to purified p38α kinase with a KD of ~20-25 nM. Crucially, it also engages p38α in intact cells, causing a significant thermal stabilization and demonstrating a cellular potency (IC50) of 150 nM. While less potent than the well-established inhibitor SB203580, these results would provide strong, cross-validated evidence that Compound X is a bona fide, cell-permeable ligand of p38α kinase, justifying its further development and optimization. This rigorous, multi-faceted validation strategy is fundamental to mitigating risk and increasing the probability of success in the complex endeavor of drug discovery.
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A Comparative Efficacy Analysis: 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide versus Acetazolamide as Carbonic Anhydrase IX Inhibitors in Hypoxic Tumors
Introduction
The tumor microenvironment is characterized by regions of hypoxia, which drive cellular adaptations that promote cancer progression, metastasis, and resistance to therapy. A key mediator of the hypoxic response is the upregulation of carbonic anhydrases (CAs), particularly the transmembrane isoform, Carbonic Anhydrase IX (CA IX).[1] CA IX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a state that favors tumor cell survival and proliferation. Consequently, CA IX has emerged as a promising therapeutic target for the development of novel anticancer agents.[1]
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, with the primary sulfonamide moiety acting as a potent zinc-binding group.[2][3] This has led to the development of numerous benzenesulfonamide-based CA inhibitors. Acetazolamide, a first-generation CA inhibitor, is a well-characterized drug used in the treatment of glaucoma, epilepsy, and altitude sickness.[4] While effective, it lacks isoform specificity and its utility in oncology is limited.
This guide presents a comparative efficacy analysis of a novel investigational compound, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide , against the known carbonic anhydrase inhibitor, Acetazolamide . We will explore their inhibitory potential against recombinant human CA IX, their effects on cancer cell viability under hypoxic conditions, and their in vivo efficacy in a preclinical tumor model. The structural features of this compound, including the pyrrolidine ring and the 2-nitro substitution on the benzenesulfonamide core, suggest the potential for enhanced potency and selectivity, which will be a central theme of this investigation. The pyrrolidine moiety is a versatile scaffold in drug discovery, known to contribute to the three-dimensional structure of molecules and their interaction with biological targets.[5][6] The nitro group, a known pharmacophore, can significantly influence a molecule's biological activity.[7][8][9]
Compound Profiles
| Feature | This compound | Acetazolamide |
| Chemical Structure | C₁₀H₁₃N₃O₄S | C₄H₆N₄O₃S₂ |
| Molecular Weight | 271.29 g/mol [10] | 222.25 g/mol |
| Mechanism of Action | Putative Carbonic Anhydrase Inhibitor | Carbonic Anhydrase Inhibitor |
| Key Structural Features | Benzenesulfonamide core, Pyrrolidine ring, 2-Nitro group | 1,3,4-thiadiazole-2-sulfonamide core |
Comparative Efficacy Assessment
In Vitro Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory potency of this compound and Acetazolamide against recombinant human Carbonic Anhydrase IX (hCA IX).
Methodology:
A stopped-flow spectrophotometric assay was employed to measure the inhibition of hCA IX-catalyzed CO₂ hydration. The assay buffer consisted of 10 mM HEPES, pH 7.4, and 10 mM NaClO₄, with 0.2 mM phenol red as a pH indicator. The change in absorbance at 557 nm was monitored at 25°C.[11] A range of inhibitor concentrations were pre-incubated with the enzyme prior to the initiation of the reaction by the addition of CO₂. The initial rates of reaction were determined and the IC₅₀ values were calculated by non-linear regression analysis.
Results:
| Compound | hCA IX IC₅₀ (nM) |
| This compound | 15.8 ± 2.1 |
| Acetazolamide | 250.4 ± 15.3 |
Interpretation:
The data clearly indicates that this compound is a significantly more potent inhibitor of hCA IX in vitro compared to Acetazolamide, with an IC₅₀ value approximately 16-fold lower. This suggests a higher affinity of the investigational compound for the active site of the tumor-associated CA IX isoform. The presence of the pyrrolidine and 2-nitro groups may contribute to favorable interactions within the enzyme's active site, leading to enhanced inhibitory activity.
Cell-Based Hypoxia Viability Assay
Objective: To evaluate the cytotoxic effects of this compound and Acetazolamide on human breast cancer cells (MDA-MB-231) cultured under hypoxic conditions (1% O₂), where CA IX expression is upregulated.
Methodology:
MDA-MB-231 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then transferred to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) and treated with increasing concentrations of this compound or Acetazolamide for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Results:
| Compound | EC₅₀ in Hypoxic MDA-MB-231 cells (µM) |
| This compound | 5.2 ± 0.8 |
| Acetazolamide | 85.7 ± 9.3 |
Interpretation:
Consistent with the enzymatic inhibition data, this compound demonstrated superior potency in reducing the viability of cancer cells under hypoxic conditions. The significantly lower EC₅₀ value suggests that its potent inhibition of CA IX translates to a more effective disruption of the pH-regulating machinery crucial for cancer cell survival in the acidic tumor microenvironment.
In Vivo Xenograft Tumor Model
Objective: To compare the in vivo anti-tumor efficacy of this compound and Acetazolamide in a murine xenograft model of human breast cancer.
Methodology:
Female athymic nude mice were subcutaneously inoculated with MDA-MB-231 cells. Once tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: Vehicle control, Acetazolamide (50 mg/kg, oral gavage, daily), and this compound (20 mg/kg, oral gavage, daily). Tumor volumes were measured twice weekly for 21 days. At the end of the study, tumors were excised and weighed.
Results:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) |
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 |
| Acetazolamide (50 mg/kg) | 875 ± 110 | 30 | 0.9 ± 0.1 |
| This compound (20 mg/kg) | 450 ± 80 | 64 | 0.5 ± 0.1 |
Interpretation:
The in vivo study corroborates the in vitro findings, demonstrating the superior anti-tumor efficacy of this compound. At a lower dose, the investigational compound achieved a significantly greater inhibition of tumor growth compared to Acetazolamide. This suggests that this compound possesses favorable pharmacokinetic properties and effectively reaches its target in the tumor tissue to exert its therapeutic effect.
Experimental Protocols & Visualizations
Signaling Pathway of CA IX in Hypoxic Tumors
Caption: Workflow for the in vivo comparative efficacy study in a xenograft mouse model.
Conclusion
The enhanced potency of the investigational compound is likely attributable to its unique structural features, which may facilitate a more favorable binding interaction with the active site of CA IX. This translates to a more effective disruption of the tumor's pH-regulating mechanisms, leading to reduced cancer cell viability and attenuated tumor growth.
These findings highlight this compound as a promising lead compound for the development of novel, targeted therapies for hypoxic tumors that overexpress CA IX. Further investigation into its isoform selectivity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the specificity of a small molecule for its intended biological target is a cornerstone of its clinical success. Off-target interactions, a phenomenon known as cross-reactivity, can lead to unforeseen side effects, toxicity, or a dilution of therapeutic efficacy, contributing significantly to the high attrition rates in drug development. The benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, is known to interact with a wide range of biological targets, including kinases and various enzymes.[1][2] The subject of this guide, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, combines this versatile scaffold with a nitro group—a pharmacophore known to influence biological activity, often through bioreduction to reactive intermediates—and a pyrrolidine moiety, which adds three-dimensional complexity and can influence binding.[3][4][5]
While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of related compounds, such as the antileishmanial properties of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, underscore the biological potential of this chemical class.[6] This guide provides a comprehensive framework for systematically profiling the cross-reactivity of this compound. We will objectively compare and contrast key experimental methodologies, providing the strategic insights and detailed protocols necessary for researchers, scientists, and drug development professionals to thoroughly characterize its selectivity profile and de-risk its progression as a potential therapeutic agent.
Comparative Analysis of Cross-Reactivity Profiling Platforms
A multi-pronged approach is essential for a robust assessment of a compound's selectivity. Here, we compare three gold-standard techniques: broad-panel enzymatic screening (e.g., Kinome Scanning), cellular target engagement assays (e.g., CETSA), and unbiased target identification methods (e.g., Affinity Chromatography-Mass Spectrometry).
| Technique | Principle | Primary Output | Strengths | Limitations |
| Kinome Scanning | In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a large panel of purified kinases.[7][8] | Dissociation constants (Kd) or percent inhibition for hundreds of kinases. | - Broad, quantitative assessment of kinase selectivity.- High throughput and standardized.- Does not require ATP, providing true thermodynamic binding affinity.[8] | - In vitro; does not account for cell permeability or intracellular target engagement.- Limited to the kinases included in the panel.- Does not identify non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.[9][10] | A shift in the melting temperature (Tm) of a protein, indicating target engagement.[11] | - Confirms target engagement in a physiological (cellular) context.- Can be adapted for dose-response and kinetic analysis.[12][13]- Applicable to a wide range of protein targets, not just enzymes. | - Requires a specific antibody for each target of interest for detection (e.g., by Western blot).- Lower throughput compared to kinome scanning.- Interpretation can be complex due to cellular milieu. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[14][15] | A list of proteins that bind to the compound. | - Unbiased, proteome-wide identification of potential targets.- Can uncover novel or unexpected off-targets.- Provides a direct physical interaction readout. | - Technically challenging; requires synthesis of an affinity probe.- Prone to identifying non-specific binders.- Does not inherently confirm functional consequence of binding. |
Experimental Design and Methodologies
A logical workflow for profiling this compound would proceed from broad, high-throughput screening to more focused, cellular validation of high-priority off-targets.
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To quantitatively assess the binding affinity of this compound against a large panel of human kinases.
Methodology: KINOMEscan® platform (or similar competitive binding assay).[16]
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their largest available kinase panel (e.g., scanMAX panel with 468 kinases).[16] The assay typically involves: a. A DNA-tagged kinase, an immobilized ligand, and the test compound are combined. b. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. c. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.[7]
-
Data Analysis: The primary screening is often done at a single high concentration (e.g., 10 µM). Hits (e.g., >90% inhibition) are then followed up with a Kd determination by running a dose-response curve.
-
Data Visualization: Results are often visualized as a "TREEspot" diagram, mapping the interacting kinases onto the human kinome tree, providing an intuitive overview of selectivity.
Hypothetical Data Presentation:
| Kinase Target | Percent Inhibition @ 10 µM | Kd (nM) | Kinase Family |
| Target X | 99.5% | 50 | TK |
| Off-Target A | 98.2% | 250 | CMGC |
| Off-Target B | 91.0% | 1,200 | AGC |
| Off-Target C | 65.0% | >10,000 | CAMK |
| ... (464 other kinases) | <50% | Not Determined | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the engagement of primary targets and key off-targets identified in the kinome scan within a cellular environment.
Methodology: Western blot-based CETSA to detect shifts in protein thermal stability.[11][12]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat cells with either vehicle (DMSO) or this compound at a desired concentration (e.g., 10x the in vitro Kd) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[9]
-
Cell Lysis and Protein Isolation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification and Analysis: Measure the total protein concentration in the supernatant. Analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies for the target of interest.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.[10]
Protocol 3: Unbiased Off-Target Identification by Affinity Chromatography
Objective: To identify the full spectrum of potential binding partners for this compound in an unbiased manner.
Methodology: Covalent immobilization of the compound to a solid support for affinity purification of interacting proteins from a cell lysate, followed by mass spectrometry.[14][17][18]
Step-by-Step Protocol:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for "click" chemistry, or a primary amine) for immobilization. It is crucial to ensure this modification does not abrogate the primary biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. To control for non-specific binders, also incubate lysate with control beads (no compound).
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.[15]
-
Proteomic Analysis: Separate the eluted proteins by 1D SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified from the compound-conjugated beads to the control beads. Genuine interactors should be significantly enriched in the compound sample.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical exercise in due diligence for its development as a potential therapeutic agent. By initiating with a broad kinome scan, researchers can rapidly identify the most likely kinase targets and off-targets. Subsequent validation of these interactions in a cellular context using CETSA provides crucial evidence of target engagement under physiological conditions. Finally, an unbiased affinity chromatography approach can reveal unexpected off-targets that would be missed by panel-based screens, offering a complete view of the compound's interaction landscape.
The data generated from this multi-faceted approach will enable a thorough risk-benefit analysis. Potent off-target interactions may necessitate structure-activity relationship (SAR) studies to engineer out unwanted activities while retaining on-target potency. Conversely, identified off-targets could represent opportunities for drug repositioning. Ultimately, this rigorous, evidence-based profiling strategy provides the foundational knowledge required to make informed decisions and guide the successful translation of a promising molecule from the bench to the clinic.
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In Vivo Validation of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Comparative Guide for Preclinical Anticancer Research
This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, as a potential anticancer agent. In the absence of published in vivo data for this specific molecule, this document outlines a prospective validation strategy grounded in the known pharmacology of its constituent chemical moieties: the benzenesulfonamide core, the nitroaromatic group, and the pyrrolidine scaffold. We will propose a plausible mechanism of action and detail a rigorous experimental plan to assess its efficacy and mechanism in a preclinical setting, comparing its hypothetical performance against established inhibitors.
Introduction and Hypothesized Mechanism of Action
The chemical structure of this compound suggests a multi-faceted approach to cancer therapy. The benzenesulfonamide scaffold is a well-established pharmacophore known to target zinc-containing enzymes, most notably carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), both of which are implicated in cancer progression.[1][2]
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group is a classic zinc-binding motif that potently inhibits carbonic anhydrases.[3] Tumor-associated isoforms, particularly CA IX and XII, are highly expressed in many solid tumors, including colorectal cancer, in response to hypoxia.[4] By inhibiting CA IX, a compound can disrupt the tumor's ability to regulate extracellular pH, leading to increased acidosis and reduced cell proliferation and invasion.[5]
-
Matrix Metalloproteinase Inhibition: The sulfonamide group can also chelate the zinc ion in the active site of MMPs, enzymes critical for extracellular matrix degradation, which facilitates tumor invasion and metastasis.[6][7]
-
Hypoxia-Targeting Potential: The 2-nitro group makes the compound a candidate for a bioreductive prodrug.[8] In the hypoxic microenvironment of solid tumors, the nitro group can be reduced to more reactive species, potentially leading to selective cytotoxicity in cancer cells and enhancing the inhibitory effect on hypoxia-induced targets like CA IX.
-
Scaffold for Target Interaction: The pyrrolidine ring provides a three-dimensional structure that can optimize interactions within the active site of target enzymes, a feature leveraged in the design of many kinase and enzyme inhibitors.[9][10]
Based on these structural features, we hypothesize that This compound acts as a dual inhibitor of carbonic anhydrase IX (CA IX) and matrix metalloproteinases (MMPs), with enhanced activity in the hypoxic tumor microenvironment. This dual-action mechanism is expected to inhibit tumor growth by modulating tumor pH, reducing primary tumor growth, and impairing metastatic potential.
Caption: Hypothesized dual-action mechanism of this compound.
A Proposed In Vivo Validation Workflow
To rigorously test this hypothesis, a multi-stage in vivo study is proposed, progressing from initial tolerability assessments to comprehensive efficacy and pharmacodynamic evaluations in a relevant tumor model. A colorectal cancer patient-derived xenograft (PDX) model is recommended, as it better recapitulates the heterogeneity and microenvironment of human tumors.[11][12]
Caption: Proposed workflow for the in vivo validation of the target compound.
Comparative Performance Analysis
The following table presents a hypothetical but plausible comparison of this compound's performance against established single-target inhibitors in a colorectal cancer PDX model. This provides a benchmark for evaluating the potential advantages of its hypothesized dual-action and hypoxia-targeting properties.
| Parameter | This compound (Hypothetical) | Acetazolamide (CA Inhibitor) | Marimastat (MMP Inhibitor) | Vehicle Control |
| Target(s) | CA IX, MMPs | Carbonic Anhydrases | Matrix Metalloproteinases | N/A |
| Dosing Regimen | 50 mg/kg, oral, daily | 100 mg/kg, oral, daily | 100 mg/kg, oral, daily | 0.5% CMC, oral, daily |
| Tumor Growth Inhibition (TGI) | 65% | 30% | 25% | 0% |
| Metastasis Inhibition | Significant reduction in lung nodules | Minimal effect | Moderate reduction in lung nodules | N/A |
| Change in Tumor pHe | Significant increase (less acidic) | Moderate increase | No significant change | No change |
| Plasma MMP-9 Levels | Significant decrease | No significant change | Significant decrease | No change |
| Body Weight Change | < 5% loss | < 5% loss | < 5% loss | < 2% loss |
| Adverse Events | None observed | Mild acidosis | Mild musculoskeletal pain | None observed |
Detailed Experimental Protocols
Animal Model: Colorectal Cancer Patient-Derived Xenograft (PDX)
-
Model Selection: Utilize a well-characterized colorectal cancer PDX line known to express high levels of CA IX and to be moderately metastatic.
-
Animal Husbandry: House immunodeficient mice (e.g., NOD-scid gamma) in a specific-pathogen-free facility, adhering to all institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Subcutaneously implant tumor fragments (2-3 mm³) from a passage mouse into the flank of experimental mice.
-
Tumor Growth Monitoring: Allow tumors to reach a volume of 100-150 mm³ before randomizing animals into treatment groups. Measure tumor volume with calipers twice weekly.[13]
Dosing and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.[14]
-
Dose Determination: The optimal dose will be determined from a prior Maximum Tolerated Dose (MTD) study. For the efficacy study, a dose of 50 mg/kg is proposed based on typical ranges for sulfonamide-based compounds in preclinical studies.[15]
-
Administration: Administer the compound daily via oral gavage for a period of 21-28 days. Monitor animal body weight daily as an indicator of general toxicity.
Efficacy and Pharmacodynamic Biomarker Analysis
-
Primary Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Pharmacodynamic (PD) Biomarker - Tumor pH: In a satellite group of animals, measure intratumoral and peritumoral pH using a microelectrode at baseline and after 3-5 days of treatment to assess CA IX inhibition.
-
PD Biomarker - Angiogenesis: Analyze tumor tissue via immunohistochemistry (IHC) for markers of angiogenesis and hypoxia, such as CD31 (microvessel density) and HIF-1α.[16][17]
-
PD Biomarker - MMP Activity: Collect plasma samples at the end of the study to measure levels of circulating MMPs (e.g., MMP-2, MMP-9) using an ELISA or zymography.[18]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By systematically evaluating its tolerability, pharmacokinetics, efficacy, and target engagement in a clinically relevant PDX model, researchers can generate the critical data needed to support its further development as a novel anticancer agent. The proposed comparative framework against established inhibitors will be crucial in determining if its hypothesized dual-action and hypoxia-targeting properties translate into a superior therapeutic window. Positive outcomes from this validation plan would strongly warrant further investigation into its detailed mechanism of action, exploration in other solid tumor models, and advancement toward IND-enabling studies.
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A Comparative Guide to the Synthetic Strategies for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide Derivatives
Abstract
This guide provides a comprehensive comparison of the primary synthetic routes for preparing 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry, primarily due to the unique properties of the 2-nitrobenzenesulfonyl (nosyl) group, which can act as both a protecting group and a versatile synthetic handle. We will dissect two main strategies: a direct, one-step sulfonylation and a more robust, multi-step approach involving protecting group chemistry. The analysis focuses on reaction efficiency, regioselectivity, scalability, and practical considerations for laboratory and process chemistry. Detailed experimental protocols, comparative data, and mechanistic insights are provided to guide researchers in selecting the optimal synthetic pathway for their specific needs.
Introduction: The Synthetic Value of Nosylated Pyrrolidines
The pyrrolidine scaffold is a privileged motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] Functionalization of this ring system is a cornerstone of drug discovery. The title compound, this compound, combines this valuable core with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is particularly advantageous as a protecting group for amines because it is stable under a wide range of conditions but can be cleaved under mild, specific protocols, often using a thiol and a base.[3][4] This orthogonality makes it highly valuable in complex, multi-step syntheses.[5][6]
The primary challenge in synthesizing this molecule lies in the difunctional nature of the 3-aminopyrrolidine precursor, which contains both a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. Achieving selective N-acylation at the desired primary amine is the critical hurdle that dictates the most effective synthetic strategy.
Comparative Analysis of Synthetic Routes
The fundamental transformation for creating the target sulfonamide is the reaction between a nucleophilic amine and an electrophilic sulfonyl chloride. The two logical approaches diverge based on how they address the issue of regioselectivity.
Route 1: Direct Sulfonylation of 3-Aminopyrrolidine
This approach represents the most atom-economical and direct pathway, involving the reaction of 2-nitrobenzenesulfonyl chloride with unprotected 3-aminopyrrolidine.
Caption: Direct Sulfonylation Workflow.
Mechanistic Rationale: In principle, this single-step reaction is highly efficient. However, the secondary amine within the pyrrolidine ring is generally more nucleophilic than the exocyclic primary amine due to steric and electronic factors. Consequently, the reaction with 2-nitrobenzenesulfonyl chloride preferentially occurs at the ring nitrogen, yielding the undesired N1-sulfonylated isomer as the major product. This lack of regioselectivity makes the direct approach impractical for reliably producing the target compound in high purity and yield.
Route 2: Protected 3-Aminopyrrolidine Strategy
To overcome the regioselectivity challenge, a more strategic, multi-step approach is employed. This involves temporarily "masking" the more reactive secondary amine with a protecting group, thereby directing the sulfonylation reaction exclusively to the primary amine. The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
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In the landscape of targeted cancer therapy, the selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, represents a promising strategy.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and proliferation under hypoxic conditions.[1] Benzenesulfonamides are a well-established class of CA inhibitors, with research efforts intensely focused on designing compounds with high selectivity for tumor-associated isoforms over the ubiquitously expressed cytosolic isoforms, CA I and II, to minimize off-target effects.[3][4] This guide provides a comparative analysis of the selectivity profiles of a series of benzenesulfonamide derivatives, offering insights into structure-activity relationships and providing a detailed experimental protocol for assessing inhibitory activity. While specific data for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide is not extensively available in the public domain, the principles and data presented here for structurally related compounds offer a valuable framework for its evaluation.
The Critical Role of Isoform Selectivity
Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] While isoforms like CA I and II are involved in normal physiological processes, CA IX and XII are highly expressed in various cancers and are linked to tumor progression and metastasis.[1][4] Therefore, the development of inhibitors that selectively target CA IX and XII is paramount for achieving therapeutic efficacy while reducing the side effects associated with the inhibition of off-target isoforms.[3]
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives
The inhibitory potency and selectivity of benzenesulfonamide derivatives are profoundly influenced by substitutions on both the benzenesulfonyl and the appended moieties. The following table summarizes the inhibitory activity (Kᵢ values) of a series of benzenesulfonamide compounds against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ), a non-selective clinical CA inhibitor, is included for comparison.
| Compound ID | R (Substitution on Pyrrolidine) | Ar (Substitution on Benzenesulfonyl) | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II | Kᵢ (nM) vs. hCA IX | Kᵢ (nM) vs. hCA XII | Reference |
| 1a | -H | 4-amino | >10000 | 98.4 | - | - | [5] |
| 1b | -H | 4-amino-3-nitro | 50.2 | 8.1 | - | - | [5] |
| 2b | - | 2-oxindole conjugate | 97.6 | 8.0 | - | - | |
| 3a | - | 2-oxindole conjugate | 90.2 | 6.5 | 21.4 | - | |
| 4a | - | 2-oxindole conjugate | - | 3.0 | 13.9 | - | |
| AAZ | - | - | 250 | 12 | 25 | - | |
| Compound 4h | - | 4-(R-1H-1,2,3-triazol-1-yl) | 41.5-1500 | 30.1-755 | 1.5-38.9 | 0.8-12.4 | [6] |
| Compound 5h | - | 2,3,5,6-tetrafluoro-4-(5-R-1H-1,2,3-triazol-1-il) | 41.5-1500 | 30.1-755 | 1.5-38.9 | 0.8-12.4 | [6] |
Note: "-" indicates data not available in the cited source.
The data clearly demonstrates that subtle structural modifications can lead to significant shifts in inhibitory profiles. For instance, the addition of a nitro group in compound 1b compared to 1a dramatically increases potency against both hCA I and hCA II.[5] Furthermore, the 2-oxindole conjugates (2b, 3a, 4a ) exhibit potent inhibition, with compound 4a showing strong activity against hCA II and hCA IX. The triazole-containing benzenesulfonamides (4h, 5h ) show moderate inhibition of cytosolic isoforms while potently inhibiting the tumor-associated isoforms in the low nanomolar to subnanomolar range, highlighting a desirable selectivity profile.[6]
Experimental Protocol: Determination of Inhibitory Activity using the p-Nitrophenyl Acetate (p-NPA) Assay
The esterase activity of carbonic anhydrases provides a convenient method for assessing inhibitor potency.[7][8] The p-NPA assay is a colorimetric method that measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[9]
Materials and Reagents
-
Human Carbonic Anhydrase II (hCAII), 1 mg/mL stock solution
-
p-Nitrophenyl Acetate (p-NPA), 15-100 mM stock solution in ethanol or acetonitrile
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure
-
Plate Preparation: Add 50 µL of the appropriate hCAII solution (typically 0.2 - 0.3 µM working concentration) to each well of a 96-well plate, except for the blank wells.[9]
-
Inhibitor Addition: Add 50 µL of the serially diluted test compounds or a control inhibitor to the respective wells. For the negative control wells, add 50 µL of the assay buffer containing the same concentration of DMSO as the inhibitor wells. For the blank wells, add 100 µL of assay buffer.[9]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Add 100 µL of the p-NPA substrate solution (working concentration of 0.48 - 0.6 mM) to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[9]
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) by plotting absorbance against time and determining the slope of the linear portion of the curve (ΔAbs/min).[9]
-
Subtract the rate of the uncatalyzed reaction (blank wells) from the rates of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) for the substrate is known.
-
Workflow for Carbonic Anhydrase Inhibition Assay
The following diagram illustrates the experimental workflow for determining the inhibitory activity of test compounds against carbonic anhydrase using the p-NPA assay.
Caption: Workflow for the p-NPA based carbonic anhydrase inhibition assay.
Conclusion
The selective inhibition of tumor-associated carbonic anhydrases IX and XII is a validated and promising approach in oncology drug discovery. The benzenesulfonamide scaffold has proven to be a versatile platform for the development of potent and selective inhibitors. The comparative data and the detailed experimental protocol provided in this guide are intended to equip researchers with the necessary information to design and evaluate novel CA inhibitors with improved therapeutic profiles. A thorough understanding of structure-activity relationships, guided by robust enzymatic assays, is critical for the successful development of the next generation of targeted anticancer agents.
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Dudutienė, V., Matulienė, J., Smirnov, A., et al. (2014). Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry. [Link]
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Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., Al-Tamimi, A. M., El-Gamal, M. I., et al. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules. [Link]
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De Luca, L., Ferro, S., Gatto, B., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Scientific Reports. [Link]
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Maresca, A., Temperini, C., Vu, H., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry. [Link]
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El-Azab, A. S., Al-Dhfyan, A., Al-Obaid, A. M., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. Bioorganic Chemistry. [Link]
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Scozzafava, A., Supuran, C. T., & Casini, A. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Medicinal Chemistry. [Link]
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Navigating the ADMET Maze: A Comparative Guide to 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide and Clinically Investigated Analogs
For Immediate Release
SOUTH SAN FRANCISCO, CA – January 20, 2026 – In the intricate landscape of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its success. This guide offers a comparative analysis of the ADMET properties of the novel compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide against two clinically investigated benzenesulfonamide-containing molecules: ABT-639 , a selective T-type calcium channel blocker, and SLC-0111 , an inhibitor of carbonic anhydrase IX.
Given the early stage of investigation for this compound, this guide leverages in silico predictions for its ADMET profile, juxtaposed with published experimental data for ABT-639 and SLC-0111. This approach provides a valuable framework for researchers and drug development professionals to contextualize the potential of this new chemical entity and make informed decisions in lead optimization.
The Critical Role of Early ADMET Profiling
The benzenesulfonamide and pyrrolidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition.[3] Early and comprehensive ADMET profiling is therefore not just a regulatory requirement but a strategic imperative to de-risk drug development programs and enhance the probability of clinical success.
Comparative Overview of Chemical Structures
The three compounds under review share the benzenesulfonamide core, a versatile pharmacophore known for its diverse biological activities. The key structural variations lie in the substituents on the sulfonamide nitrogen and the benzene ring, which significantly influence their physicochemical and ADMET properties.
-
This compound: A novel scaffold with a nitro group on the benzene ring and a pyrrolidin-3-yl moiety.
-
ABT-639: A more complex structure featuring a substituted pyrazinone ring attached to the benzenesulfonamide.[4]
-
SLC-0111: Characterized by a ureido-substituted benzenesulfonamide.[5]
ADMET Profile Comparison
The following table summarizes the key ADMET parameters for the three compounds. It is crucial to note that the data for this compound is based on in silico predictions and awaits experimental validation.
| ADMET Parameter | This compound (Predicted) | ABT-639 (Experimental) | SLC-0111 (Experimental) |
| Absorption | |||
| Solubility | Moderate | Good aqueous solubility (489 μM at pH 7.4)[6] | Limited solubility[7] |
| Permeability (Caco-2) | Moderate to High | Data not available | Data not available |
| Oral Bioavailability | Moderate | High in rodents (%F = 73)[8] | Dose-proportional exposure, suggesting absorption[7] |
| Distribution | |||
| Plasma Protein Binding | High | Low (88.9% in rat, 85.2% in human)[6][8] | Data not available |
| Volume of Distribution (Vd) | Moderate | Moderate to low in animals[6] | Data not available |
| Brain-to-Plasma Ratio | Low to Moderate | Low (0.05:1 in rodents)[8] | Data not available |
| Metabolism | |||
| Metabolic Stability (Microsomes) | Moderate | High (81-100% remaining after 30 min)[6] | Data not available |
| CYP450 Inhibition | Potential for inhibition | Not a competitive inhibitor of major CYPs (IC50 > 10 μM)[6] | Data not available |
| Excretion | |||
| Primary Route | Likely renal and hepatic | Data not available | Data not available |
| Half-life (t1/2) | Moderate | 3.3 - 8.3 h in animals[6] | Similar after single and repeated dosing[7] |
| Toxicity | |||
| hERG Inhibition | Moderate risk | Data not available | Data not available |
| Cytotoxicity | Data not available | Data not available | Data not available |
In-Depth Analysis of ADMET Parameters
Absorption
Good oral absorption is a coveted property for patient-friendly therapeutics. While in silico models predict moderate absorption for This compound , experimental data for ABT-639 demonstrates high oral bioavailability in preclinical species.[8] The limited solubility of SLC-0111 might pose a challenge for oral formulation, although its dose-proportional exposure in a Phase 1 trial suggests that absorption occurs.[7]
Distribution
The extent of a drug's distribution to tissues influences its efficacy and potential for off-target effects. ABT-639 exhibits low plasma protein binding and a low brain-to-plasma ratio, indicating that it is peripherally acting.[6][8] The predicted high plasma protein binding for This compound would necessitate a higher dose to achieve a therapeutic concentration of the unbound, active drug.
Metabolism
Metabolic stability is a key determinant of a drug's half-life and dosing frequency. ABT-639 shows good metabolic stability in liver microsomes and does not significantly inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[6] The metabolic profile of This compound remains to be experimentally determined, with the nitro group potentially being a site for metabolic reduction.
Excretion
The routes and rate of excretion impact a drug's duration of action. The half-life of ABT-639 in animals is in a range suitable for once or twice-daily dosing.[6] For SLC-0111 , the similarity in half-life after single and repeated doses is a favorable pharmacokinetic characteristic.[7]
Toxicity
Early assessment of potential toxicity is crucial to avoid late-stage failures. Inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, is a common concern for many small molecules. The predicted moderate risk of hERG inhibition for This compound warrants experimental investigation.
Experimental Protocols for ADMET Profiling
To experimentally validate the in silico predictions for This compound and provide a direct comparison with its analogs, a standard battery of in vitro ADMET assays is recommended.
Permeability Assessment (Caco-2 Assay)
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Workflow:
Caption: Caco-2 permeability assay workflow.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the rate of metabolism of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.
Workflow:
Caption: CYP450 inhibition assay workflow.
Conclusion and Future Directions
While in silico predictions provide a valuable starting point, experimental validation of the ADMET properties of This compound is essential. The comparative analysis with the clinically investigated compounds ABT-639 and SLC-0111 highlights key areas for optimization. Addressing potential liabilities such as high plasma protein binding and moderate hERG inhibition risk through structural modifications will be crucial in advancing this promising scaffold towards a viable drug candidate. The detailed experimental protocols provided in this guide offer a clear roadmap for the necessary future investigations.
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Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed. Available from: [Link]
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Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed. Available from: [Link]
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Benchmarking 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics.[1][2] Its remarkable versatility and proven efficacy against a spectrum of biological targets have cemented its place in the modern pharmacopeia. This guide provides an in-depth comparative analysis of a novel derivative, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide , benchmarking its predicted properties and potential against established analogues within the scientific literature.
The strategic incorporation of a 2-nitro group and a pyrrolidine moiety introduces unique physicochemical characteristics that are hypothesized to modulate biological activity, offering new avenues for therapeutic intervention. The nitro group, a well-known pharmacophore, can significantly influence a molecule's biological profile, often through bioreduction to reactive intermediates.[3][4] Concurrently, the pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, can enhance aqueous solubility and provide crucial interactions with biological targets.[5][6]
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a predictive comparison based on established structure-activity relationships (SAR) to guide future experimental design and drug discovery efforts.
Synthesis and Characterization: A Proposed Pathway
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.[7]
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.[7]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[7]
Analytical Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.[7][9][10][11]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the aromatic protons of the benzenesulfonamide ring, and the aliphatic protons of the pyrrolidine ring. The N-H proton of the sulfonamide should appear as a distinct signal. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₀H₁₃N₃O₄S).[12] |
| Infrared (IR) Spectroscopy | Characteristic stretching bands for the S=O of the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹), the N-H bond (around 3300-3200 cm⁻¹), and the NO₂ group.[7] |
| Melting Point (MP) | A sharp melting point range, indicative of a pure crystalline solid.[7] |
Comparative Benchmarking: Unveiling Therapeutic Potential
The true potential of this compound can be elucidated by comparing its structural features and predicted biological activity against well-characterized benzenesulfonamide derivatives.
Comparison with Antileishmanial Agent: 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
A structurally analogous compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[13] The parasiticidal activity was linked to an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[13]
Structural Comparison and Hypothesized Activity:
| Compound | Key Structural Features | Reported/Hypothesized Biological Activity |
| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | 2-nitrobenzenesulfonamide core, pyridinylmethyl side chain | Antileishmanial activity against L. donovani.[13] |
| This compound | 2-nitrobenzenesulfonamide core, pyrrolidine side chain | Hypothesis: Potential antiprotozoal activity due to the shared 2-nitrobenzenesulfonamide pharmacophore. The pyrrolidine moiety may influence cell permeability and target engagement. |
This comparison suggests that this compound warrants investigation as a potential antiprotozoal agent.
Diagram of Potential Antiprotozoal Mechanism
Caption: Hypothesized mechanism of action for antiprotozoal activity.
Comparison with Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[1][14] The substitution pattern on the benzene ring and the nature of the "tail" appended to the sulfonamide nitrogen are critical for determining inhibitory potency and isoform selectivity.[14]
Structure-Activity Relationship (SAR) Insights:
-
Sulfonamide Group: Essential for binding to the zinc ion in the CA active site.[1]
-
Aromatic Ring Substituents: Modifications to the benzene ring significantly impact binding affinity and selectivity for different CA isoforms.[1]
-
"Tail" Group (N-substituent): The pyrrolidine ring in our target compound can interact with amino acid residues in the active site, influencing isoform specificity.[14]
Hypothetical Comparative Inhibition Data (IC₅₀ in nM):
| Compound | hCA I | hCA II | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Generic Benzenesulfonamide | 150 | 50 | 15 | 10 |
| This compound (Hypothetical) | >1000 | 500 | 50 | 20 |
This hypothetical data suggests that while the target compound may not be a potent inhibitor of the ubiquitous hCA I and II isoforms, it could exhibit some selectivity towards the tumor-associated isoforms hCA IX and XII, warranting further investigation in an oncology context.
Proposed Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following experimental protocols are recommended.
Antiprotozoal Activity Assay (against Leishmania donovani)
-
Promastigote Viability Assay: Culture L. donovani promastigotes in M199 medium. Incubate the promastigotes with varying concentrations of this compound for 72 hours. Determine cell viability using the MTT assay and calculate the IC₅₀ value.
-
Amastigote Viability Assay: Infect murine macrophages with L. donovani promastigotes. After 24 hours, treat the infected macrophages with different concentrations of the test compound. After 72 hours, fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages and calculate the IC₅₀ value.[13]
-
Cytotoxicity Assay: Assess the toxicity of the compound against a mammalian cell line (e.g., murine macrophages) using the MTT assay to determine the selectivity index (SI = IC₅₀ mammalian cells / IC₅₀ amastigotes).
Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Use purified recombinant human CA isoforms (hCA I, II, IX, and XII).
-
Assay Principle: Utilize a stopped-flow spectrophotometric method to measure the inhibition of CO₂ hydration catalyzed by the CA isoforms.
-
Procedure: Pre-incubate the enzyme with varying concentrations of the inhibitor. Initiate the reaction by adding CO₂-saturated water. Monitor the change in absorbance of a pH indicator over time to determine the initial reaction rate.
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value for each isoform.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, a comprehensive analysis of its structural components and comparison with established literature provides a strong rationale for its synthesis and biological evaluation. The presence of the 2-nitrobenzenesulfonamide core suggests a promising avenue for the development of novel antiprotozoal agents. Furthermore, its potential as a selective carbonic anhydrase inhibitor warrants investigation, particularly in the context of cancer therapy.
The experimental protocols outlined in this guide provide a clear roadmap for elucidating the biological activity of this novel compound. The insights gained from such studies will be invaluable for guiding future drug discovery efforts and unlocking the full therapeutic potential of the benzenesulfonamide scaffold.
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- 15. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Introduction
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide (CAS No. 1086393-10-3) is a sulfonamide derivative utilized in various research and development settings, particularly within medicinal chemistry and drug discovery.[1][2] The presence of both a nitroaromatic group and a sulfonamide moiety in its structure necessitates a cautious and informed approach to its handling and disposal. Improper disposal can lead to significant safety hazards and environmental contamination.
This guide provides a direct, procedural framework for the safe and compliant disposal of this compound. As a self-validating protocol, it is designed to build institutional trust by prioritizing personnel safety and regulatory adherence, moving beyond mere product support to ensure operational excellence in the laboratory.
Hazard Assessment & Characterization
A comprehensive hazard profile for this compound is not widely available in public safety literature. Therefore, a risk assessment must be conducted based on the known hazards of its constituent functional groups. This structure-based hazard analysis is a cornerstone of laboratory safety for novel or uncharacterized compounds.
The primary concerns stem from the nitroaromatic and sulfonamide functionalities. Aromatic nitro compounds, as a class, can be thermally sensitive and may pose an explosion risk under specific conditions, such as upon desiccation or when subjected to heat or shock.[3][4] Furthermore, many sulfonamides exhibit aquatic toxicity, making their release into the sanitary sewer system unacceptable.
Table 1: Functional Group Hazard Analysis
| Functional Group | Associated Hazards | Rationale & Causality |
| Nitroaromatic | Potential for thermal instability, toxicity. Some nitro compounds can be shock-sensitive, particularly when dry.[3][4] | The nitro group is a high-energy functional group. While this is a mono-nitro compound and less likely to be as hazardous as dinitro or trinitro analogues, prudence dictates treating it as potentially unstable. |
| Sulfonamide | Environmental toxicity, particularly to aquatic microorganisms. | Sulfonamides are designed to be biologically active and can disrupt ecosystems if not properly contained and degraded. |
| Pyrrolidine | The parent compound, pyrrolidine, is flammable, corrosive, and toxic.[5] | While derivatized in the target molecule, the potential for skin and eye irritation remains a valid concern that necessitates robust personal protective equipment (PPE). |
Personnel Protection & Engineering Controls
Before handling waste, the following safety measures are mandatory to create a self-validating system of protection.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are required. Change gloves immediately if contamination occurs.
-
Eye Protection: Safety goggles with side shields or a full-face shield must be worn.[6]
-
Protective Clothing: A flame-resistant lab coat must be worn and fully fastened.
-
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including waste consolidation and container labeling, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are unobstructed and readily accessible.
-
Step-by-Step Disposal Protocol
This protocol ensures waste is handled, stored, and disposed of in a manner that is safe, compliant, and minimizes environmental impact. The primary directive is to manage this compound as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [3]
Step 1: Waste Segregation Isolate waste containing this compound at the point of generation.
-
Action: Designate a specific waste stream for this compound. Do not mix it with other chemical wastes, especially strong oxidizing agents, strong bases, or acids, to prevent unforeseen reactions.[6][7]
Step 2: Containerization Select a container that ensures secure containment until final disposal.
-
Action: Use a dedicated, leak-proof hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass.[6] The container must have a secure, screw-top lid. Ensure the container is clean and dry before use.
Step 3: Labeling Proper labeling is a critical regulatory requirement for tracking and safety.
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," its CAS Number (1086393-10-3), and an estimate of the concentration and quantity. Note the accumulation start date.
Step 4: Temporary On-Site Storage Store the container in a designated and controlled area pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Final Disposal The final step is to transfer custody of the waste to certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[6] Provide them with a full and accurate description of the waste. EHS will manage the transportation and ultimate disposal via a licensed hazardous waste disposal facility, which will likely use high-temperature incineration.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain & Absorb: For small spills (<100 mL), cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[6] Do not use paper towels or other combustible materials.
-
Collect Waste: Carefully scoop the absorbent material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For spills larger than can be safely managed by lab personnel, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
2-Nitro-N-pyrrolidin-3-yl-benzenesulfonamide , J&W Pharmlab, [Link]
-
This compound(CAS# 1086393-10-3) , Angene Chemical, [Link]
-
Aromatic halogenated amines and nitro-compounds , Croner-i, [Link]
-
Material Safety Data Sheet , BioVendor, [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds , University of Maryland Environmental Safety, Sustainability & Risk, [Link]
-
Hazardous Laboratory Chemicals Disposal Guide , Reed College, [Link]
-
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide , PubChem, [Link]
-
Proper disposal of chemicals , Sciencemadness Wiki, [Link]
-
In-Laboratory Treatment of Chemical Waste , University of British Columbia Safety & Risk Services, [Link]
-
Benzenesulfonamide , PubChem, [Link]
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Comprehensive Safety and Handling Guide for 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
This document provides essential safety and logistical information for the handling of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide (CAS No. 1086393-10-3). The guidance herein is synthesized from established safety protocols for its constituent chemical moieties—aromatic nitro compounds, sulfonamides, and pyrrolidine derivatives—to ensure a robust and scientifically grounded operational plan.
Hazard Analysis: A Triad of Risk
The chemical structure of this compound presents a composite hazard profile derived from its three primary functional groups. Understanding these individual risks is paramount to implementing effective safety measures.
-
The Aromatic Nitro Group: This functional group is associated with significant health and physical hazards. Aromatic nitro compounds are often toxic, with potential for absorption through the skin, and can lead to systemic effects such as cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia.[2] Many are also recognized as mutagenic and are listed as priority pollutants due to their environmental persistence and toxicity.[3][4] Physically, nitro compounds can be thermally unstable and may pose an explosion risk, especially upon heating or in the presence of strong oxidizing or reducing agents.[5][6]
-
The Sulfonamide Group: The primary concern with sulfonamides is their potential to elicit allergic reactions, which commonly manifest as skin rashes.[7][8] While primarily a concern in a therapeutic context, this allergenic potential necessitates careful handling to avoid sensitization in laboratory personnel. Ingestion can lead to crystalluria, where crystals form in the urine, potentially causing kidney damage.[7]
-
The Pyrrolidine Moiety: The parent compound, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage. It is also classified as harmful if swallowed or inhaled.[9]
Based on this analysis, this compound should be handled as a hazardous substance with potential for skin and eye irritation, systemic toxicity upon absorption, and potential for allergic sensitization.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management follows a "hierarchy of controls" to minimize exposure. This strategy prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the crucial final barrier.
Engineering controls are designed to isolate the hazard from the researcher. For handling this compound, the following are essential:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the event of accidental exposure.[10]
Administrative controls are procedural measures that reduce the risk of exposure. These include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.
-
Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel.
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or a face shield | Double-gloving with nitrile gloves | Full-length lab coat with tight cuffs | N95 respirator (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Not required if in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
-
Eye and Face Protection: Given the potential for severe eye irritation, chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[11]
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance. Double-gloving is advised to protect against undetected pinholes and to allow for the safe removal of the outer glove if it becomes contaminated. Gloves should be inspected before use and changed frequently.
-
Body Protection: A standard cotton lab coat is not sufficient. A lab coat made of a non-absorbent material, such as polyester or a poly-cotton blend, with tight-fitting cuffs is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: All work with this compound should ideally be performed in a chemical fume hood. If this is not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]
Operational and Disposal Plans: A Step-by-Step Guide
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.[11]
-
Evacuate: Immediately evacuate the area and alert others.
-
Assess: From a safe distance, assess the extent of the spill.
-
Control: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visualizations
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Diagram 2: Spill Response Logical Flow
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 8. 3.10 Sulfonamides – Nursing Pharmacology [pressbooks.bccampus.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
